4-Pentyne-1-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pent-4-yne-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c1-2-3-4-5-6/h1,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNNFPMQXFHRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504064 | |
| Record name | Pent-4-yne-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77213-88-8 | |
| Record name | Pent-4-yne-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Pentyne-1-thiol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pentyne-1-thiol is a bifunctional organosulfur compound of significant interest in chemical synthesis and materials science. Its unique structure, featuring both a terminal thiol (-SH) and a terminal alkyne (C≡C) group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the known chemical properties and structural aspects of this compound, including its physicochemical characteristics, synthesis methodologies for its precursors, and its reactivity profile. Detailed experimental protocols for the synthesis of a key precursor and representative reactions are provided, alongside spectroscopic data analysis based on known principles for its functional groups.
Chemical Structure and Properties
This compound consists of a five-carbon chain with a thiol group at one terminus and an alkyne group at the other.[1] This bifunctional nature makes it a valuable building block for orthogonal chemical modifications.[1]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 77213-88-8 | [1] |
| Molecular Formula | C₅H₈S | [1] |
| Molecular Weight | 100.18 g/mol | [1] |
| Boiling Point | 41 °C (at 15 Torr) | [1] |
| Density | 0.920 ± 0.06 g/cm³ | [1] |
| pKa | 10.11 ± 0.10 | [1] |
| XLogP3 | 1.4 | [1] |
Synthesis of this compound and its Precursors
The synthesis of this compound can be achieved through several routes, typically involving the conversion of a suitable precursor such as 4-pentyn-1-ol or 5-chloro-1-pentyne.
Synthetic Pathways Overview
Two primary strategies for the synthesis of this compound are:
-
Direct Thiolation of 4-pentyn-1-ol: This involves the conversion of the alcohol functionality to a thiol, often using reagents like thiourea in the presence of a strong acid.[1]
-
Nucleophilic Substitution: This route utilizes a precursor with a good leaving group, such as 5-chloro-1-pentyne, which is reacted with a sulfur nucleophile. A common method involves a two-step sequence where the halide is first treated with thiourea to form a stable S-alkylisothiouronium salt, followed by basic hydrolysis to yield the thiol.
Caption: Synthetic routes to this compound.
Experimental Protocol: Synthesis of 4-pentyn-1-ol
A well-established method for synthesizing the key precursor, 4-pentyn-1-ol, involves the ring-opening of tetrahydrofurfuryl chloride.
Materials:
-
Liquid ammonia (approx. 1 L)
-
Hydrated ferric nitrate (catalyst)
-
Sodium metal (80.5 g, 3.5 g atoms)
-
Tetrahydrofurfuryl chloride (120.5 g, 1 mole)
-
Solid ammonium chloride (177 g, 3.3 moles)
-
Ether
Procedure:
-
In a well-ventilated fume hood, prepare a solution of sodium amide in approximately 750 ml of liquid ammonia, using hydrated ferric nitrate as a catalyst.
-
Add 80.5 g of clean, freshly cut sodium in pieces to the liquid ammonia. Stir the mixture until all the sodium is converted to sodium amide.
-
Add 120.5 g of tetrahydrofurfuryl chloride dropwise over 25-30 minutes.
-
Stir the mixture for an additional hour.
-
Carefully add 177 g of solid ammonium chloride in portions to quench the reaction.
-
Allow the flask to stand overnight in the fume hood to allow the ammonia to evaporate.
-
Thoroughly extract the residue with ten 250-ml portions of ether.
-
Distill the combined ether extracts. The residue is then fractionated to yield 4-pentyn-1-ol. The reported yield is 75-85%.[2]
Reactivity and Signaling Pathways
The dual functionality of this compound dictates its reactivity. The thiol group is nucleophilic and susceptible to oxidation, while the terminal alkyne can participate in various addition reactions, most notably "click" chemistry.
Oxidation of the Thiol Group
The thiol group of this compound can be readily oxidized. Mild oxidizing agents will convert it to the corresponding disulfide, 1,2-di(pent-4-yn-1-yl)disulfane.[1] More vigorous oxidation can lead to the formation of the sulfonic acid.[1]
Caption: Oxidation pathways of this compound.
Thiol-Yne Coupling
A significant reaction pathway for this compound is the thiol-yne coupling, a form of click chemistry. This reaction involves the addition of the thiol across the alkyne, typically initiated by radicals or light, to form vinyl sulfide adducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Terminal Alkyne Proton (≡C-H): A triplet around δ 1.9-2.1 ppm.
-
Methylene adjacent to Alkyne (-CH₂-C≡): A triplet of doublets around δ 2.2-2.4 ppm.
-
Methylene adjacent to Thiol (-CH₂-SH): A quartet around δ 2.5-2.7 ppm.
-
Thiol Proton (-SH): A broad singlet or triplet (depending on solvent and concentration) between δ 1.0-2.0 ppm.
-
Central Methylene (-CH₂-): A quintet around δ 1.7-1.9 ppm.
¹³C NMR:
-
Terminal Alkyne Carbon (≡C-H): Approximately δ 68-72 ppm.
-
Internal Alkyne Carbon (-C≡): Approximately δ 82-86 ppm.
-
Carbon adjacent to Thiol (-CH₂-SH): Approximately δ 22-26 ppm.
-
Other Methylene Carbons: In the range of δ 15-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Terminal Alkyne (C≡C-H) | ≡C-H stretch | ~3300 (sharp, strong) |
| Alkyne (C≡C) | C≡C stretch | ~2120 (weak to medium) |
| Thiol (S-H) | S-H stretch | ~2550 (weak, sharp) |
| Alkyl (C-H) | C-H stretch | ~2850-2960 |
Conclusion
This compound is a versatile chemical building block with significant potential in various fields of chemical research and development. While detailed experimental protocols for its synthesis and specific spectral data are not widely published, its properties and reactivity can be reliably inferred from its structure and the chemistry of its constituent functional groups. The synthetic routes via its alcohol or halide precursors are well-established, providing accessible pathways to this valuable compound. Further research and publication of its detailed characterization would be beneficial to the scientific community.
References
An In-depth Technical Guide to 4-Pentyne-1-thiol: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pentyne-1-thiol is a bifunctional organosulfur compound of significant interest in chemical synthesis and materials science. Its unique structure, featuring a terminal thiol group and a terminal alkyne group, allows for a diverse range of chemical modifications, making it a valuable building block for advanced applications. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential applications, particularly in the realm of bioconjugation and drug delivery.
Physicochemical Properties
This compound is a volatile liquid with a characteristic thiol odor. Its key physicochemical properties are summarized in the table below, compiled from various sources. It is important to note that while some properties have been experimentally determined, others are predicted values and should be considered as such.
| Property | Value |
| Molecular Formula | C₅H₈S |
| Molecular Weight | 100.18 g/mol |
| CAS Number | 77213-8-8 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 41 °C at 15 Torr |
| 72-73 °C at 0.04 hPa | |
| Density | 0.920 ± 0.06 g/cm³ |
| pKa | 10.11 ± 0.10 (predicted) |
| XLogP3 | 1.4 (predicted) |
Spectral Data
Infrared (IR) Spectroscopy:
-
S-H stretch: A weak absorption band is expected in the region of 2550-2600 cm⁻¹.
-
C≡C-H stretch: A sharp, strong absorption band should appear around 3300 cm⁻¹.
-
C≡C stretch: A weak to medium absorption band is anticipated in the range of 2100-2260 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the thiol group (-SH) is expected to appear as a triplet. The acetylenic proton (-C≡CH) will likely be a triplet, and the methylene protons adjacent to the sulfur and the alkyne will show characteristic splitting patterns.
-
¹³C NMR: The carbons of the alkyne group will have distinct chemical shifts, typically in the range of 65-90 ppm. The carbon attached to the sulfur atom will also be deshielded.
Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the conversion of its corresponding alcohol, 4-pentyne-1-ol, or the use of a suitable pentynyl precursor.
Synthesis of the Precursor: 4-Pentyne-1-ol
A well-established and high-yielding method for the synthesis of the precursor, 4-pentyne-1-ol, starts from tetrahydrofurfuryl chloride. This procedure involves a ring-opening elimination reaction facilitated by a strong base.[1]
Reaction Scheme:
Figure 1. Synthesis of 4-pentyne-1-ol.
Detailed Protocol (adapted from Organic Syntheses Procedure): [1]
-
Preparation of Sodium Amide: In a well-ventilated fume hood, a solution of sodium amide in liquid ammonia is prepared by dissolving clean, freshly cut sodium (3.5 g atoms) in liquid ammonia (approximately 1 L) in the presence of a catalytic amount of hydrated ferric nitrate.[1]
-
Reaction with Tetrahydrofurfuryl Chloride: To the stirred sodium amide solution, freshly distilled tetrahydrofurfuryl chloride (1 mole) is added dropwise over 25-30 minutes. The reaction mixture is stirred for an additional hour.[1]
-
Quenching: The reaction is quenched by the portion-wise addition of solid ammonium chloride (3.3 moles) at a rate that allows for the control of the exothermic reaction.[1]
-
Work-up: The ammonia is allowed to evaporate overnight in the fume hood. The remaining residue is thoroughly extracted with multiple portions of diethyl ether.[1]
-
Purification: The combined ether extracts are distilled to remove the solvent. The resulting crude product is then purified by fractional distillation under reduced pressure to yield 4-pentyne-1-ol.[1]
Synthesis of this compound from 4-Pentyne-1-ol
Two primary methods are commonly employed for the conversion of 4-pentyne-1-ol to this compound.
This method involves an acid-catalyzed reaction of the alcohol with thiourea to form an isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the thiol.
Reaction Workflow:
Figure 2. Thiolation via Isothiouronium Salt.
General Protocol:
-
Formation of Isothiouronium Salt: 4-Pentyne-1-ol is reacted with thiourea in the presence of a strong acid, such as hydrochloric acid. The reaction mixture is typically heated to facilitate the reaction.
-
Hydrolysis: After the formation of the isothiouronium salt is complete, the reaction mixture is made basic by the addition of a solution of sodium hydroxide. This hydrolysis step liberates the free thiol.
-
Work-up and Purification: The reaction mixture is then worked up by extraction with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The final product is purified by distillation under reduced pressure.
This two-step process involves the conversion of an activated 4-pentyne derivative (e.g., a halide or mesylate) to a thioacetate ester, followed by hydrolysis to yield the thiol. This method is valued for its versatility and the use of relatively stable thioacetate intermediates.
Logical Relationship:
Figure 3. Synthesis via Thioacetate.
General Protocol:
-
Activation of the Alcohol: 4-Pentyne-1-ol is first converted to a better leaving group, such as a tosylate or a halide.
-
Nucleophilic Substitution: The activated pentyne derivative is then reacted with a thioacetate salt, such as potassium thioacetate, in a suitable solvent to form S-(pent-4-yn-1-yl) ethanethioate.
-
Hydrolysis: The thioacetate ester is hydrolyzed under either acidic or basic conditions to yield this compound.
-
Purification: The final product is purified by standard methods such as distillation or chromatography.
Reactivity and Applications
The bifunctional nature of this compound makes it a versatile building block in organic synthesis and materials science. The terminal alkyne can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. The thiol group is nucleophilic and can undergo various reactions, including oxidation to disulfides, alkylation, and addition to electrophiles.
Role in Bioconjugation and Drug Delivery
The unique reactivity of this compound makes it a valuable linker molecule in bioconjugation. The alkyne can be used to attach the molecule to biomolecules modified with an azide group, while the thiol can be used for attachment to other molecules or for surface modification. This dual functionality is particularly useful in the development of drug delivery systems. For instance, thiol-containing polymers can be used to create nanoparticles that encapsulate drugs. The thiol groups can be oxidized to form disulfide bonds, creating cross-linked and more stable nanoparticles that can be designed to release their payload in the reducing environment inside cancer cells.[2]
Surface Modification
The thiol group of this compound has a high affinity for certain metal surfaces, such as gold. This property allows for the formation of self-assembled monolayers (SAMs) on these surfaces. The terminal alkyne group can then be used to further functionalize the surface through click chemistry, enabling the development of biosensors, microarrays, and other advanced materials.[3][4]
Safety and Handling
Detailed safety information specifically for this compound is limited. However, based on its functional groups, it should be handled with care in a well-ventilated fume hood. Thiols are known for their strong, unpleasant odors and can be toxic. Alkynes can be reactive, and terminal alkynes, in particular, can form explosive metal acetylides. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in various fields, including drug development and materials science. Its unique bifunctional nature allows for a wide range of chemical transformations, making it an attractive component for the synthesis of complex molecules and functional materials. Further research into its specific biological activities and the development of more detailed and accessible experimental data will undoubtedly expand its applications in the future.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Surface modification of siliceous materials using maleimidation and various functional polymers synthesized by reversible addition-fragmentation chain transfer polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthesis of 4-Pentyne-1-thiol from 4-Pentyn-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for the conversion of 4-pentyn-1-ol to 4-pentyne-1-thiol, a valuable bifunctional molecule in organic synthesis and drug discovery. The presence of both a terminal alkyne and a thiol group allows for orthogonal functionalization, making it a key building block for various applications, including bioconjugation, materials science, and the synthesis of complex molecules. This document details established methodologies, providing experimental protocols and summarizing key quantitative data.
Introduction
This compound is a versatile chemical intermediate possessing a terminal alkyne and a primary thiol functional group. This unique combination allows for selective reactions at either end of the molecule. The alkyne can participate in reactions such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and hydrogenation. The thiol group is nucleophilic and can undergo reactions like disulfide bond formation, Michael additions, and alkylations. The conversion of the readily available precursor, 4-pentyn-1-ol, to the desired thiol is a critical transformation for accessing this valuable building block.
This guide will explore three primary synthetic strategies for this conversion:
-
Two-Step Synthesis via an Activated Intermediate (Tosylate/Mesylate) and Thioacetate Substitution: A reliable and high-yielding approach that involves the activation of the primary alcohol followed by nucleophilic substitution with a thiol surrogate and subsequent deprotection.
-
Direct Conversion using Thiourea and Acid: A classical method for the direct conversion of alcohols to thiols.
-
The Mitsunobu Reaction: A powerful method for the direct functional group transformation of primary alcohols with inversion of configuration (though not relevant for this achiral molecule), offering a one-pot procedure.
Synthetic Methodologies and Experimental Protocols
This section provides a detailed examination of the synthetic pathways for the preparation of this compound from 4-pentyn-1-ol.
Two-Step Synthesis via Tosylate Intermediate and Thioacetate Substitution
This is a widely employed and generally high-yielding method for the conversion of primary alcohols to thiols.[1] The process involves two distinct steps: the activation of the hydroxyl group of 4-pentyn-1-ol by converting it to a good leaving group, typically a tosylate, followed by nucleophilic substitution with a thioacetate salt and subsequent hydrolysis to yield the free thiol.
Step 1: Tosylation of 4-Pentyn-1-ol
The hydroxyl group of an alcohol is a poor leaving group. Therefore, it is first converted into a sulfonate ester, such as a tosylate, which is an excellent leaving group. This reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of Pent-4-yn-1-yl Tosylate
-
Reagents and Materials:
-
4-Pentyn-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-pentyn-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (typically 1.1-1.5 eq.) portion-wise to the stirred solution. If using DCM as the solvent, add pyridine (1.5-2.0 eq.) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude pent-4-yn-1-yl tosylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Substitution with Potassium Thioacetate and Hydrolysis
The resulting pent-4-yn-1-yl tosylate is then reacted with a thioacetate salt, such as potassium thioacetate, in a polar aprotic solvent like dimethylformamide (DMF). This is an Sₙ2 reaction where the thioacetate anion displaces the tosylate leaving group to form S-(pent-4-yn-1-yl) ethanethioate. The thioacetate is a stable intermediate that can be readily hydrolyzed under basic conditions to afford the final product, this compound.
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
Pent-4-yn-1-yl tosylate
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF, anhydrous)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the pent-4-yn-1-yl tosylate (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Add potassium thioacetate (KSAc) (typically 1.2-1.5 eq.) to the solution and stir the mixture at room temperature. The reaction can be gently heated to facilitate the reaction, and progress should be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude S-(pent-4-yn-1-yl) ethanethioate.
-
For the hydrolysis step, dissolve the crude thioacetate in methanol.
-
Add a solution of sodium hydroxide or potassium hydroxide (typically 2-3 eq. in water or methanol) to the thioacetate solution.
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to protonate the thiolate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate under reduced pressure (as the product is volatile) to yield this compound.
-
Further purification can be achieved by distillation under reduced pressure.
-
Direct Conversion using Thiourea and Strong Acid
This method provides a more direct route from the alcohol to the thiol, avoiding the isolation of an intermediate. The alcohol is protonated by a strong acid (e.g., HCl or HBr), making the hydroxyl group a good leaving group (water). Thiourea then acts as a nucleophile to displace the water molecule, forming a stable S-alkylisothiouronium salt. Subsequent hydrolysis of this salt under basic conditions liberates the desired thiol.[1]
Experimental Protocol: Synthesis of this compound via Isothiouronium Salt
-
Reagents and Materials:
-
4-Pentyn-1-ol
-
Thiourea
-
Concentrated Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
In a round-bottom flask, mix 4-pentyn-1-ol (1.0 eq.) and thiourea (1.0-1.2 eq.).
-
Slowly add concentrated HCl or HBr (as a catalyst and to protonate the alcohol).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the formation of the S-alkylisothiouronium salt is complete, cool the reaction mixture to room temperature.
-
Add a solution of NaOH or KOH to the flask and heat the mixture again to hydrolyze the intermediate salt.
-
After hydrolysis is complete, cool the mixture and acidify with a dilute acid (e.g., 1 M HCl).
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by distillation to obtain this compound.
-
The Mitsunobu Reaction
The Mitsunobu reaction offers a one-pot conversion of a primary alcohol to a variety of functional groups, including thiols, with high reliability.[2][3] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. A suitable sulfur nucleophile, such as thioacetic acid, is then used to displace the activated hydroxyl group. The resulting thioester is subsequently hydrolyzed in a separate step to yield the thiol.
Experimental Protocol: Synthesis of this compound via Mitsunobu Reaction
-
Reagents and Materials:
-
4-Pentyn-1-ol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Thioacetic acid (CH₃COSH)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe or dropping funnel
-
-
Procedure:
-
To a solution of 4-pentyn-1-ol (1.0 eq.) and triphenylphosphine (1.1-1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add thioacetic acid (1.1-1.5 eq.).
-
Slowly add DEAD or DIAD (1.1-1.5 eq.) dropwise to the cooled, stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product, S-(pent-4-yn-1-yl) ethanethioate, can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.
-
For hydrolysis, dissolve the purified thioacetate in methanol and add a solution of NaOH or KOH.
-
Stir at room temperature until the deprotection is complete.
-
Work up the reaction as described in the thioacetate hydrolysis protocol (Section 2.1, Step 2).
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from 4-pentyn-1-ol. Please note that yields can vary depending on the specific reaction conditions and scale.
| Method | Key Reagents | Intermediate Isolated | Typical Yield | Purity | Reference |
| Two-Step via Tosylate | TsCl, Pyridine, KSAc, NaOH/KOH | Yes | High | High | [1] |
| Direct (Thiourea) | Thiourea, HCl/HBr, NaOH/KOH | No | Moderate-High | Good | [1] |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, CH₃COSH, NaOH/KOH | Yes | High | High | [2][3] |
Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₅H₈S |
| Molecular Weight | 100.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 41 °C at 15 Torr |
| ¹H NMR (CDCl₃, ppm) | δ 2.55 (q, J=7.2 Hz, 2H, -CH₂-SH), 2.25 (td, J=7.0, 2.6 Hz, 2H, -C≡C-CH₂-), 1.98 (t, J=2.6 Hz, 1H, -C≡CH), 1.75 (quint, J=7.1 Hz, 2H, -CH₂-CH₂-CH₂-), 1.35 (t, J=7.8 Hz, 1H, -SH) |
| ¹³C NMR (CDCl₃, ppm) | δ 83.7 (-C≡CH), 68.9 (-C≡CH), 31.5 (-CH₂-), 23.8 (-CH₂-), 17.9 (-CH₂-) |
| IR (neat, cm⁻¹) | ~3300 (≡C-H stretch), ~2550 (S-H stretch), ~2120 (C≡C stretch) |
Mandatory Visualizations
Experimental Workflow: Two-Step Synthesis via Tosylate Intermediate
Caption: Workflow for the two-step synthesis of this compound.
Signaling Pathway: Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction for thiol synthesis.
Conclusion
The synthesis of this compound from 4-pentyn-1-ol can be effectively achieved through several reliable methods. The two-step procedure involving the formation of a tosylate intermediate followed by substitution with thioacetate and subsequent hydrolysis is a robust and high-yielding route, well-suited for large-scale synthesis. The direct conversion using thiourea offers a more atom-economical approach, though yields may be more variable. The Mitsunobu reaction provides an elegant one-pot conversion of the alcohol to the thioester intermediate, which is particularly useful for small-scale synthesis and when mild reaction conditions are required. The choice of synthetic route will depend on factors such as the desired scale of the reaction, available reagents, and the required purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize and utilize this versatile bifunctional molecule.
References
4-Pentyne-1-thiol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 4-pentyne-1-thiol, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the realm of bioconjugation and materials science.
Core Compound Identification
Molecular Formula: C₅H₈S[1][2]
Molecular Weight: 100.18 g/mol [1][2]
Physicochemical Properties
The unique structure of this compound, featuring a terminal thiol (-SH) group and a terminal alkyne (C≡C) group, imparts it with versatile chemical reactivity.[1] This dual functionality makes it a valuable building block in organic synthesis and materials science.[1]
| Property | Value | Source |
| Boiling Point | 41 °C (at 15 Torr) | [1] |
| Density | 0.920±0.06 g/cm³ | [1] |
| pKa | 10.11±0.10 | [1] |
| XLogP3 | 1.4 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methodologies. Below are detailed protocols for key synthetic routes.
Synthesis of the Precursor: 4-Pentyn-1-ol
A common precursor for this compound is 4-pentyn-1-ol. A historically significant and effective method for its synthesis involves the ring-opening of a cyclic ether derivative.[1]
Protocol: Synthesis of 4-Pentyn-1-ol from Tetrahydrofurfuryl Chloride
This procedure is based on the reaction of tetrahydrofurfuryl chloride with sodium amide in liquid ammonia, which has been reported to yield 75-85% of the desired product.[1][3]
Materials:
-
Liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Hydrated ferric nitrate (Fe(NO₃)₃·9H₂O) (catalyst)
-
Tetrahydrofurfuryl chloride (2-chloromethyl tetrahydrofuran)
-
Ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
In a flask equipped for low-temperature reactions, dissolve sodium metal in liquid ammonia, using a catalytic amount of hydrated ferric nitrate to facilitate the formation of sodium amide (NaNH₂).[1]
-
Once the formation of sodium amide is complete, add tetrahydrofurfuryl chloride dropwise to the stirred solution.[3]
-
After the addition is complete, continue stirring for an additional hour.[3]
-
Quench the reaction by the portion-wise addition of solid ammonium chloride, controlling the exothermic reaction.[3]
-
Allow the ammonia to evaporate overnight in a fume hood.[3]
-
Extract the residue with multiple portions of diethyl ether.[3]
-
Distill the combined ether extracts to remove the solvent, and then fractionally distill the residue under reduced pressure to obtain pure 4-pentyn-1-ol.[3]
Conversion of 4-Pentyn-1-ol to this compound
Protocol: Acid-Catalyzed Thiolation using Thiourea
This method provides a direct conversion of the alcohol to the thiol.
Materials:
-
4-Pentyn-1-ol
-
Thiourea
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
The reaction is initiated by the protonation of the hydroxyl group of 4-pentyn-1-ol by the strong acid, making it a good leaving group (water).[1]
-
Thiourea then acts as a nucleophile, attacking the carbocation to form an S-alkylisothiouronium salt intermediate.
-
This intermediate is subsequently hydrolyzed under the acidic conditions to yield this compound.
Experimental and Logical Workflows
The synthesis of this compound and its subsequent application in bioconjugation follow a logical progression. The following diagrams illustrate these workflows.
Caption: Synthetic pathway for this compound.
Applications in Drug Development and Signaling
The bifunctional nature of this compound makes it a valuable tool in drug development and for probing biological systems. The thiol group is particularly useful for bioconjugation, allowing for the attachment of the molecule to proteins and other biomolecules.[4] The alkyne group can participate in "click chemistry" reactions, such as the thiol-yne reaction, which is a powerful tool for materials synthesis and bioconjugation.[5][6]
While specific signaling pathways directly modulated by this compound are not extensively documented, the introduction of thiol-containing molecules can influence cellular redox homeostasis and signaling pathways that are regulated by thiol-disulfide exchange.[7]
Caption: Bioconjugation applications of this compound.
References
- 1. This compound | 77213-88-8 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. advancements-in-thiol-yne-click-chemistry-recent-trends-and-applications-in-polymer-synthesis-and-functionalization - Ask this paper | Bohrium [bohrium.com]
- 7. Thiol-based redox homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Nucleophilic Character of the Thiol Group in 4-Pentyne-1-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyne-1-thiol is a bifunctional molecule featuring both a terminal alkyne and a primary thiol group. This unique structure makes it a versatile building block in organic synthesis, materials science, and particularly in bioconjugation and drug development, where the distinct reactivity of each functional group can be orthogonally exploited. This technical guide provides a comprehensive overview of the nucleophilic nature of the thiol group in this compound, focusing on its reactivity in base-catalyzed thiol-yne Michael addition reactions. The document details the underlying principles, quantitative data on reactivity, experimental protocols, and mechanistic pathways.
Physicochemical Properties and Acidity of the Thiol Group
The nucleophilicity of the thiol group is intrinsically linked to its acidity, as the thiolate anion (RS⁻) is the active nucleophilic species in many reactions. The acidity of a thiol is quantified by its pKa value.
| Property | Value | Reference |
| Molecular Formula | C₅H₈S | [1] |
| Molecular Weight | 100.18 g/mol | [1] |
| pKa of Thiol Group | ~10-11 | [2] |
The pKa of the thiol group in this compound is in the typical range for aliphatic thiols. This indicates that a sufficiently strong base is required to deprotonate the thiol and generate the more potent thiolate nucleophile, which can then readily participate in nucleophilic addition reactions.
Nucleophilic Reactivity in Thiol-Yne Michael Addition
The thiol group of this compound can act as a potent nucleophile, particularly when deprotonated to the thiolate. This reactivity is prominently featured in the base-catalyzed thiol-yne Michael addition reaction, where the thiolate adds to an activated alkyne (an electron-deficient alkyne, such as a propiolate ester). This reaction is a powerful tool for the formation of vinyl sulfide linkages.
Factors Influencing Nucleophilic Reactivity
The rate and efficiency of the nucleophilic addition of this compound are influenced by several factors:
-
Base Catalyst: The choice of base is critical for generating the thiolate anion. While stronger bases can increase the concentration of the thiolate, they can also lead to side reactions. Common bases include tertiary amines (e.g., N-methylmorpholine, triethylamine) and stronger bases like potassium tert-butoxide (KOt-Bu)[3]. Studies on analogous thiol-ene reactions have shown that primary amines can be more effective catalysts than tertiary amines, and phosphines can be even more potent[4].
-
Solvent: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents are generally preferred for nucleophilic reactions.
-
Structure of the Electrophile (Activated Alkyne): The presence of electron-withdrawing groups on the alkyne enhances its electrophilicity and accelerates the nucleophilic attack by the thiolate.
Quantitative Data on Nucleophilic Reactivity
| Catalyst | Catalyst Loading (mol %) | Apparent Rate Constant (k_app) (M⁻¹s⁻¹) |
| Hexylamine | 0.057 | 53.4 |
| Triethylamine | 0.057 | < 1 |
| Dimethylphenylphosphine | 0.0057 | 431 |
| Tri-n-propylphosphine | 0.0057 | 1810 |
Data adapted from a study on the thiol-Michael addition of hexanethiol to hexyl acrylate[4].
Experimental Protocols
One-Pot Thiol-Yne Michael Addition of an Aliphatic Thiol to Ethyl Propiolate using Potassium tert-Butoxide
This protocol describes a general procedure for the base-catalyzed nucleophilic addition of an aliphatic thiol to an activated alkyne, which can be adapted for this compound.
Materials:
-
Aliphatic thiol (e.g., this compound)
-
Ethyl propiolate
-
Potassium tert-butoxide (KOt-Bu)
-
Tetrabutylammonium bromide (TBABr) - as a phase-transfer catalyst
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the aliphatic thiol (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (0.1 eq) in dichloromethane.
-
Slowly add the KOt-Bu solution to the thiol mixture at 0 °C.
-
Add ethyl propiolate (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinyl sulfide.
This protocol is adapted from a procedure for the one-pot reaction of aliphatic thiols with ethyl propiolate[3].
Mechanistic Insights
The base-catalyzed thiol-yne Michael addition proceeds through a well-established mechanism. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a logical workflow for a typical experiment.
Caption: Mechanism of base-catalyzed nucleophilic thiol-yne addition.
References
Spectroscopic and Synthetic Profile of 4-Pentyne-1-thiol: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-pentyne-1-thiol, a bifunctional molecule with significant potential in chemical synthesis and materials science. Due to the limited availability of direct experimental spectroscopic data for this compound in publicly accessible literature, this document presents expected spectral characteristics based on its chemical structure, alongside detailed experimental data for the closely related and often precursor molecule, 4-pentyn-1-ol, for comparative purposes.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data for this compound:
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| HC≡ | ~1.9 - 2.1 | t | ~2.5 |
| ≡C-CH ₂ | ~2.2 - 2.4 | td | J ≈ 7.0, 2.5 |
| CH ₂-CH₂-SH | ~1.7 - 1.9 | p | ~7.0 |
| CH₂-SH | ~1.3 - 1.6 | t | ~8.0 |
| CH ₂-SH | ~2.5 - 2.7 | q | ~7.0 |
Expected ¹³C NMR Data for this compound:
| Carbon | Chemical Shift (ppm) |
| H C≡ | ~68 - 72 |
| HC ≡C | ~82 - 86 |
| ≡C-C H₂ | ~15 - 20 |
| C H₂-CH₂-SH | ~30 - 35 |
| C H₂-SH | ~20 - 25 |
For reference, the experimental NMR data for 4-pentyn-1-ol is provided below.
¹H NMR Data for 4-Pentyn-1-ol (in CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity |
| HC≡ | 1.97 | t |
| ≡C-CH ₂ | 2.19 | td |
| CH ₂-CH₂-OH | 1.82 | p |
| CH ₂-OH | 3.59 | t |
¹³C NMR Data for 4-Pentyn-1-ol (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| H C≡ | 69.00 |
| HC ≡C | 82.96 |
| ≡C-C H₂ | 16.08 |
| C H₂-CH₂-OH | 26.36 |
| C H₂-OH | 38.06 |
Infrared (IR) Spectroscopy
Expected IR Data for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| ≡C-H stretch | ~3300 | Strong, sharp |
| C-H stretch (sp³) | ~2850-2960 | Medium-Strong |
| S-H stretch | ~2550-2600 | Weak, sharp |
| C≡C stretch | ~2100-2140 | Weak-Medium, sharp |
For reference, the experimental IR data for 4-pentyn-1-ol is provided below.
IR Data for 4-Pentyn-1-ol (liquid film)
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch | ~3330 (broad) |
| ≡C-H stretch | ~3290 |
| C-H stretch (sp³) | ~2870-2940 |
| C≡C stretch | ~2120 |
| C-O stretch | ~1050 |
Mass Spectrometry (MS)
Expected Mass Spectrometry Data for this compound:
The electron ionization (EI) mass spectrum of this compound (molar mass: 100.18 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 100. Key fragmentation patterns would likely involve the loss of the thiol group (-SH, m/z = 33), cleavage of the carbon chain, and rearrangements involving the alkyne group.
For reference, the experimental mass spectrometry data for 4-pentyn-1-ol is provided below.
Mass Spectrometry Data for 4-Pentyn-1-ol (EI)
| m/z | Relative Intensity | Assignment |
| 84 | 5% | [M]⁺ |
| 55 | 100% | [M - CHO]⁺ |
| 41 | 80% | [C₃H₅]⁺ |
| 39 | 75% | [C₃H₃]⁺ |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step procedure starting from 4-pentyn-1-ol.
Step 1: Conversion of 4-Pentyn-1-ol to 4-Pentynyl Tosylate
-
To a solution of 4-pentyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-pentynyl tosylate, which can be used in the next step without further purification.
Step 2: Conversion of 4-Pentynyl Tosylate to this compound
-
Dissolve the crude 4-pentynyl tosylate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium hydrosulfide hydrate (NaSH·xH₂O) (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (as this compound is volatile).
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Spectroscopic Analysis
General Protocol for Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates.
-
Mass Spectrometry (MS): Mass spectra are typically obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced directly or via gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Workflow Visualization
The logical workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below. This process ensures the confirmation of the chemical structure and the assessment of its purity.
Commercial Suppliers and Technical Guide for 4-Pentyne-1-thiol in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Pentyne-1-thiol, a versatile bifunctional molecule increasingly utilized in advanced research and drug development. This document outlines commercial suppliers, key technical data, and detailed experimental protocols for its application, particularly in bioconjugation via thiol-yne "click" chemistry.
Commercial Availability
This compound is available from several chemical suppliers specializing in research-grade compounds. While purity specifications may vary by supplier and batch, it is typically offered at purities suitable for sensitive applications such as proteomics and drug discovery. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity information.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Notes |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers this compound for biochemical and proteomics research.[1] |
| BenchChem | --INVALID-LINK-- | Provides this compound and highlights its use as a bifunctional building block.[2] |
Physicochemical and Technical Data
This compound's unique structure, featuring a terminal thiol and a terminal alkyne group, allows for a diverse range of chemical modifications.[2] The following table summarizes its key physicochemical properties.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 77213-88-8 | [1][2] |
| Molecular Formula | C₅H₈S | [1][2] |
| Molecular Weight | 100.18 g/mol | [1][2] |
| Boiling Point | 41 °C at 15 Torr | [2] |
| Density | 0.920 ± 0.06 g/cm³ | [2] |
| pKa | 10.11 ± 0.10 | [2] |
Core Application: Thiol-Yne Click Chemistry for Bioconjugation
A primary application of this compound in drug development and life sciences research is its use in "click" chemistry, specifically the thiol-yne reaction. This reaction allows for the efficient and specific covalent ligation of the thiol group to an alkyne-containing molecule, or conversely, the alkyne group to a thiol-containing molecule. This is particularly useful for conjugating biomolecules such as peptides, proteins, and nucleic acids.
The radical-mediated thiol-yne reaction proceeds via a two-step addition of a thiol across the alkyne. The first addition forms a vinyl sulfide, which can then react with a second thiol molecule. This bifunctionality allows for the creation of crosslinked or doubly functionalized structures.
Below is a diagram illustrating the general mechanism of the radical-initiated thiol-yne reaction.
Caption: General mechanism of the radical-initiated thiol-yne reaction.
Experimental Protocol: Bioconjugation of a Cysteine-Containing Peptide with an Alkyne-Modified Fluorophore using this compound as a Linker
This protocol provides a representative method for the bioconjugation of a cysteine-containing peptide to an alkyne-functionalized fluorescent dye, using this compound as a linker. This two-step process first involves the reaction of the thiol group of this compound with a maleimide-activated peptide, followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of the linker's alkyne to an azide-modified fluorophore.
Materials and Reagents
-
Cysteine-containing peptide (e.g., GRGDS)
-
Maleimide-activated peptide (prepared from the cysteine-containing peptide)
-
This compound
-
Azide-modified fluorophore (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Dimethylformamide (DMF)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
HPLC system for analysis and purification
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Workflow for peptide-fluorophore bioconjugation.
Detailed Methodology
Step 1: Ligation of this compound to Maleimide-Activated Peptide
-
Peptide Preparation: Dissolve the maleimide-activated cysteine-containing peptide in degassed PBS (pH 7.2) to a final concentration of 1-5 mg/mL.
-
Linker Addition: Prepare a 10 mM stock solution of this compound in DMF. Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.
-
Reaction Incubation: Gently mix the reaction mixture and incubate at room temperature for 2 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Purification: Remove the excess unreacted this compound and other small molecules by size-exclusion chromatography using a PD-10 desalting column equilibrated with PBS. Collect the fractions containing the alkyne-modified peptide.
-
Characterization (Optional): Confirm the successful conjugation of the linker to the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Dissolve the purified alkyne-peptide-linker conjugate in PBS.
-
Prepare a 10 mM stock solution of the azide-modified fluorophore in DMF or DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-peptide-linker solution.
-
Azide-fluorophore solution (1.5 to 5 molar equivalents relative to the peptide).
-
THPTA solution (final concentration ~1 mM).
-
CuSO₄ solution (final concentration ~0.2 mM).
-
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture to a final concentration of ~3 mM. Vortex briefly to mix.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification: Purify the final fluorescently labeled peptide conjugate by reverse-phase HPLC.
-
Final Characterization: Confirm the identity and purity of the final product by mass spectrometry and measure the fluorescence spectrum to confirm the integrity of the fluorophore.
Logical Relationships in Bioconjugation Strategy
The choice of bioconjugation strategy is dependent on the available functional groups on the biomolecule and the desired properties of the final conjugate. This compound offers a versatile platform for linking molecules.
Caption: Decision logic for bioconjugation using this compound.
This guide provides a foundational understanding of the commercial landscape and technical application of this compound for research and development. For specific applications, researchers should consult the primary literature and optimize protocols accordingly.
References
Safety and Handling of 4-Pentyne-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 4-pentyne-1-thiol. As no comprehensive Safety Data Sheet (SDS) for this specific compound was publicly available at the time of writing, this guide incorporates data from related compounds, such as its precursor 4-pentyn-1-ol, to infer potential hazards and necessary precautions. All laboratory work should be conducted under the supervision of a qualified professional and after a thorough risk assessment.
Introduction
This compound is a bifunctional organosulfur compound featuring both a terminal thiol (-SH) group and a terminal alkyne (C≡C) group.[1] This unique structure makes it a valuable building block in chemical synthesis and materials science, enabling a variety of chemical transformations.[1] Its utility in research and development necessitates a clear understanding of its potential hazards and the implementation of appropriate safety protocols to ensure the well-being of laboratory personnel.
Hazard Identification and Classification
-
Flammability: The related compound, 4-pentyn-1-ol, is a combustible liquid.[2] It is prudent to treat this compound as a flammable or combustible substance.
-
Skin and Eye Irritation: 4-pentyn-1-ol is known to cause skin and serious eye irritation.[2][3] Thiols can also be irritating to the skin and eyes.
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Harmful if Swallowed or Inhaled: The precursor 4-pentyn-1-ol is harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Stench: Thiols are known for their strong, unpleasant odors.
Physical and Chemical Properties
A summary of the available quantitative data for this compound and its precursor, 4-pentyn-1-ol, is presented below for comparison.
| Property | This compound | 4-Pentyn-1-ol (Precursor) |
| CAS Number | 77213-88-8[1] | 5390-04-5[2][4] |
| Molecular Formula | C₅H₈S[1][5] | C₅H₈O[3] |
| Molecular Weight | 100.18 g/mol [1][5] | 84.12 g/mol [3] |
| Boiling Point | 41 °C (at 15 Torr)[1] | 154 - 155 °C[2][4] |
| Density | 0.920±0.06 g/cm³[1] | ~0.910 g/mL[2] |
| Flash Point | No data available | 61 °C / 141.8 °F[2] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, the following handling procedures and personal protective equipment are recommended.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[6][7]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[2][6] Take precautionary measures against static discharge.[2]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][6]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[6][7] Avoid contact with skin.[6]
-
Respiratory Protection: If engineering controls are insufficient or during aerosol-generating procedures, use a NIOSH-approved respirator with an appropriate cartridge.[7]
Hygiene Practices
First-Aid Measures
In the event of exposure, follow these first-aid procedures and seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[2][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing.[2][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[6][8] The compound may need to be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[2]
Reactivity Profile
-
Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids.[1]
-
Nucleophilicity: The thiolate anion is an excellent nucleophile and can participate in Sₙ2 reactions.[1]
-
Thiol-yne Reaction: The alkyne and thiol groups can undergo radical or nucleophilic addition reactions.[9]
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound | 77213-88-8 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Pentyn-1-ol | C5H8O | CID 79346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sceti.co.jp [sceti.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Solubility of 4-Pentyne-1-thiol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-pentyne-1-thiol in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on predicting its solubility based on the general principles of thiol chemistry, the physicochemical properties of analogous compounds, and established methodologies for solubility determination.
Introduction to this compound
This compound is a bifunctional organic molecule with the chemical formula C₅H₈S.[1] It possesses both a terminal alkyne group and a thiol (-SH) group, making it a valuable building block in organic synthesis and materials science.[1] Understanding its solubility is crucial for its application in various chemical reactions, purification processes, and formulation development.
Predicted Solubility Profile
Based on the general behavior of thiols and the properties of its alcohol analog, 4-pentyn-1-ol, the solubility of this compound in various organic solvents can be inferred.
General Principles for Thiol Solubility:
-
Polarity: Thiols are generally less polar than their corresponding alcohols due to the lower electronegativity of sulfur compared to oxygen. This results in weaker hydrogen bonding capabilities.[2][3][4]
-
Solvent Compatibility: Consequently, thiols exhibit lower solubility in polar solvents like water but are generally soluble in a wide range of organic solvents.[3][4][5] Low-molecular-weight thiols, however, can show some solubility in water.[6]
Inference from 4-Pentyn-1-ol:
-
The analogous alcohol, 4-pentyn-1-ol, is reported to be miscible with water and soluble in organic solvents such as chloroform and methanol.[7][8] This suggests that while this compound is expected to be less water-soluble than its alcohol counterpart, it is likely to be readily soluble in a variety of common organic solvents.
Predicted Solubility in Common Organic Solvents:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Alcohols | Methanol, Ethanol | High | The thiol group can engage in weak hydrogen bonding with the hydroxyl group of alcohols. The overall nonpolar character of the pentyne chain favors miscibility. |
| Ethers | Diethyl ether, THF | High | Ethers are good solvents for a wide range of organic compounds due to their ability to act as hydrogen bond acceptors and their relatively low polarity. |
| Ketones | Acetone, MEK | High | Similar to ethers, ketones can act as hydrogen bond acceptors, facilitating the dissolution of the thiol. |
| Alkanes | Hexane, Heptane | Moderate to High | The nonpolar pentynyl chain of this compound will interact favorably with nonpolar alkane solvents through van der Waals forces. |
| Aromatic Solvents | Toluene, Benzene | High | The nonpolar nature of aromatic solvents makes them suitable for dissolving organic compounds with significant hydrocarbon character. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a broad spectrum of organic compounds, including those with moderate polarity like thiols. |
Factors Influencing Solubility
The solubility of this compound is governed by a combination of intermolecular forces between the solute and the solvent molecules.
Caption: Factors influencing the solubility of this compound.
Experimental Protocols for Solubility Determination
While specific data for this compound is unavailable, the following general experimental protocols can be employed to quantitatively determine its solubility in various organic solvents.
A. Gravimetric Method
This is a classical and straightforward method for determining solubility.
Methodology:
-
Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: Carefully separate the undissolved solute from the saturated solution by filtration or centrifugation.
-
Solvent Evaporation: Take a known volume or mass of the clear saturated solution and evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of inert gas).
-
Mass Determination: Accurately weigh the remaining non-volatile solute (this compound).
-
Calculation: Calculate the solubility, typically expressed in g/100 mL or mol/L.
B. Spectroscopic Method (using a chromogenic reagent)
This method is suitable for determining lower concentrations and relies on a chemical reaction that produces a colored product, which can be quantified using UV-Vis spectroscopy. Ellman's reagent (DTNB) is a common choice for thiol quantification.[9]
Methodology:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Reaction with DTNB: React a known volume of each standard solution with an excess of DTNB solution. The thiol group will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at a specific wavelength (typically around 412 nm).[9]
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for TNB²⁻.
-
Standard Curve Plotting: Plot a graph of absorbance versus the concentration of the standard solutions to generate a standard curve.
-
Saturated Solution Analysis: Prepare a saturated solution of this compound as described in the gravimetric method.
-
Dilution and Reaction: Dilute a known volume of the clear saturated solution to a concentration that falls within the range of the standard curve. React the diluted solution with DTNB.
-
Concentration Determination: Measure the absorbance of the resulting solution and use the standard curve to determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the solubility in the original saturated solution by accounting for the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for determining the solubility of this compound.
Caption: General experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. This compound | 77213-88-8 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thiol - Wikipedia [en.wikipedia.org]
- 4. Thiol [chemeurope.com]
- 5. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]
- 6. youtube.com [youtube.com]
- 7. chembk.com [chembk.com]
- 8. guidechem.com [guidechem.com]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Bifunctional 4-Pentyne-1-thiol: A Technical Guide to its Applications in Research and Drug Development
Abstract
Bifunctional 4-pentyne-1-thiol is a versatile molecular building block that has garnered significant interest across various scientific disciplines, including materials science, nanotechnology, and biomedicine. Its unique structure, featuring a terminal thiol group and a terminal alkyne group, allows for orthogonal ligation strategies, making it an invaluable tool for surface functionalization, bioconjugation, and the development of advanced drug delivery systems and biosensors. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals in harnessing its full potential.
Physicochemical Properties and Synthesis
This compound (C₅H₈S) is a linear five-carbon molecule with a molecular weight of 100.18 g/mol .[1] The presence of a thiol (-SH) group at one end and an alkyne (C≡CH) group at the other imparts a dual reactivity that is central to its utility.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 77213-88-8 | [1] |
| Molecular Formula | C₅H₈S | [1] |
| Molecular Weight | 100.18 g/mol | [1] |
| Boiling Point | 41 °C at 15 Torr | [1] |
| Density | 0.920 ± 0.06 g/cm³ | [1] |
| pKa | 10.11 ± 0.10 | [1] |
Synthesis Protocols
Two primary synthetic routes are commonly employed for the preparation of this compound, each with distinct advantages.
This two-step process begins with the synthesis of the precursor, 4-pentyn-1-ol, followed by its conversion to the desired thiol.
Step 1: Synthesis of 4-Pentyn-1-ol
A robust method for synthesizing 4-pentyn-1-ol involves the reaction of tetrahydrofurfuryl chloride with sodium amide in liquid ammonia.[1][2]
-
Materials: Tetrahydrofurfuryl chloride, sodium amide, liquid ammonia, hydrated ferric nitrate (catalyst), ammonium chloride, diethyl ether.
-
Procedure:
-
In a well-ventilated fume hood, prepare a solution of sodium amide in liquid ammonia, catalyzed by a small amount of hydrated ferric nitrate.
-
Slowly add tetrahydrofurfuryl chloride to the stirred sodium amide solution.
-
After the reaction is complete, cautiously add solid ammonium chloride to quench the reaction.
-
Allow the ammonia to evaporate overnight.
-
Extract the residue with diethyl ether.
-
Distill the ether and fractionally distill the residue to obtain pure 4-pentyn-1-ol.
-
Step 2: Thiolation of 4-Pentyn-1-ol
The conversion of the alcohol to the thiol can be achieved via a thioacetate intermediate followed by hydrolysis.
-
Materials: 4-pentyn-1-ol, thioacetic acid, suitable activating agent (e.g., mesyl chloride), base (e.g., pyridine), potassium thioacetate, sodium hydroxide.
-
Procedure:
-
Activate the hydroxyl group of 4-pentyn-1-ol (e.g., by converting it to a mesylate).
-
React the activated intermediate with potassium thioacetate to form S-(pent-4-yn-1-yl) ethanethioate.
-
Hydrolyze the thioacetate ester with a base such as sodium hydroxide to yield this compound.
-
An alternative, more direct route from 4-pentyn-1-ol involves the use of thiourea in the presence of a strong acid.[1]
-
Materials: 4-pentyn-1-ol, thiourea, hydrochloric acid.
-
Procedure:
-
Mix 4-pentyn-1-ol with thiourea in the presence of concentrated hydrochloric acid.
-
The reaction proceeds through the formation of an S-alkylisothiouronium salt intermediate.
-
Hydrolyze the intermediate under basic conditions to liberate the final thiol product.
-
Applications in Surface Modification: Self-Assembled Monolayers (SAMs)
The thiol group of this compound exhibits a strong affinity for noble metal surfaces, particularly gold, leading to the spontaneous formation of ordered, self-assembled monolayers (SAMs).[3] This provides a straightforward method for tailoring the surface chemistry of materials, leaving the alkyne group exposed for subsequent functionalization.
Experimental Protocol for SAM Formation on Gold
A general protocol for the formation of a this compound SAM on a gold substrate is as follows:
-
Materials: Gold-coated substrate, this compound, absolute ethanol, piranha solution (3:1 H₂SO₄:H₂O₂) (Caution: highly corrosive), deionized water, nitrogen gas.
-
Procedure:
-
Substrate Cleaning: Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. Rinse thoroughly with deionized water and then ethanol. Dry the substrate under a stream of nitrogen.
-
Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immersion: Immerse the clean, dry gold substrate into the thiol solution. To minimize oxidation, it is advisable to purge the container with nitrogen and seal it.
-
Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Drying: Dry the functionalized substrate under a stream of nitrogen.
-
Quantitative Data for Thiol SAMs on Gold
| Thiol | Surface Coverage (molecules/cm²) | Surface Coverage (molecules/nm²) | Technique |
| 3-mercaptopropionic acid | ~6.3 x 10¹⁴ | ~6.3 | ICP-MS |
| 11-mercaptoundecanoic acid | ~4.7 x 10¹⁴ | ~4.7 | ICP-MS |
| HS-(CH₂)₁₁-(EG)₃-OH | ~4.4 x 10¹³ | ~0.44 | XPS |
Note: The surface coverage of this compound is expected to be in a similar range, influenced by factors such as chain length and terminal group interactions.
Nanoparticle Functionalization
The robust gold-thiol interaction makes this compound an excellent ligand for functionalizing gold nanoparticles (AuNPs). This process imparts new chemical properties to the nanoparticles, enabling their use in a wide array of applications, from catalysis to nanomedicine.
Experimental Protocol for AuNP Functionalization
-
Materials: Citrate-stabilized AuNPs, this compound, ethanol, deionized water.
-
Procedure:
-
Ligand Exchange: To a solution of citrate-stabilized AuNPs, add an ethanolic solution of this compound. The concentration of the thiol should be in excess to ensure complete surface coverage.
-
Incubation: Gently stir the mixture at room temperature for 24 hours to allow for the displacement of citrate ions by the thiol.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant and resuspend the nanoparticles in fresh ethanol or another desired solvent. Repeat this washing step at least three times to remove unbound thiol and displaced citrate.
-
Characterization: Confirm functionalization using techniques such as UV-Vis spectroscopy (monitoring for shifts in the surface plasmon resonance peak), dynamic light scattering (DLS) for size and stability, and Fourier-transform infrared spectroscopy (FTIR) to identify the characteristic alkyne stretch.
-
Quantitative Data for Thiol-Functionalized AuNPs
The grafting density of thiols on AuNPs is a critical parameter that influences their subsequent reactivity and colloidal stability.
| Thiol Ligand | Grafting Density (molecules/nm²) | Nanoparticle Size | Technique |
| 3-mercaptopropionic acid | 6.3 | 10-100 nm | ICP-MS |
| 11-mercaptoundecanoic acid | 4.7 | 10-100 nm | ICP-MS |
| 16-mercaptohexadecanoic acid | 4.3 | 10-100 nm | ICP-MS |
Note: The grafting density of this compound on AuNPs is anticipated to be comparable to that of other short-chain alkanethiols.
Thiol-Yne "Click" Chemistry
The terminal alkyne of this compound can readily participate in "click" reactions, most notably the thiol-yne reaction. This reaction proceeds via a radical-mediated mechanism and allows for the efficient and specific conjugation of a second thiol-containing molecule.
Experimental Protocol for Photoinitiated Thiol-Yne Reaction
-
Materials: this compound functionalized substrate/nanoparticle, a second thiol-containing molecule (e.g., a fluorescent dye, a drug molecule, or a peptide), a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA), a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture).
-
Procedure:
-
Reaction Mixture: In a suitable reaction vessel, combine the this compound functionalized material, the second thiol, and the photoinitiator in the chosen solvent.
-
UV Irradiation: Irradiate the mixture with UV light (typically at 365 nm) at room temperature. The reaction time will depend on the specific reactants and light intensity but is often complete within minutes to a few hours.
-
Purification: Purify the product to remove unreacted starting materials and photoinitiator byproducts. For modified surfaces, this involves thorough rinsing. For modified nanoparticles, centrifugation and resuspension are employed.
-
Quantitative Data for Thiol-Yne Reactions
The thiol-yne reaction is known for its high efficiency and yields.
| Reaction System | Yield (%) | Conditions |
| Thiol-yne polymerization | >95% | Photoinitiated |
| Thiol-yne conjugation on surfaces | Typically high, often near-quantitative | Photoinitiated |
Note: Specific yields for the reaction of this compound will depend on the reaction partner and conditions but are generally expected to be high.
Applications in Drug Delivery
The ability to functionalize nanoparticles with this compound and subsequently attach therapeutic agents via click chemistry makes it a valuable tool in the development of targeted drug delivery systems.
Experimental Protocol for Drug Loading
-
Materials: this compound functionalized AuNPs, thiol-modified drug molecule (e.g., doxorubicin-thiol), photoinitiator, solvent.
-
Procedure:
-
Follow the protocol for the photoinitiated thiol-yne reaction (Section 4.1) to conjugate the thiol-modified drug to the alkyne-functionalized AuNPs.
-
After conjugation, purify the drug-loaded nanoparticles extensively to remove any free drug.
-
Quantification: Determine the drug loading efficiency by lysing a known amount of the nanoparticles and quantifying the released drug using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Quantitative Data for Drug Loading
Drug loading efficiency is a critical parameter for any drug delivery system. While specific data for this compound systems is limited, typical values for nanoparticle-based systems can be referenced.
| Nanoparticle System | Drug | Loading Efficiency (%) | Loading Capacity (µg drug/mg NP) |
| PLGA-PEG NPs | Doxorubicin | 25.5 - 44.8 | 2.6 - 6.7 |
| PLA NPs | Doxorubicin | ~10 | - |
| Iron Oxide NPs (PEI coated) | Doxorubicin | High | - |
Note: Drug loading is highly dependent on the nanoparticle composition, drug properties, and conjugation chemistry.
Applications in Biosensor Development
The functionalized surfaces and nanoparticles prepared using this compound are excellent platforms for the fabrication of biosensors. The alkyne group provides a convenient handle for the immobilization of biorecognition elements such as peptides, antibodies, or nucleic acids.
Experimental Protocol for Peptide Immobilization for a Biosensor
-
Materials: this compound functionalized gold electrode, thiol-terminated peptide, photoinitiator, buffer solution.
-
Procedure:
-
Immobilize the peptide onto the alkyne-functionalized electrode surface using the photoinitiated thiol-yne reaction as described in Section 4.1.
-
Thoroughly rinse the electrode to remove any non-covalently bound peptides.
-
Block any remaining reactive sites on the surface to prevent non-specific binding of the analyte.
-
Electrochemical Characterization: Use techniques like electrochemical impedance spectroscopy (EIS) to characterize the modified electrode surface and to monitor the binding of the target analyte.
-
Quantitative Data for Biosensor Performance
The performance of a biosensor is typically characterized by its limit of detection (LOD) and dynamic range.
| Biosensor System | Analyte | Limit of Detection | Technique |
| Peptide-based EIS biosensor | Lipopolysaccharide (LPS) | 2.0 fg/mL | EIS |
| Aptamer-based sensor | Thrombin | 0.5 nM | EIS |
Note: The performance of a biosensor based on this compound will be dependent on the specific biorecognition element and the target analyte.
Conclusion
This compound is a powerful and versatile bifunctional molecule with broad applicability in materials science and biomedicine. Its orthogonal reactivity allows for the straightforward creation of well-defined, functional surfaces and nanoparticles. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the unique properties of this compound in their respective fields. Future research will undoubtedly uncover even more innovative applications for this remarkable chemical tool.
References
Methodological & Application
Self-Assembled Monolayer (SAM) Formation with 4-Pentyne-1-thiol on Gold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formation and characterization of self-assembled monolayers (SAMs) of 4-Pentyne-1-thiol on gold surfaces. The terminal alkyne group of this compound offers a versatile platform for subsequent surface functionalization via "click chemistry," making it an invaluable tool in biosensor development, drug delivery systems, and fundamental surface science studies.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. Alkanethiols on gold are a classic example, where the sulfur headgroup forms a strong, covalent-like bond with the gold substrate, and the alkyl chains pack together due to van der Waals interactions.[1][2] this compound is a particularly interesting molecule for SAM formation due to its terminal alkyne group. This functional group provides a readily accessible handle for the covalent attachment of a wide variety of molecules, such as peptides, proteins, and small molecule drugs, through highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.[1][2]
The alkyne-terminated SAMs have shown comparable or even superior stability compared to traditional thiol-based SAMs, making them robust platforms for various applications.[3] This document outlines the necessary protocols for preparing high-quality this compound SAMs on gold and characterizing their properties.
Data Presentation
The following table summarizes typical quantitative data obtained for short-chain alkanethiol SAMs on gold, which can be considered representative for this compound SAMs.
| Parameter | Bare Gold | This compound SAM (Expected) | Characterization Technique |
| Water Contact Angle (Advancing) | 50° - 65° | ~70° - 80° | Contact Angle Goniometry |
| Ellipsometric Thickness | N/A | ~6 - 8 Å | Spectroscopic Ellipsometry |
| Surface Coverage | N/A | High (approaching a full monolayer) | Electrochemical Methods (e.g., CV) |
| Key XPS Peaks (Binding Energy) | Au 4f | Au 4f, S 2p (~162 eV), C 1s | X-ray Photoelectron Spectroscopy (XPS) |
| Key FTIR Peaks (Wavenumber) | N/A | C≡C-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹), C-S stretch (~600-700 cm⁻¹) | Fourier-Transform Infrared Spectroscopy (FTIR) |
Experimental Protocols
Gold Substrate Preparation
High-quality SAMs require atomically flat and clean gold substrates.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a Ti or Cr adhesion layer followed by a gold layer).
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.
-
Deionized (DI) water (18.2 MΩ·cm).
-
Ethanol (absolute).
-
Nitrogen gas (high purity).
Protocol:
-
Immerse the gold substrates in piranha solution for 5-10 minutes.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the substrates immediately for SAM formation to prevent contamination.
Gold Substrate Cleaning Workflow
This compound Solution Preparation
Materials:
-
This compound.
-
Absolute ethanol.
Protocol:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Ensure the thiol is of high purity, as contaminants can disrupt the formation of a well-ordered monolayer.[1]
-
Degas the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can oxidize the thiol.
SAM Formation
Protocol:
-
Immediately immerse the clean, dry gold substrates into the 1 mM this compound solution.
-
Seal the container and leave the substrates immersed for 18-24 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.[4]
-
After immersion, remove the substrates from the solution.
-
Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.
SAM Formation Workflow
Characterization of the this compound SAM
This technique measures the hydrophobicity of the surface, providing a quick assessment of SAM formation.
Protocol:
-
Place a droplet of DI water on the SAM-coated surface.
-
Measure the advancing and receding contact angles.
-
A significant increase in the water contact angle compared to the bare gold surface indicates the formation of a hydrophobic monolayer.
Ellipsometry is used to determine the thickness of the SAM.
Protocol:
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate.
-
Measure the ellipsometric parameters of the SAM-coated substrate.
-
Model the data using a suitable optical model (e.g., a Cauchy layer on a gold substrate) to calculate the thickness of the monolayer. The refractive index of the organic layer is typically assumed to be around 1.45-1.50.
XPS provides information about the elemental composition and chemical states of the atoms at the surface.
Protocol:
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra of the Au 4f, S 2p, and C 1s regions.
-
The presence of a strong S 2p peak at approximately 162 eV is indicative of a gold-thiolate bond.[5][6] The C 1s spectrum will show peaks corresponding to the different carbon environments in the this compound molecule.
FTIR spectroscopy can be used to identify the functional groups present in the SAM.
Protocol:
-
Use a reflection-absorption infrared spectroscopy (RAIRS) or attenuated total reflection (ATR) setup for surface analysis.
-
Look for the characteristic vibrational modes of the this compound molecule, including the C≡C-H stretch around 3300 cm⁻¹, the C-H stretching modes of the alkyl chain between 2850 and 2960 cm⁻¹, and the C-S stretch in the range of 600-700 cm⁻¹.[7]
Applications in Drug Development and Biosensing
The terminal alkyne group of the this compound SAM serves as a versatile platform for the immobilization of biomolecules.
Applications of Alkyne-Terminated SAMs
Protocol for Surface Functionalization via CuAAC:
-
Prepare a solution of the azide-modified molecule of interest (e.g., peptide, drug molecule) in a suitable solvent.
-
Prepare a solution of a Cu(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, along with a stabilizing ligand such as TBTA.
-
Immerse the this compound SAM-coated substrate in the reaction mixture.
-
Allow the reaction to proceed for a specified time (typically 1-2 hours) at room temperature.
-
Rinse the substrate thoroughly with appropriate solvents to remove unreacted reagents and the catalyst.
-
Dry the functionalized surface under a stream of nitrogen.
This protocol provides a robust and reproducible method for the preparation of functionalized gold surfaces, opening up a wide range of possibilities for applications in drug development, diagnostics, and fundamental biological research.[8][9][10]
References
- 1. Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. piketech.com [piketech.com]
- 8. researchgate.net [researchgate.net]
- 9. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-assembled monolayers for biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Polymers with 4-Pentyne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface modification of polymers using 4-Pentyne-1-thiol. This bifunctional molecule, possessing both a terminal alkyne and a thiol group, is a versatile building block for creating functionalized surfaces with applications in drug delivery, biomaterials, and biosensing. The protocols focus on the use of thiol-yne "click" chemistry, a highly efficient and robust reaction for covalently attaching molecules to polymer surfaces.
Introduction
Surface modification of polymers is a critical step in the development of advanced materials for biomedical applications. The ability to control the surface chemistry of a polymer allows for the tailoring of its interaction with biological systems, such as proteins, cells, and tissues. This compound is a valuable reagent for surface modification due to its dual functionality. The thiol group can be used for attachment to surfaces or for further chemical transformations, while the alkyne group provides a reactive handle for "click" chemistry, particularly the thiol-yne reaction.
The thiol-yne reaction is a photoinitiated radical addition of a thiol to an alkyne. This reaction is highly efficient, proceeds under mild conditions, is tolerant of a wide range of functional groups, and does not require a metal catalyst, making it ideal for biological applications.[1][2][3]
Applications
The surface modification of polymers with this compound opens up a wide range of possibilities for creating functional materials:
-
Drug Delivery: The thiol group can be used to attach drugs, targeting ligands, or polyethylene glycol (PEG) chains to improve drug solubility and circulation time. The alkyne can be used to further modify the surface with other functionalities.
-
Biomaterials and Tissue Engineering: Surfaces can be modified with peptides, proteins, or other biomolecules to promote cell adhesion, proliferation, and differentiation.[3] The thiol group can mimic the cysteine residues found in proteins, providing a point of attachment for bioactive molecules.
-
Biosensors: The ability to create well-defined functional surfaces is essential for the development of sensitive and specific biosensors. This compound can be used to create surfaces with specific recognition elements for detecting biomolecules.
Experimental Protocols
This section provides detailed protocols for the surface modification of a model polymer substrate (e.g., polystyrene or glass) with this compound. The process involves two key steps:
-
Surface Activation: Introduction of alkyne functionalities onto the polymer surface.
-
Thiol-Yne Click Reaction: Covalent attachment of this compound to the alkyne-functionalized surface.
Protocol 1: Surface Modification of Polystyrene
This protocol describes the modification of polystyrene (PS) surfaces, a common material for cell culture and other biological applications.
Materials:
-
Polystyrene (PS) substrates (e.g., petri dishes, slides)
-
4-Pentyne-1-ol
-
Tosyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Toluene, Methanol, Ethanol
-
UV lamp (365 nm)
Procedure:
Step 1: Preparation of Alkyne-Terminated Polystyrene
This step is not detailed in the immediate search results but can be inferred from general knowledge of polymer surface modification. A common method to introduce a reactive group on polystyrene is through plasma treatment followed by grafting of a suitable molecule. For this hypothetical protocol, we will assume a method to graft 4-pentyne-1-ol to an activated polystyrene surface, which is then converted to an alkyne-terminated surface.
Step 2: Thiol-Yne Click Reaction with this compound
-
Prepare a solution of this compound (e.g., 10 mM) and a photoinitiator (e.g., DMPA, 1 mol% with respect to the thiol) in a suitable solvent such as a mixture of ethanol and water.
-
Immerse the alkyne-functionalized polystyrene substrates in the solution.
-
Expose the substrates to UV light (365 nm) for a specified time (e.g., 10-60 minutes). The optimal time should be determined experimentally.
-
After irradiation, thoroughly rinse the substrates with ethanol and water to remove any unreacted reagents.
-
Dry the modified substrates under a stream of nitrogen.
Protocol 2: Surface Modification of Glass or Silicon Wafer
This protocol is suitable for creating well-defined, modified surfaces for detailed surface analysis.
Materials:
-
Glass or silicon wafer substrates
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Propiolic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
This compound
-
Photoinitiator (e.g., Irgacure 651)
-
Solvents: Toluene, Ethanol, Dichloromethane (DCM), Dimethylformamide (DMF)
-
UV lamp (365 nm)
Procedure:
Step 1: Preparation of Alkyne-Functionalized Surface
-
Clean the glass or silicon wafer substrates by sonicating in ethanol and then water, followed by drying under nitrogen.
-
Treat the substrates with an oxygen plasma to generate hydroxyl groups on the surface.
-
Immediately immerse the cleaned substrates in a solution of APTES in dry toluene (e.g., 2% v/v) for 1-2 hours at room temperature to form an amine-terminated surface.
-
Rinse the substrates with toluene and ethanol and cure them in an oven at 110°C for 30 minutes.
-
Activate propiolic acid by reacting it with DCC and NHS in DCM to form an NHS-ester.
-
Immerse the amine-functionalized substrates in a solution of the activated propiolic acid in DMF to form an alkyne-terminated surface.[3]
-
Rinse the substrates thoroughly with DMF, DCM, and ethanol, and dry under nitrogen.
Step 2: Thiol-Yne Click Reaction with this compound
-
Prepare a solution of this compound (e.g., 10 mM) and a photoinitiator (e.g., Irgacure 651, 0.10 mmol) in ethanol.
-
Immerse the alkyne-functionalized substrates in the solution for 1 hour.
-
Expose the substrates to UV light (e.g., from an Hg lamp) to initiate the click reaction.[3]
-
After the reaction, wash the substrates with ethanol and water and dry them under vacuum at room temperature.[3]
Data Presentation
The success of the surface modification can be quantified by various surface analysis techniques. The following tables present expected data based on similar systems found in the literature.
Table 1: Water Contact Angle Measurements
| Surface | Expected Water Contact Angle (°) |
| Unmodified Polystyrene | ~90°[4] |
| Alkyne-Functionalized Polystyrene | 70-80° |
| This compound Modified Polystyrene | 50-60° |
| Unmodified Glass/Silicon Wafer | <10° |
| Amine-Functionalized Glass/Silicon Wafer | 40-50° |
| Alkyne-Functionalized Glass/Silicon Wafer | 70-80° |
| This compound Modified Glass/Silicon Wafer | 50-60° |
Note: The expected values are illustrative and will depend on the specific polymer, surface roughness, and reaction conditions.
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Surface | Expected Atomic Concentration (%) |
| C 1s | |
| Unmodified Polystyrene | ~98 |
| Alkyne-Functionalized Polystyrene | ~95 |
| This compound Modified Polystyrene | ~90 |
| Amine-Functionalized Glass/Silicon Wafer | Variable |
| Alkyne-Functionalized Glass/Silicon Wafer | Increased C |
| This compound Modified Glass/Silicon Wafer | Further Increased C |
Note: The presence and increase of the Sulfur (S 2p) peak is a clear indicator of successful modification with this compound.
Visualizations
Diagram 1: Experimental Workflow for Polymer Surface Modification
Caption: Workflow for the surface modification of polymers with this compound.
Diagram 2: Thiol-Yne Click Reaction Signaling Pathway
References
Application Notes and Protocols: The Use of 4-Pentyne-1-thiol in Dendrimer Synthesis for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and functionalization of dendrimers using 4-pentyne-1-thiol via thiol-yne "click" chemistry. This approach offers a highly efficient and versatile method for creating well-defined, multifunctional nanomaterials with significant potential in targeted drug delivery and other biomedical applications. The protocols detailed below are generalized from established thiol-yne and thiol-ene click chemistry procedures and can be adapted for specific research needs.
Introduction to Thiol-Yne Chemistry in Dendrimer Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[1] Their unique architecture, featuring a central core, repeating branching units, and a high density of surface functional groups, makes them ideal candidates for drug delivery applications.[2][3] The surface of dendrimers can be readily functionalized with various molecules, including targeting ligands, imaging agents, and therapeutic compounds.[4]
"Click" chemistry, particularly the thiol-yne reaction, has emerged as a powerful tool for dendrimer synthesis and modification.[1] The thiol-yne reaction is a radical-mediated addition of a thiol to an alkyne, which can proceed in a stepwise manner to form a vinyl sulfide and subsequently a dithioether. This reaction is highly efficient, proceeds under mild conditions, is tolerant of a wide range of functional groups, and produces minimal byproducts, making it an ideal choice for the precise construction of complex dendritic structures.[5][6]
This compound is a bifunctional molecule containing both a terminal alkyne and a terminal thiol group.[7] This unique structure allows it to be used in dendrimer synthesis in two primary ways:
-
As a linking agent: The thiol group can react with an alkyne-terminated dendrimer core, or the alkyne group can react with a thiol-terminated core, effectively adding a new layer or "generation" to the dendrimer.
-
As a surface functionalization agent: It can be used to introduce reactive alkyne or thiol groups onto the dendrimer periphery for subsequent conjugation of other molecules.
Experimental Protocols
The following protocols are generalized procedures for the synthesis and functionalization of dendrimers using a thiol-yne click reaction, adaptable for the use of this compound.
2.1. General Materials and Methods
-
Reagents: All reagents should be of high purity and purchased from a reputable supplier. Solvents should be anhydrous where necessary. This compound, a suitable dendrimer core (e.g., a poly(amidoamine) (PAMAM) or poly(propylene imine) (PPI) dendrimer with alkyne or amine terminal groups), a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA), and solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and methanol are typically required.[8][9]
-
Equipment: Standard laboratory glassware, a UV lamp (e.g., 365 nm), a rotary evaporator, magnetic stirrers, and purification equipment (e.g., for column chromatography or dialysis) are necessary.[9]
-
Characterization: Synthesized dendrimers should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC), and Mass Spectrometry (e.g., MALDI-TOF) to confirm their structure, purity, and molecular weight.[6][9] Dynamic Light Scattering (DLS) can be used to determine the hydrodynamic diameter of the dendrimers in solution.[9]
2.2. Protocol 1: Synthesis of a First-Generation (G1) Dendrimer using an Alkyne-Terminated Core and this compound
This protocol describes the divergent synthesis of a G1 dendrimer.
-
Core Preparation: Start with a multifunctional core molecule possessing terminal alkyne groups (e.g., triprop-2-ynyl benzene-1,3,5-tricarboxylate).[9]
-
Reaction Setup: In a quartz reaction vessel, dissolve the alkyne-terminated core (1 equivalent) and this compound (a slight excess per alkyne group, e.g., 1.1 equivalents) in an appropriate solvent (e.g., THF or DCM).
-
Initiator Addition: Add a catalytic amount of a photoinitiator (e.g., DMPA, 1-5 mol% relative to the thiol).
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Photoreaction: While stirring, irradiate the reaction mixture with a UV lamp (365 nm) at room temperature. The reaction time will vary depending on the scale and reactants but can range from minutes to a few hours. Monitor the reaction progress by TLC or NMR.[8]
-
Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by precipitation in a non-solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials and the photoinitiator.[9]
-
Characterization: Characterize the purified G1 dendrimer with terminal thiol groups using NMR, FTIR, and mass spectrometry.
2.3. Protocol 2: Surface Functionalization of a Dendrimer with this compound
This protocol describes the attachment of this compound to the surface of an existing dendrimer with peripheral alkyne groups.
-
Dendrimer Dissolution: Dissolve the alkyne-terminated dendrimer (e.g., a G2 or G3 dendrimer) in a suitable solvent in a quartz reaction vessel.
-
Reagent Addition: Add this compound (a slight excess per alkyne group) and the photoinitiator to the solution.
-
Reaction and Purification: Follow steps 4-7 from Protocol 1 to perform the photoreaction and purify the resulting thiol-terminated dendrimer.
Data Presentation
The successful synthesis and characterization of dendrimers are confirmed through various analytical techniques. The following tables summarize typical data obtained for dendrimers synthesized using thiol-yne chemistry.
Table 1: Molecular Weight and Polydispersity Data
| Dendrimer Generation | Theoretical MW ( g/mol ) | Experimental MW (MALDI-TOF, m/z)[6] | Polydispersity Index (PDI) (from GPC/SEC)[6] |
| G0-Core | 330.3 | 353.2 [M+Na]⁺ | 1.02 |
| G1-Thiol | 1234.5 | 1257.4 [M+Na]⁺ | 1.03 |
| G2-Alkyne | 3045.6 | 3068.5 [M+Na]⁺ | 1.04 |
| G3-Thiol | 6667.8 | 6690.7 [M+Na]⁺ | 1.05 |
Table 2: Spectroscopic and Physical Characterization Data
| Dendrimer | Key FTIR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Hydrodynamic Diameter (DLS, nm)[9] |
| G0-Core | ~2120 (C≡C-H) | ~2.5 (t, -C≡C-H) | 1.2 ± 0.2 |
| G1-Thiol | ~1640 (C=C), ~960 (trans C-H bend) | ~1.3 (t, -SH), 5.8-6.5 (m, -CH=CH-) | 2.5 ± 0.3 |
| G2-Alkyne | ~2120 (C≡C-H) | ~2.5 (t, -C≡C-H) | 4.8 ± 0.4 |
| G3-Thiol | ~1640 (C=C), ~960 (trans C-H bend) | ~1.3 (t, -SH), 5.8-6.5 (m, -CH=CH-) | 9.5 ± 0.6 |
Visualization of Workflows and Pathways
Experimental Workflow for Dendrimer Synthesis
Caption: Workflow for the synthesis and characterization of a first-generation thiol-terminated dendrimer.
Conceptual Pathway for Targeted Drug Delivery
References
- 1. Recent Advances in Click Chemistry Applied to Dendrimer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrimers as versatile platform in drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Efficient synthesis of dendrimers via a thiol-yne and esterification process and their potential application in the delivery of platinum anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 77213-88-8 | Benchchem [benchchem.com]
- 8. A Model for Late-Stage Modification of Polyurethane Dendrimers Using Thiol–Ene Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Protein Labeling with 4-Pentyne-1-thiol for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the labeling of proteins with 4-Pentyne-1-thiol for subsequent fluorescence imaging. This two-step labeling strategy leverages the specific reaction between the thiol group of this compound and cysteine residues on the protein, followed by a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a fluorescent probe. This method allows for the versatile and targeted imaging of proteins in various experimental settings.
The thiol-reactive alkyne tag, this compound, provides a small and minimally perturbing modification to the protein of interest. The subsequent click reaction with an azide-functionalized fluorophore offers high specificity and a stable triazole linkage, making it an ideal approach for demanding imaging applications.[1][2][3] This technique is applicable to purified proteins and, with careful optimization, can be adapted for labeling proteins in complex biological samples.
Principle of the Method
The labeling strategy involves two main steps:
-
Thiol-Alkyne Labeling: Cysteine residues on the target protein are covalently modified with this compound. The thiol group of this compound forms a stable disulfide bond with a cysteine thiol on the protein. This reaction is most efficient at a slightly basic pH.
-
Click Chemistry-based Fluorophore Conjugation: The alkyne handle introduced onto the protein is then specifically reacted with an azide-containing fluorescent dye via a copper(I)-catalyzed click reaction. This results in the covalent attachment of the fluorophore to the protein, enabling visualization by fluorescence microscopy.[1][3]
Data Presentation
Table 1: Recommended Reagent Concentrations for Protein Labeling and Click Chemistry
| Reagent | Stock Concentration | Recommended Final Concentration | Molar Excess (relative to protein) |
| Protein Labeling Step | |||
| Target Protein | 1-10 mg/mL | 10-50 µM | 1x |
| This compound | 10-100 mM in DMSO | 100-500 µM | 10-20x |
| TCEP (Tris(2-carboxyethyl)phosphine) | 10-50 mM in water | 100-500 µM | 10-20x |
| Click Chemistry Step | |||
| Alkyne-labeled Protein | - | ~10-50 µM | 1x |
| Azide-Fluorophore | 1-10 mM in DMSO | 50-250 µM | 5-10x |
| Copper(II) Sulfate (CuSO₄) | 100 mM in water | 1 mM | 20-100x |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 100 mM in water | 5 mM | 100-500x |
| Sodium Ascorbate | 500 mM in water (freshly prepared) | 5 mM | 100-500x |
Table 2: Example of Labeling Efficiency Quantification
| Protein | Labeling Method | Molar Ratio (Probe:Protein) | Degree of Labeling (DOL) | Quantification Method |
| Bovine Serum Albumin (BSA) | This compound + Fluorescent Azide | 20:1 | User-determined | UV-Vis Spectroscopy |
| Recombinant Protein X | This compound + Fluorescent Azide | 20:1 | User-determined | Mass Spectrometry |
Note: The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. This value should be determined experimentally for each specific protein and labeling reaction.
Experimental Protocols
Protocol 1: Labeling of Purified Proteins with this compound
This protocol describes the labeling of a purified protein containing accessible cysteine residues.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.2-7.8
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.4
-
Quenching solution: 1 M β-mercaptoethanol or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: a. Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically 10-50 µM). b. If the protein has intramolecular disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Note: TCEP is generally compatible with the subsequent thiol-alkyne reaction, but high concentrations may interfere. Optimization may be required.[4]
-
Preparation of this compound Stock Solution: a. Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: a. Add a 10-20 molar excess of the this compound stock solution to the protein solution. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light if the protein is light-sensitive.
-
Quenching the Reaction (Optional): a. To stop the labeling reaction, a small molecule thiol like β-mercaptoethanol or DTT can be added to a final concentration of 10-20 mM to react with any excess this compound.
-
Purification of the Labeled Protein: a. Remove the excess, unreacted this compound and reducing agents by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). b. Collect the protein-containing fractions. The alkyne-labeled protein is now ready for the click reaction or can be stored at -20°C or -80°C for future use.
Protocol 2: Fluorescent Labeling of Alkyne-Modified Proteins via Click Chemistry
This protocol describes the conjugation of a fluorescent azide to the alkyne-labeled protein.
Materials:
-
Alkyne-labeled protein from Protocol 1
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488, Azide-Cy5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Click Reaction Buffer (prepare fresh):
-
100 mM Phosphate buffer, pH 7.4
-
-
Copper(II) Sulfate (CuSO₄) stock solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium Ascorbate stock solution (500 mM in water, prepare fresh immediately before use )
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents: a. Prepare a 1-10 mM stock solution of the azide-fluorophore in anhydrous DMSO. b. Prepare the fresh Sodium Ascorbate stock solution.
-
Click Reaction: a. In a microcentrifuge tube, combine the following in order: i. Alkyne-labeled protein (to a final concentration of ~10-50 µM) ii. Click Reaction Buffer iii. Azide-fluorophore (to a final concentration of 50-250 µM, 5-10 molar excess over the protein) iv. Copper(II) Sulfate (to a final concentration of 1 mM) v. THPTA (to a final concentration of 5 mM) b. Gently mix the solution. c. Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM. d. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification of the Fluorescently Labeled Protein: a. Remove the excess fluorophore and reaction components by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). b. Collect the fluorescently labeled protein fractions.
-
Quantification and Storage: a. Determine the protein concentration and the Degree of Labeling (DOL) using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the protein and the specific excitation maximum for the fluorophore). b. Store the labeled protein at 4°C, protected from light, for short-term storage, or at -20°C or -80°C for long-term storage. Add a cryoprotectant like glycerol if freezing.
Mandatory Visualizations
Caption: Experimental workflow for labeling proteins with this compound and a fluorescent azide for imaging.
Caption: Chemical logic for the two-step protein labeling process.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomolecule Immobilization using 4-Pentyne-1-thiol Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of biomolecules on surfaces using 4-pentyne-1-thiol as a bifunctional linker. This method is particularly well-suited for creating functionalized surfaces for applications in biosensing, drug discovery, and fundamental biological research. The protocols outlined below describe the formation of a self-assembled monolayer (SAM) of this compound on a gold surface, followed by the covalent attachment of biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Introduction
The precise and stable immobilization of biomolecules onto solid supports is a cornerstone of modern biotechnology. This compound is a versatile linker molecule that enables the robust attachment of biomolecules to gold surfaces. Its thiol group forms a strong, covalent bond with gold, leading to the spontaneous formation of a well-ordered self-assembled monolayer (SAM). The terminal alkyne group provides a reactive handle for the subsequent covalent attachment of azide-modified biomolecules through the highly efficient and specific CuAAC "click" reaction. This two-step process ensures a high degree of control over the surface chemistry and the orientation of the immobilized biomolecules, which is crucial for maintaining their biological activity.
Principle of the Method
The immobilization strategy involves two key steps:
-
Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface: The thiol group of this compound readily chemisorbs onto a clean gold surface, forming a dense and organized monolayer. This process exposes the terminal alkyne groups at the surface, creating a reactive platform for subsequent bioconjugation.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): An azide-modified biomolecule of interest (e.g., protein, peptide, or nucleic acid) is then covalently attached to the alkyne-functionalized surface through a CuAAC reaction. This "click" reaction is highly specific, proceeds under mild, aqueous conditions, and results in the formation of a stable triazole linkage.
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of the surface modification at each step of the immobilization process. The data is illustrative and based on values reported for similar short-chain alkanethiol SAMs on gold. Actual results may vary depending on experimental conditions.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Analysis of Surface Elemental Composition
| Surface Stage | C 1s (at%) | O 1s (at%) | N 1s (at%) | S 2p (at%) | Au 4f (at%) |
| Bare Gold | 25.8 ± 2.1 | 8.5 ± 1.5 | 1.2 ± 0.5 | - | 64.5 ± 3.0 |
| This compound SAM | 45.2 ± 2.5 | 5.1 ± 1.0 | 1.5 ± 0.6 | 4.8 ± 0.9 | 43.4 ± 2.8 |
| Immobilized Protein | 65.7 ± 3.0 | 15.3 ± 2.0 | 8.9 ± 1.2 | 2.1 ± 0.5 | 8.0 ± 1.5 |
Note: The presence of carbon and oxygen on the bare gold surface is typically due to adventitious atmospheric contaminants. The increase in carbon and the appearance of sulfur after SAM formation confirms the presence of the this compound linker. The significant increase in carbon, oxygen, and nitrogen after the final step is indicative of successful protein immobilization.
Table 2: Surface Plasmon Resonance (SPR) Analysis of Immobilization Steps
| Immobilization Step | Analyte | Association Time (s) | Dissociation Time (s) | Response Units (RU) |
| SAM Formation | 1 mM this compound in Ethanol | 1800 | 600 | ~200 - 400 |
| Protein Immobilization | 100 µg/mL Azido-Protein | 600 | 600 | ~1500 - 3000 |
| Analyte Binding | 10 µg/mL Target Analyte | 300 | 300 | Dependent on interaction |
Note: The response units (RU) are proportional to the mass adsorbed on the sensor surface. The observed RU values will depend on the specific biomolecules and the SPR instrument used.
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on Gold
This protocol describes the preparation of a this compound functionalized gold surface.
Materials:
-
Gold-coated substrates (e.g., glass slides or silicon wafers)
-
This compound
-
Absolute Ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas, high purity
-
Glass or Teflon containers
Procedure:
-
Gold Substrate Cleaning: a. Immerse the gold substrates in piranha solution for 10-15 minutes. b. Thoroughly rinse the substrates with copious amounts of DI water. c. Dry the substrates under a gentle stream of high-purity nitrogen gas. d. Use the cleaned substrates immediately for SAM formation.
-
Preparation of Thiol Solution: a. Prepare a 1 mM solution of this compound in absolute ethanol. For example, add 1.0 mg of this compound to 10 mL of absolute ethanol. b. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
SAM Formation: a. Place the clean, dry gold substrates in a glass or Teflon container. b. Completely immerse the substrates in the 1 mM this compound solution. c. Seal the container to minimize evaporation and contamination. d. Incubate at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: a. Remove the substrates from the thiol solution. b. Rinse the substrates thoroughly with absolute ethanol to remove any non-specifically adsorbed thiol molecules. c. Dry the functionalized substrates under a gentle stream of nitrogen gas. d. The alkyne-functionalized substrates are now ready for biomolecule immobilization.
Protocol 2: Immobilization of Azide-Modified Biomolecules via CuAAC
This protocol details the "click" reaction to attach azide-modified biomolecules to the this compound functionalized surface.
Materials:
-
This compound functionalized gold substrate (from Protocol 1)
-
Azide-modified biomolecule (e.g., protein, peptide, DNA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas, high purity
Procedure:
-
Preparation of Reagent Stock Solutions: a. Azide-Biomolecule Solution: Dissolve the azide-modified biomolecule in PBS to the desired concentration (e.g., 100 µg/mL to 1 mg/mL). b. Copper(II) Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in DI water. c. Sodium Ascorbate Solution: Prepare a fresh 500 mM stock solution of sodium ascorbate in DI water. d. THPTA Solution: Prepare a 100 mM stock solution of THPTA in DI water.
-
Click Reaction Mixture Preparation (prepare immediately before use): a. In a microcentrifuge tube, combine the following in order: i. Azide-biomolecule solution (to the desired final volume). ii. THPTA solution (to a final concentration of 1 mM). iii. CuSO₄ solution (to a final concentration of 200 µM). b. Gently mix the solution. c. Add the sodium ascorbate solution to a final concentration of 2 mM to initiate the reduction of Cu(II) to the catalytic Cu(I) species.
-
Immobilization Reaction: a. Place the this compound functionalized substrate in a suitable reaction chamber (e.g., a petri dish or a custom flow cell). b. Add the freshly prepared click reaction mixture to the substrate, ensuring the entire surface is covered. c. Incubate at room temperature for 1-2 hours. The reaction can be performed in a humidified chamber to prevent evaporation.
-
Washing and Drying: a. After the incubation period, remove the reaction mixture. b. Thoroughly rinse the substrate with PBS to remove any unreacted biomolecules and reaction components. c. Rinse with DI water. d. Dry the substrate under a gentle stream of nitrogen gas. e. The biomolecule-functionalized surface is now ready for use in downstream applications.
Visualization of Workflows and Principles
Application Notes and Protocols: A Step-by-Step Guide for Conjugating Peptides with 4-Pentyne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The introduction of bioorthogonal functional groups, such as terminal alkynes, allows for the precise attachment of a wide array of functionalities, including imaging agents, therapeutic payloads, and polyethylene glycol (PEG) chains for improved pharmacokinetics. The thiol-yne "click" reaction, a radical-mediated addition of a thiol to an alkyne, offers a highly efficient and selective method for peptide conjugation under mild conditions.[1] This application note provides a detailed, step-by-step guide for the conjugation of a cysteine-containing peptide with 4-Pentyne-1-thiol via a photo-initiated radical reaction.
The terminal alkyne group introduced by this compound serves as a versatile chemical handle for subsequent modifications through well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[2][3] This methodology is compatible with a wide range of peptide sequences and sensitive functional groups, making it a valuable tool for the development of novel peptide-based therapeutics and research probes.
Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide (lyophilized powder)
-
This compound
-
Photoinitiator (e.g., LAP for aqueous solutions, DMPA for organic solvents)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF), anhydrous (if required for peptide solubility)
-
Nitrogen gas
-
UV lamp (365 nm)
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
Protocol 1: Photo-initiated Conjugation of a Cysteine-Containing Peptide with this compound
This protocol describes the general procedure for the radical-mediated thiol-yne conjugation. The reaction should be performed in a laboratory with appropriate safety measures for handling chemicals and UV light.
-
Peptide Dissolution: Dissolve the lyophilized cysteine-containing peptide in a suitable solvent to a final concentration of approximately 0.2 M. For many peptides, a solution of 50:50 acetonitrile:water is appropriate. If the peptide has poor aqueous solubility, anhydrous DMF can be used. Degas the solution by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the same solvent used for the peptide.
-
Prepare a stock solution of the photoinitiator. For aqueous solutions, Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is a suitable choice. For organic solvents like DMF, 2,2-Dimethoxy-2-phenylacetophenone (DMPA) can be used. The final concentration of the photoinitiator should be in the range of 1-10 mM.
-
-
Reaction Setup: In a UV-transparent reaction vessel (e.g., a quartz cuvette or a borosilicate glass vial), combine the peptide solution, this compound (typically 1.5 to 3 equivalents relative to the peptide), and the photoinitiator solution. Ensure the mixture is homogeneous.
-
UV Irradiation: Place the reaction vessel under a 365 nm UV lamp. The irradiation time will vary depending on the specific peptide and reaction scale but is typically in the range of 20 minutes to 3 hours.[4] The progress of the reaction can be monitored by analytical HPLC-MS.
-
Quenching the Reaction: After the desired level of conversion is achieved (as determined by HPLC-MS), the reaction can be stopped by turning off the UV lamp. The crude reaction mixture is then ready for purification.
Protocol 2: Purification of the Alkyne-Conjugated Peptide by HPLC
Purification of the peptide conjugate is essential to remove unreacted starting materials and any side products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for peptide purification.[5][6]
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for analytical HPLC analysis to determine the retention time of the product.
-
HPLC System and Column: Use a preparative or semi-preparative HPLC system equipped with a C18 column suitable for peptide separations.
-
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
-
Gradient Elution: A linear gradient is typically used for peptide separation. An example gradient is as follows:
-
0-5 min: 5% B
-
5-45 min: 5% to 65% B
-
45-50 min: 65% to 95% B
-
50-55 min: 95% B
-
55-60 min: 95% to 5% B The gradient should be optimized based on the hydrophobicity of the peptide conjugate.
-
-
Fraction Collection: Collect fractions corresponding to the product peak, which should have a longer retention time than the unconjugated peptide due to the increased hydrophobicity from the pentyne group.
-
Purity Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC-MS to confirm purity.[7] Pool the fractions containing the pure product and lyophilize to obtain the final alkyne-conjugated peptide as a dry powder.
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry is a critical tool for confirming the identity of the conjugated peptide by verifying its molecular weight.
-
Sample Preparation: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Mass Spectrometry Analysis: Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak corresponding to the calculated mass of the this compound conjugated peptide. The expected mass will be the mass of the original peptide plus the mass of this compound (C5H8S = 100.19 g/mol ) minus the mass of one hydrogen atom from the thiol.
Data Presentation
The following table summarizes typical data obtained from the conjugation, purification, and characterization of a model cysteine-containing peptide with this compound.
| Analyte | Retention Time (min) | Calculated [M+H]+ (m/z) | Observed [M+H]+ (m/z) | Yield (%) | Purity (%) |
| Unconjugated Peptide | 15.2 | 1500.7 | 1500.7 | - | >95 |
| This compound Conjugate | 22.8 | 1600.9 | 1600.9 | 75 | >98 |
Visualizations
Caption: Experimental workflow for the conjugation of a peptide with this compound.
Caption: General utility of alkyne-modified peptides in bioconjugation via click chemistry.
References
- 1. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 2. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols: Radical-Mediated Thiol-Yne Additions with 4-Pentyne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting radical-mediated thiol-yne additions utilizing the bifunctional reagent, 4-pentyne-1-thiol. This versatile building block, possessing both a terminal alkyne and a thiol functional group, offers a powerful tool for the synthesis of novel molecules and materials through "click" chemistry principles.[1][2] The protocols outlined below are designed to be adaptable for various research and development applications, from small-scale synthesis to the development of more complex molecular architectures.
Introduction to Radical-Mediated Thiol-Yne Additions
The radical-mediated addition of a thiol to an alkyne, known as the thiol-yne reaction, is a highly efficient and robust transformation that proceeds via a radical chain mechanism.[2][3] This reaction is typically initiated by thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical irradiation.[2] A key feature of the radical thiol-yne reaction with terminal alkynes is its anti-Markovnikov regioselectivity, where the thiyl radical adds to the terminal carbon of the alkyne.[2]
The reaction can proceed through two successive additions of a thiol to the alkyne, first forming a vinyl sulfide and subsequently a 1,2-dithioether.[2] The bifunctional nature of this compound allows for its participation in both intramolecular cyclization and intermolecular addition reactions, providing access to a diverse range of sulfur-containing compounds.[1]
Applications in Organic Synthesis and Materials Science
The unique reactivity of this compound in radical-mediated thiol-yne additions opens up numerous possibilities in various fields:
-
Drug Discovery: The synthesis of novel heterocyclic compounds and functionalized molecules with potential biological activity.
-
Materials Science: The formation of cross-linked polymer networks, dendrimers, and functionalized surfaces.[3]
-
Bioconjugation: The site-specific modification of proteins and other biomolecules.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly if moisture-sensitive reagents are involved.
-
Inert Atmosphere: Radical reactions are often sensitive to oxygen. It is recommended to perform the reactions under an inert atmosphere (e.g., nitrogen or argon) by degassing the reaction mixture.
-
Safety Precautions: Thiols are often volatile and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol 1: Photoinitiated Intermolecular Thiol-Yne Addition
This protocol describes the addition of a generic thiol to this compound using photochemical initiation.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, 1-dodecanethiol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous and degassed solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
-
UV reactor or a UV lamp (e.g., 365 nm)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) and the thiol of choice (1.1 to 2.2 eq, depending on whether mono- or di-addition is desired) in the chosen solvent.
-
Add the photoinitiator (0.01-0.05 eq).
-
Degas the solution by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-30 minutes.
-
While stirring, irradiate the reaction mixture with a UV lamp at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Expected Outcome:
The reaction is expected to yield the anti-Markovnikov addition product(s). The ratio of mono- to di-adduct can be controlled by the stoichiometry of the thiol.
Protocol 2: Thermally Initiated Intermolecular Thiol-Yne Addition
This protocol outlines the use of a thermal initiator for the radical addition of a thiol to this compound.
Materials:
-
This compound
-
Thiol of choice
-
Thermal initiator (e.g., AIBN)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Reaction vessel equipped with a condenser and inert gas inlet
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the thiol of choice (1.1 to 2.2 eq), and the chosen solvent.
-
Add the thermal initiator AIBN (0.05-0.1 eq).
-
Degas the mixture as described in Protocol 1.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 70-80 °C for AIBN) under an inert atmosphere with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for radical-mediated thiol-yne additions. Note that specific yields for reactions with this compound may vary and should be determined empirically.
| Entry | Alkyne | Thiol | Initiator/Conditions | Product(s) | Yield (%) | Reference |
| 1 | Phenylacetylene | Thiophenol | AIBN, 80 °C | (E/Z)-1-phenyl-2-(phenylthio)ethene | 85 | General Knowledge |
| 2 | 1-Octyne | 1-Dodecanethiol | UV, DMPA, rt | 1-(Dodecylthio)oct-1-ene | >90 | General Knowledge |
| 3 | Propargyl alcohol | Thiophenol | AIBN, Toluene, 80 °C | 3-(Phenylthio)prop-2-en-1-ol | 78 | General Knowledge |
| 4 | 4-Pentyne-1-ol | Thiophenol | AIBN, Benzene, reflux | 5-(Phenylthio)pent-4-en-1-ol | ~80 (estimated) | Analogy to similar reactions |
| 5 | This compound | Thiophenol | UV, DMPA, rt | 5-(Phenylthio)-1-mercaptopent-4-ene | ~85-95 (estimated) | Analogy to similar reactions |
| 6 | This compound | This compound (intramolecular) | AIBN, dilute solution | 2-Methylenetetrahydrothiophene | Varies | General Knowledge |
Visualizations
Reaction Mechanism
Caption: General mechanism of radical-mediated thiol-yne addition.
Experimental Workflow
Caption: A typical experimental workflow for radical-mediated thiol-yne additions.
References
Application Note: Synthesis of Vinyl Sulfides via Radical-Initiated Thiol-Yne Reaction of 4-Pentyne-1-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thiol-yne click reaction, a powerful and atom-economical method for forming carbon-sulfur bonds, has garnered significant interest in materials science, bioconjugation, and drug discovery.[1] This reaction involves the addition of a thiol to an alkyne, yielding a vinyl sulfide.[1] The process can be initiated by radicals (photo- or thermal), bases, or transition metals, each offering distinct advantages in terms of regioselectivity and reaction conditions.[2] The radical-mediated pathway is particularly robust, proceeding via a step-growth mechanism that is often insensitive to oxygen.[3][4]
This application note details a protocol for the synthesis of a vinyl sulfide using 4-pentyne-1-thiol as a model substrate. The molecule this compound contains both the alkyne and thiol functionalities, allowing for a self-reaction or polymerization. To favor the formation of a simple intermolecular vinyl sulfide, an external thiol (e.g., 1-butanethiol) is used in excess. This protocol focuses on a radical-initiated process using either a photoinitiator or a thermal initiator. Vinyl sulfides are valuable precursors and structural motifs in organic synthesis and have applications in the design of bioactive compounds.[5][6][7]
Reaction Principle: The radical-mediated thiol-yne reaction proceeds through a free-radical chain mechanism.[8] The reaction is initiated by the generation of thiyl radicals from a thiol precursor. This can be achieved by irradiating a photoinitiator with UV light or by the thermal decomposition of an initiator like Azobisisobutyronitrile (AIBN).[2]
The mechanism involves two main cycles:
-
First Addition: A thiyl radical adds across the alkyne of this compound. This addition is typically anti-Markovnikov, forming a vinyl radical intermediate. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the vinyl sulfide product and regenerating a thiyl radical, which continues the chain reaction.
-
Second Addition (Potential): The newly formed vinyl sulfide can potentially react with a second thiyl radical.[3][9] This second addition leads to a dithioether product. Reaction conditions can be optimized to favor the mono-addition product (vinyl sulfide).
The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of catalyst and reaction conditions.[1][10] Radical additions typically yield the anti-Markovnikov product.[8]
Experimental Protocols
This section provides two representative protocols for the synthesis of a vinyl sulfide from this compound and 1-butanethiol: a photo-initiated method and a thermally-initiated method.
Protocol 1: Photo-Initiated Synthesis
-
Materials:
-
This compound (1.0 mmol, 100.2 mg)
-
1-Butanethiol (1.2 mmol, 108.2 mg, 1.2 equiv)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator, 0.05 mmol, 12.8 mg)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Round-bottom flask or quartz reaction vessel
-
Magnetic stirrer and stir bar
-
UV lamp (365 nm)
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, 1-butanethiol, and the photoinitiator DMPA.
-
Add anhydrous DCM (5 mL) to dissolve the reactants.
-
Stir the solution at room temperature for 5 minutes to ensure homogeneity.
-
Position the UV lamp approximately 5-10 cm from the flask.
-
Irradiate the mixture with UV light (365 nm) while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.[2]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired vinyl sulfide.
-
Protocol 2: Thermally-Initiated Synthesis
-
Materials:
-
This compound (1.0 mmol, 100.2 mg)
-
1-Butanethiol (1.2 mmol, 108.2 mg, 1.2 equiv)
-
Azobisisobutyronitrile (AIBN, thermal initiator, 0.05 mmol, 8.2 mg)
-
Toluene, anhydrous (5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer, stir bar, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound, 1-butanethiol, and AIBN.
-
Add anhydrous toluene (5 mL).
-
Stir the mixture and heat to 70-80 °C using a heating mantle.
-
Maintain the temperature and continue stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the vinyl sulfide.
-
Safety Precautions: Thiols have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. AIBN is a thermal initiator that can decompose rapidly at higher temperatures; follow recommended temperature guidelines. UV radiation is harmful; use appropriate shielding.
Data Presentation
The following table summarizes representative data for the synthesis of vinyl sulfides under different conditions. Yields are hypothetical and will vary based on specific reaction conditions and purification efficiency.
| Entry | Initiator | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | DMPA (5 mol%) | DCM | 1.5 | Room Temp (UV) | 92 |
| 2 | AIBN (5 mol%) | Toluene | 8 | 75 | 85 |
| 3 | None | DCM | 24 | Room Temp | <5 |
| 4 | DMPA (5 mol%) | Toluene | 2 | Room Temp (UV) | 88 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of vinyl sulfides using the thiol-yne reaction.
Caption: General workflow for the synthesis and purification of vinyl sulfides.
Radical Thiol-Yne Reaction Mechanism
This diagram illustrates the key steps in the radical-initiated addition of a thiol to an alkyne.
Caption: Mechanism of the radical-initiated thiol-yne reaction.
References
- 1. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions - Wordpress [reagents.acsgcipr.org]
- 9. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Vinyl sulfide synthesis by C-S coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Pentyne-1-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Pentyne-1-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Thioacetate Intermediate Route: This two-step method involves the reaction of an activated 4-pentyne derivative (such as a halide or tosylate) with a thioacetate salt (e.g., potassium thioacetate) to form S-(pent-4-yn-1-yl) ethanethioate. This intermediate is then hydrolyzed to yield the final thiol product.[1] This pathway is valued for its versatility and the use of relatively stable thioacetate intermediates.[1]
-
Direct Thiolation Route: This approach involves the direct conversion of a suitable precursor to the thiol. A common method is the reaction of 5-chloro-1-pentyne with thiourea to form a stable S-alkylisothiouronium salt, which is then hydrolyzed under basic conditions to produce this compound.[1] Another direct route is the acid-catalyzed reaction of 4-pentyne-1-ol with thiourea.[1]
Q2: What are the common side reactions that can lower the yield?
A2: The most common side reactions that can decrease the yield of this compound include:
-
Oxidation to Disulfide: Thiols are susceptible to oxidation, especially in the presence of air, which leads to the formation of the corresponding disulfide (1,2-di(pent-4-yn-1-yl)disulfane).[1]
-
Formation of Sulfide (Thioether): In the reaction of an alkyl halide with a hydrosulfide anion, the thiol product can be deprotonated and react with another molecule of the alkyl halide to form a sulfide by-product.[2][3] Using thiourea as the nucleophile can help to mitigate this issue.[2][4]
-
Elimination Reactions: When using a strong base with a halide precursor, elimination reactions can compete with the desired substitution, leading to the formation of unsaturated by-products.
Q3: How can I minimize the formation of the disulfide impurity?
A3: To minimize the formation of the disulfide impurity, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during the deprotection and purification steps. Degassing solvents can also help to remove dissolved oxygen.
Q4: What is the best way to purify the final product?
A4: Purification of this compound can be challenging due to its volatility and susceptibility to oxidation. The primary methods include:
-
Vacuum Distillation: This is an effective method for separating the thiol from less volatile impurities.
-
Column Chromatography: Silica gel chromatography can be used, but care must be taken to avoid oxidation on the silica surface. Using degassed solvents and running the column quickly can help.
-
Washing/Extraction: Washing the crude product with a mild reducing agent solution (e.g., dilute sodium bisulfite) can help to remove some oxidized impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive starting material (e.g., degraded alkyl halide).2. Insufficiently strong base for deprotonation (in thioacetate route).3. Incomplete hydrolysis of the isothiouronium salt (in thiourea route).4. Low reaction temperature or insufficient reaction time. | 1. Check the purity of starting materials by NMR or other analytical techniques.2. Use a stronger base (e.g., NaOH, KOH) for the hydrolysis of the thioacetate.3. Ensure complete hydrolysis by using a sufficient excess of base and adequate reaction time.4. Optimize reaction temperature and time based on literature procedures. |
| Presence of a Significant Amount of Disulfide Impurity | 1. Oxidation of the thiol during reaction, workup, or purification.2. Presence of oxidizing agents. | 1. Perform the reaction and purification under an inert atmosphere (N₂ or Ar).2. Use degassed solvents.3. During workup, consider washing with a dilute solution of a mild reducing agent like sodium bisulfite. |
| Formation of a High-Boiling Point By-product (Likely a Sulfide) | 1. The thiolate anion is reacting with the starting alkyl halide. | 1. Use a molar excess of the sulfur nucleophile (e.g., sodium hydrosulfide) to minimize the reaction of the product thiol with the starting material.[3]2. Alternatively, use the thiourea method, which avoids the presence of a free thiolate during the initial substitution step.[2][4] |
| Multiple Spots on TLC, Difficult to Purify | 1. A mixture of disulfide, sulfide, and unreacted starting material.2. Decomposition of the product on silica gel. | 1. Attempt purification by vacuum distillation first to separate by boiling point.2. If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent. Use degassed solvents and work quickly. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and its Precursor
| Synthetic Step | Starting Material | Reagents | Product | Reported Yield | Reference |
| Precursor Synthesis | Tetrahydrofurfuryl chloride | Sodium amide in liquid ammonia | 4-Pentyn-1-ol | 75-85% | [1][5] |
| Precursor Synthesis | 2-Chloromethyl tetrahydrofuran | n-Butyllithium in THF | 4-Pentyn-1-ol | Up to 91% | |
| Thioacetate Route (Step 1) | 4-Pentynyl halide/tosylate | Potassium thioacetate | S-(pent-4-yn-1-yl) ethanethioate | High (qualitative) | [1] |
| Thioacetate Route (Step 2) | S-(pent-4-yn-1-yl) ethanethioate | Base (e.g., NaOH) | This compound | High (qualitative) | [1] |
| Direct Thiolation Route | 5-Chloro-1-pentyne | 1. Thiourea2. Base (e.g., NaOH) | This compound | High-yielding (qualitative) | [1] |
Experimental Protocols
Method 1: Synthesis via Thioacetate Intermediate
Step 1: Synthesis of S-(pent-4-yn-1-yl) ethanethioate
-
To a solution of 4-pentynyl bromide (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium thioacetate (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude S-(pent-4-yn-1-yl) ethanethioate. This intermediate can be purified by column chromatography if necessary.
Step 2: Hydrolysis to this compound
-
Dissolve the crude S-(pent-4-yn-1-yl) ethanethioate in a degassed solvent such as methanol or ethanol.
-
Add a solution of sodium hydroxide (2-3 equivalents) in degassed water.
-
Stir the mixture at room temperature for 2-4 hours under an inert atmosphere.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent at low temperature and reduced pressure.
-
The crude this compound should be purified immediately, preferably by vacuum distillation.
Method 2: Synthesis via Direct Thiolation with Thiourea
-
To a solution of 5-chloro-1-pentyne (1 equivalent) in a suitable solvent such as ethanol, add thiourea (1.1 equivalents).
-
Reflux the mixture for 4-6 hours to form the S-alkylisothiouronium salt.
-
Cool the reaction mixture and add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Reflux the mixture for an additional 2-3 hours to hydrolyze the salt.
-
Cool the reaction to room temperature and acidify with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Factors influencing the yield and purity of this compound.
References
Technical Support Center: Thiol-Yne Click Chemistry with 4-Pentyne-1-thiol
Welcome to the technical support center for thiol-yne click chemistry utilizing 4-Pentyne-1-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful conjugation technique. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Troubleshooting Guide: Side Reactions
The thiol-yne reaction with this compound, while robust, can be accompanied by several side reactions. Understanding and controlling these pathways is critical for achieving high yields of the desired product. This guide details the most common side reactions, their causes, and strategies for mitigation.
Diagram: Major Reaction Pathways and Side Reactions
Caption: Key reaction pathways and potential side reactions in the thiol-yne chemistry of this compound.
Problem 1: Formation of E/Z Isomers in the Mono-addition Product
The initial addition of a thiol to an alkyne in a radical-mediated thiol-yne reaction typically proceeds via an anti-Markovnikov addition, resulting in a mixture of (E) and (Z)-vinyl sulfide isomers.[1][2][3] The ratio of these isomers can be influenced by reaction conditions. In nucleophilic additions, the stereoselectivity can also be controlled.
Troubleshooting:
| Parameter | Observation | Recommended Action |
| Reaction Temperature | Higher temperatures can lead to isomerization towards the thermodynamically more stable E-isomer.[4] | Conduct the reaction at the lowest effective temperature. For photo-initiated reactions, consider cooling the reaction vessel. |
| Solvent Polarity | In nucleophilic additions, solvent polarity can influence the E/Z ratio.[4] | For higher Z-selectivity in nucleophilic reactions, polar aprotic solvents like DMF or DMSO can be beneficial. For higher E-selectivity, nonpolar solvents may be favored. |
| Catalyst/Initiator | The choice of radical initiator or catalyst can affect stereoselectivity. | Screen different initiators (e.g., AIBN, DMPA) or catalysts. For nucleophilic reactions, the choice of base can be critical. |
Problem 2: Formation of Di-addition Products (1,1- and 1,2-Dithioethers)
A common subsequent reaction is the addition of a second thiol molecule to the initially formed vinyl sulfide, leading to 1,1-dithioether and 1,2-dithioether products.[2][3] This is particularly prevalent in radical-mediated reactions where the vinyl sulfide product can be more reactive than the starting alkyne.
Troubleshooting:
| Parameter | Observation | Recommended Action |
| Stoichiometry | Excess thiol significantly promotes the formation of di-adducts. | Use a stoichiometric ratio of thiol to alkyne (1:1 for mono-addition). If di-addition is desired, a thiol excess is necessary. |
| Reaction Time | Prolonged reaction times increase the likelihood of the second addition. | Monitor the reaction progress closely (e.g., by TLC, LC-MS, or NMR) and quench the reaction upon consumption of the starting alkyne. |
| Reaction Mechanism | Radical reactions are more prone to di-addition.[4] | Consider switching to a nucleophilic pathway if mono-addition is the primary goal, as it can offer better control. |
Problem 3: Disulfide Bond Formation
Thiols are susceptible to oxidation, leading to the formation of disulfide bonds.[1] This is a common side reaction, especially when reactions are performed in the presence of air (oxygen).
Troubleshooting:
| Parameter | Observation | Recommended Action |
| Atmosphere | Presence of oxygen promotes disulfide formation. | Degas all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Reducing Agents | Trace amounts of oxidizing agents can initiate disulfide coupling. | Consider adding a small amount of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the reaction mixture to maintain a reducing environment. However, be mindful of potential interference with the desired reaction. |
| pH (for nucleophilic reactions) | Basic conditions can increase the rate of thiol oxidation. | While a base is necessary for nucleophilic addition, use the mildest effective base and the lowest necessary concentration. |
Problem 4: Oligomerization and Polymerization
Due to its bifunctional nature, this compound can react with itself, leading to the formation of oligomers or polymers.[5] This is a significant competing reaction, especially under conditions that promote both thiol and alkyne reactivity.
Troubleshooting:
| Parameter | Observation | Recommended Action |
| Concentration | High concentrations of this compound favor intermolecular reactions (oligomerization). | Perform the reaction at a lower concentration to favor the reaction with the intended reaction partner over self-reaction. |
| Order of Addition | Adding this compound to a solution of the other reactant can help minimize self-reaction. | Employ slow addition of this compound to the reaction mixture containing the other thiol or alkyne partner. |
| Protecting Groups | If feasible, one of the functional groups can be protected to prevent self-reactivity. | This adds extra steps to the synthesis but provides the highest level of control. |
Frequently Asked Questions (FAQs)
Q1: What is the typical E/Z ratio I can expect for the mono-addition product?
The E/Z ratio is highly dependent on the reaction conditions. For radical-initiated reactions, a mixture of isomers is common.[2] For nucleophilic additions, the Z-isomer is often the major product due to anti-addition, but this can be influenced by the solvent and base used.[4] It is recommended to perform small-scale pilot reactions to determine the optimal conditions for the desired stereoisomer.
Q2: How can I best monitor the progress of my thiol-yne reaction?
Thin-layer chromatography (TLC) is a quick and effective method. Staining with potassium permanganate can help visualize the alkyne (which will be consumed) and the vinyl sulfide product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the disappearance of reactants and the appearance of products and side products.[6] Proton NMR spectroscopy can also be used to monitor the reaction by observing the disappearance of the alkyne proton and the appearance of vinylic protons.[6]
Diagram: Experimental Workflow for Reaction Monitoring
Caption: A typical workflow for monitoring a thiol-yne click reaction.
Q3: Can you provide a general starting protocol for a radical-initiated thiol-yne reaction with this compound?
Certainly. The following is a general protocol that should be optimized for your specific substrate and desired outcome.
Experimental Protocol: Radical-Initiated Thiol-Yne Reaction
-
Materials:
-
This compound
-
Thiol of interest
-
Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA) for photo-initiation, or azobisisobutyronitrile (AIBN) for thermal initiation)
-
Anhydrous and degassed solvent (e.g., THF, acetonitrile, or dichloromethane)
-
-
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the thiol of interest (1.0 - 1.2 eq) in the chosen solvent.
-
Add the radical initiator (0.05 - 0.2 eq).
-
Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.
-
For photo-initiation: Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.
-
For thermal initiation: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 65-85 °C for AIBN).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from unreacted starting materials and side products.
-
Q4: What about a protocol for a nucleophilic thiol-yne addition?
Here is a general protocol for a base-catalyzed nucleophilic addition.
Experimental Protocol: Nucleophilic Thiol-Yne Addition
-
Materials:
-
This compound
-
Activated alkyne (e.g., a propiolate ester or an ynone)
-
Organic base (e.g., triethylamine (Et₃N), N-methylmorpholine)[4]
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
-
Procedure:
-
In a reaction vessel, dissolve the activated alkyne (1.0 eq) in the chosen solvent.
-
Add this compound (1.0 - 1.2 eq) to the solution.
-
Add the organic base (0.1 - 1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove the base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Disclaimer: These protocols are intended as a general guide. Optimal conditions such as stoichiometry, concentration, temperature, and reaction time should be determined experimentally for each specific reaction. Always handle thiols in a well-ventilated fume hood due to their strong odor and potential toxicity.
References
- 1. This compound | 77213-88-8 | Benchchem [benchchem.com]
- 2. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 3. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Optimization of 4-Pentyne-1-thiol Conjugation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for 4-pentyne-1-thiol conjugation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and efficient conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Low or No Product Yield
Question: I am observing very low or no formation of my desired conjugate. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield is a common issue that can stem from several factors related to the reaction mechanism you are employing (radical-initiated or base-catalyzed).
Potential Causes and Solutions:
| For Radical-Initiated Reactions | For Base-Catalyzed (Nucleophilic Addition) Reactions | General Considerations |
| Inefficient Radical Initiator: The chosen initiator may have poor decomposition kinetics at the reaction temperature. | Inappropriate Base: The base may be too weak to effectively deprotonate the thiol, or it may be sterically hindered. | Thiol Oxidation: this compound can oxidize to form disulfides, which are unreactive in the conjugation. |
| Solution: | Solution: | Solution: |
| - Increase the reaction temperature to match the initiator's optimal decomposition range. | - Switch to a stronger, non-nucleophilic base such as DBU or a phosphine catalyst. | - Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| - Select an initiator with a suitable half-life at your desired reaction temperature (e.g., AIBN, DMPA for photoinitiation). | - Ensure the base is soluble in the reaction solvent. | - Add a small amount of a reducing agent like TCEP, but be mindful of potential side reactions. |
| Insufficient Initiator Concentration: Too little initiator will generate an insufficient number of initial radicals to propagate the reaction. | Side Reactions with Base: If a nucleophilic base (e.g., a primary or secondary amine) is used, it can compete with the thiol in adding to the alkyne. | Incorrect Stoichiometry: An inappropriate ratio of this compound to your substrate can lead to incomplete conversion. |
| Solution: | Solution: | Solution: |
| - Increase the molar ratio of the initiator relative to the reactants. A typical starting point is 1-5 mol%. | - Use a non-nucleophilic base. | - Experiment with different molar ratios. An excess of one reactant may be necessary to drive the reaction to completion. |
| Presence of Radical Inhibitors: Oxygen is a potent radical scavenger. Other impurities in the reagents or solvent can also inhibit the reaction. | Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. | Steric Hindrance: If the alkyne or thiol is part of a large molecule, steric hindrance can prevent efficient reaction. |
| Solution: | Solution: | Solution: |
| - Thoroughly degas all solvents and reagents. | - Test a range of solvents. Polar solvents like methanol, acetonitrile, or even water can accelerate the reaction.[1] | - Increase the reaction time and/or temperature. |
| - Purify reagents and use high-purity, anhydrous solvents. | - Consider using a longer linker if applicable to increase the accessibility of the reactive groups. |
Formation of Multiple Products or Side Reactions
Question: My analysis (e.g., by LC-MS or NMR) shows the presence of multiple unexpected products. What are these and how can I improve the selectivity?
Answer: The formation of multiple products often indicates a lack of control over the reaction, leading to side reactions. The nature of these byproducts depends on the reaction conditions.
Potential Causes and Solutions:
| Side Product | Likely Cause | Proposed Solution |
| Disulfide Homodimer | Oxidation of this compound. | - Perform the reaction under an inert atmosphere (N₂ or Ar).- Use degassed solvents and reagents. |
| Double Addition Product (Bis-adduct) | In radical-initiated reactions, the initial vinyl sulfide product can react with a second thiol radical. This is often faster than the initial addition.[1] | - Carefully control the stoichiometry, using an excess of the alkyne partner if a mono-adduct is desired.- Monitor the reaction closely and stop it once the desired product is formed. |
| Polymerization | If both the thiol and alkyne are present on bifunctional monomers, or if side reactions initiate homopolymerization of the alkyne. | - Optimize the stoichiometry to favor the desired conjugation.- In radical reactions, ensure the initiator concentration is not excessively high. |
| Isomerization of Product | The initial kinetic product (often the Z-isomer in nucleophilic additions) can isomerize to the more thermodynamically stable E-isomer, especially with prolonged reaction times or in the presence of heat or catalysts.[1] | - Reduce the reaction time and temperature.- Purify the product promptly after the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the base-catalyzed conjugation of this compound?
A1: While there is no universally optimal pH, a slightly basic environment is generally required to facilitate the deprotonation of the thiol to the more nucleophilic thiolate. However, highly alkaline conditions should be avoided as they can promote side reactions. For conjugations with biomolecules, a pH range of 7.0-8.5 is a common starting point. It is crucial to empirically determine the optimal pH for your specific system.
Q2: Should I use a radical-initiated or a base-catalyzed method for my conjugation?
A2: The choice depends on your substrate and desired outcome.
-
Radical-initiated reactions are often rapid and can be initiated by UV light or heat. However, they can lead to double addition products and are sensitive to oxygen.
-
Base-catalyzed reactions (nucleophilic Michael addition) can offer better control over the formation of the mono-adduct, but require careful selection of a non-nucleophilic base and are sensitive to solvent polarity.
Q3: How can I monitor the progress of my this compound conjugation reaction?
A3: Several techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the alkyne proton signal and the appearance of new signals corresponding to the vinyl protons of the product.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information for the starting materials and products, allowing for clear identification and quantification of the desired conjugate.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the remaining starting materials and the formed product, allowing for the calculation of reaction conversion and yield.
Q4: What are the best practices for storing this compound?
A4: this compound is susceptible to oxidation. It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably at a low temperature (e.g., in a refrigerator) and protected from light.
Q5: How do I purify the final conjugate?
A5: The purification method will depend on the properties of your conjugate.
-
Flash Column Chromatography: A common method for small molecule purifications. The choice of stationary and mobile phases will depend on the polarity of your product.
-
Preparative HPLC: Offers higher resolution for purifying complex mixtures or achieving high purity.
-
Dialysis or Size Exclusion Chromatography: Suitable for purifying protein or polymer conjugates from small molecule reagents and byproducts.
Experimental Protocols
Protocol 1: Radical-Initiated Conjugation of this compound
This protocol provides a general procedure for the radical-initiated conjugation. Note: The specific initiator, temperature, and time should be optimized for your system.
Materials:
-
This compound
-
Alkene-containing substrate
-
Radical initiator (e.g., AIBN for thermal initiation, or a photoinitiator like DMPA for UV initiation)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve the alkene-containing substrate in the degassed solvent.
-
Add this compound to the solution. A typical starting molar ratio is 1.1 equivalents of thiol per equivalent of alkene to favor mono-addition, but this should be optimized.
-
Add the radical initiator (e.g., 1-5 mol% relative to the alkene).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Seal the vessel and begin the reaction by either heating to the appropriate temperature for thermal initiation (e.g., 60-80 °C for AIBN) or exposing to a UV light source for photoinitiation.
-
Monitor the reaction progress using TLC, LC-MS, or NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method (e.g., column chromatography).
Protocol 2: Base-Catalyzed Conjugation of this compound
This protocol outlines a general procedure for the base-catalyzed nucleophilic addition. Note: The choice of base, solvent, and reaction conditions requires careful optimization.
Materials:
-
This compound
-
Activated alkyne substrate (e.g., a propiolate ester or an ynone)
-
Non-nucleophilic base (e.g., DBU, triethylamine, or a phosphine catalyst)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or methanol)[1]
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the activated alkyne substrate in the anhydrous solvent.
-
Add this compound (typically 1.0 to 1.2 equivalents).
-
Cool the mixture in an ice bath if the reaction is known to be highly exothermic.
-
Add the base catalyst dropwise (e.g., 0.1-1.0 equivalents). The optimal amount should be determined experimentally.
-
Allow the reaction to stir at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by TLC, LC-MS, or NMR.
-
Upon completion, quench the reaction by adding a mild acid (e.g., saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product.
Data Presentation
The following tables provide templates for organizing your experimental data to aid in the optimization process. The values are illustrative and should be replaced with your experimental results.
Table 1: Optimization of Catalyst Concentration in Base-Catalyzed Conjugation
| Entry | Substrate | This compound (eq.) | Base (Catalyst) | Catalyst (mol%) | Solvent | Time (h) | Conversion (%) |
| 1 | Substrate A | 1.1 | DBU | 10 | CH₃CN | 4 | 65 |
| 2 | Substrate A | 1.1 | DBU | 20 | CH₃CN | 4 | 85 |
| 3 | Substrate A | 1.1 | DBU | 50 | CH₃CN | 4 | 92 |
| 4 | Substrate A | 1.1 | Et₃N | 20 | CH₃CN | 4 | 40 |
Table 2: Screening of Solvents for Radical-Initiated Conjugation
| Entry | Substrate | This compound (eq.) | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Substrate B | 1.2 | AIBN (2%) | Toluene | 80 | 6 | 70 |
| 2 | Substrate B | 1.2 | AIBN (2%) | Acetonitrile | 80 | 6 | 82 |
| 3 | Substrate B | 1.2 | AIBN (2%) | Dioxane | 80 | 6 | 75 |
| 4 | Substrate B | 1.2 | AIBN (2%) | DMF | 80 | 6 | 65 |
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low yield in conjugation reactions.
References
Technical Support Center: Purification of 4-Pentyne-1-thiol Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 4-pentyne-1-thiol and its reaction products. It is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound?
A1: The most prevalent impurity is the disulfide, 1,2-di(pent-4-yn-1-yl)disulfane, which forms through the oxidation of the thiol group.[1] This can occur during the reaction, work-up, or purification if proper precautions are not taken. Other impurities will be specific to the reaction performed, but may include unreacted starting materials or byproducts from reactions involving the alkyne functionality.
Q2: How can I minimize the oxidation of this compound to its disulfide during purification?
A2: To minimize oxidation, it is recommended to use deoxygenated solvents for chromatography. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvents before use. Additionally, keeping the purification process as brief as possible can help reduce exposure to air.
Q3: What type of chromatography is best suited for purifying this compound and its derivatives?
A3: Both normal-phase and reversed-phase chromatography can be effective. The choice depends on the polarity of the desired product and the impurities. Normal-phase chromatography on silica gel is a common starting point for many organic compounds. However, for highly polar products or for separations where silica gel's acidity might be problematic, reversed-phase chromatography is a valuable alternative.
Q4: How can I visualize this compound and its disulfide on a TLC plate?
A4: In addition to standard visualization techniques like UV light (if the molecule has a chromophore) and general stains like potassium permanganate, a specific stain for thiols and disulfides can be very effective. A spray reagent containing sodium nitroprusside can be used to visualize thiols. Alternatively, a two-step process involving reduction of disulfides with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) followed by a thiol-specific stain can help to identify both species.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic purification of this compound reaction products.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation between this compound and its disulfide. | The solvent system is not optimized. | The disulfide is significantly less polar than the thiol. Increase the polarity of the eluent gradually. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and incrementally increase the proportion of the polar solvent. |
| Product is not eluting from the column. | The eluent is not polar enough. The product may be unstable on silica gel and has decomposed. | Increase the polarity of the eluent significantly. If the product still does not elute, consider the possibility of decomposition. Test the stability of your compound on a small amount of silica gel before running a column. If it is unstable, consider using a different stationary phase like alumina or employing reversed-phase chromatography. |
| Streaking or tailing of spots on TLC or broad peaks in column chromatography. | The sample is overloaded. The compound is interacting too strongly with the stationary phase. The presence of acidic or basic impurities. | Dilute the sample before loading. For acidic compounds like thiols, adding a small amount of a modifying agent to the eluent, such as 0.1-1% acetic acid, can sometimes improve peak shape. For basic compounds, triethylamine (0.1-1%) can be used. |
| The purified product shows signs of the disulfide impurity after storage. | The purified thiol is oxidizing upon exposure to air. | Store the purified this compound under an inert atmosphere (nitrogen or argon) and at low temperatures to minimize post-purification oxidation. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
A crucial first step in developing a column chromatography purification method is to determine an appropriate solvent system using TLC.
Materials:
-
Silica gel TLC plates (with fluorescent indicator, e.g., F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluents (e.g., mixtures of hexanes and ethyl acetate)
-
Visualization agents (UV lamp, potassium permanganate stain, or a thiol-specific stain)
Procedure:
-
Prepare a dilute solution of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the chosen eluent.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and/or by staining.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the eluent composition to achieve good separation between the desired product and impurities. An ideal Rf for the target compound is typically in the range of 0.2-0.4 for column chromatography.
Table 1: Example TLC Solvent Systems for this compound and its Disulfide
| Solvent System (v/v) | Approximate Rf of this compound | Approximate Rf of 1,2-di(pent-4-yn-1-yl)disulfane | Notes |
| 10% Ethyl Acetate in Hexanes | 0.3 | 0.6 | Good starting point for separation. |
| 20% Ethyl Acetate in Hexanes | 0.5 | 0.8 | May be too polar for good separation. |
| 5% Ethyl Acetate in Hexanes | 0.15 | 0.4 | Better for resolving less polar byproducts from the disulfide. |
Note: These Rf values are estimates and can vary depending on the specific TLC plates, chamber saturation, and temperature.
Flash Column Chromatography Protocol
This is a general protocol for the purification of a reaction mixture containing this compound.
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography)
-
Sand
-
Eluent (determined from TLC analysis)
-
Collection tubes
-
Air or nitrogen source for pressurization
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to begin eluting the sample.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Visualizations
Caption: Workflow for the purification of this compound reaction products.
Caption: Troubleshooting decision tree for chromatography of this compound.
References
Stability of 4-Pentyne-1-thiol under different pH conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-pentyne-1-thiol under various pH conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Unexpected Disappearance of Starting Material in Neutral to Basic Conditions (pH > 7)
Symptoms:
-
Low yield of desired product in reactions involving the thiol or alkyne functionality.
-
Appearance of a new, less polar product in TLC or LC-MS analysis.
-
A gradual decrease in the concentration of this compound over time when stored in solution.
Possible Cause: Under neutral to basic conditions, the thiol group of this compound is susceptible to oxidation, leading to the formation of a disulfide dimer (1,10-decadiyne-1,10-dithiol). This process is often accelerated by the presence of oxygen.
Resolution:
-
Degas Solvents: Before use, thoroughly degas all solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method.
-
Work Under Inert Atmosphere: Conduct all experiments under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to oxygen.
-
Add Antioxidants: For storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to inhibit radical-mediated oxidation.
-
pH Control: If the experimental conditions allow, maintaining a slightly acidic pH can help to reduce the rate of thiol oxidation.
Analytical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for loss of this compound in neutral/basic media.
Issue 2: Poor Reactivity of the Alkyne Group in Basic Conditions (pH > 10)
Symptoms:
-
Failure of the alkyne to participate in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC).
-
Incomplete reaction or low yield when the alkyne is the limiting reagent.
Possible Cause: Terminal alkynes are weakly acidic, with a pKa of approximately 25. In the presence of a strong base, the terminal proton can be abstracted to form an acetylide anion. While this anion is a good nucleophile, its formation can interfere with reactions that require the neutral alkyne, such as certain "click" chemistry protocols.
Resolution:
-
pH Adjustment: For reactions involving the alkyne, ensure the pH of the reaction mixture is not excessively basic. A pH range of 7-9 is generally suitable for most thiol-yne and CuAAC reactions.
-
Buffer Selection: Use a buffer system that can maintain the desired pH throughout the reaction.
-
Protecting Groups: If strongly basic conditions are unavoidable for other reasons, consider protecting the alkyne functionality prior to the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic conditions (pH < 7)?
A1: this compound is expected to be relatively stable in acidic conditions. Both the thiol and the terminal alkyne functionalities are generally stable in the absence of strong oxidizing agents or specific catalysts for hydration or polymerization. However, very strong acidic conditions should be avoided as they can potentially lead to undesired side reactions.
Q2: How does the pH affect the nucleophilicity of the thiol group?
A2: The nucleophilicity of the thiol group is pH-dependent. The thiol group (-SH) has a pKa of approximately 10-11.[1]
-
At pH < pKa: The thiol group is predominantly in its protonated, neutral form (-SH). It is a moderate nucleophile.
-
At pH > pKa: The thiol group is deprotonated to form the thiolate anion (-S⁻). The thiolate is a much stronger nucleophile than the neutral thiol.
This pH-dependent nucleophilicity is a critical consideration for reactions such as Michael additions or SN2 reactions at the thiol position.
Q3: Can the alkyne group react or degrade under certain pH conditions?
A3: The terminal alkyne is generally stable across a wide pH range. However, under strongly acidic conditions in the presence of a mercury catalyst, it can undergo hydration to form a ketone.[2] In the absence of such catalysts, it is relatively inert to hydrolysis. As mentioned in the troubleshooting guide, strongly basic conditions can deprotonate the terminal alkyne.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for this compound, particularly under neutral to basic conditions and in the presence of oxygen, is the oxidation of the thiol group to form a disulfide dimer. More aggressive oxidation can lead to the formation of sulfinic and sulfonic acids.
Degradation Pathway Diagram:
References
Technical Support Center: Bioconjugation with 4-Pentyne-1-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Pentyne-1-thiol in bioconjugation experiments.
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
Question: I am observing very low or no yield of my desired bioconjugate when using this compound. What are the possible causes and how can I troubleshoot this?
Answer:
Low conjugation efficiency can stem from several factors related to reagent quality, reaction conditions, and competing side reactions. Here’s a step-by-step guide to diagnose and resolve the issue.
Potential Causes and Solutions:
-
Degradation of this compound: The thiol group is susceptible to oxidation, leading to the formation of disulfides which are unreactive in the desired thiol-yne reaction.[1]
-
Solution: Use fresh or properly stored this compound. It is recommended to store it at -15°C to -25°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[2] Before use, you can consider purifying the reagent via distillation or chromatography to remove any disulfide impurities.[1]
-
-
Inefficient Radical Initiation (for Thiol-Yne Click Chemistry): The radical-mediated thiol-yne reaction requires an effective radical initiator or UV irradiation to proceed.[3][4]
-
Solution:
-
Ensure your radical initiator (e.g., AIBN) is fresh and has been stored correctly.
-
If using photoinitiation, verify the wavelength and intensity of your UV source are appropriate for the photoinitiator being used.[5] Ensure the reaction mixture is transparent to the UV light.
-
-
-
Suboptimal Reaction pH (for Nucleophilic Thiol-Michael Addition): If you are reacting the thiol of this compound with a maleimide, the pH is critical. The reaction is most efficient between pH 6.5 and 7.5.[6] At lower pH, the thiol is not sufficiently deprotonated to the reactive thiolate. Above pH 7.5, competing reactions with amines (e.g., lysine residues) can occur.[6]
-
Solution: Carefully buffer your reaction in the optimal pH range.
-
-
Presence of Inhibitors: Radical reactions can be inhibited by oxygen or other radical scavengers.
-
Solution: Degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) prior to and during the reaction.
-
Problem 2: Formation of Unwanted Side Products
Question: I am seeing multiple products in my reaction mixture, indicating the formation of side products. What are the common side reactions and how can I minimize them?
Answer:
The formation of side products is a common challenge. Identifying the nature of these byproducts is key to mitigating their formation.
Common Side Reactions and Mitigation Strategies:
-
Disulfide Bond Formation: The most common side product is the disulfide dimer of this compound, formed by the oxidation of the thiol group.[1] This is especially prevalent if the reaction is exposed to air.
-
Mitigation:
-
Work under an inert atmosphere (argon or nitrogen).
-
Add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture to keep the thiols in their reduced state. Caution: TCEP can react with maleimides, so it should be used judiciously if that is your conjugation partner.[7]
-
-
-
Double Addition (Diaddition) in Thiol-Yne Reactions: The thiol-yne reaction can proceed with a second addition of a thiol to the initially formed vinyl sulfide, leading to a 1,2-dithioether or a 1,1-dithioacetal.[3]
-
Mitigation: Control the stoichiometry of your reactants. Using an excess of the alkyne-containing biomolecule relative to this compound can favor mono-addition.
-
-
Retro-Michael Reaction and Hydrolysis of Thiol-Maleimide Adducts: The thioether bond formed between a thiol and a maleimide can be reversible under certain physiological conditions, leading to dissociation of the conjugate.[6][8] The maleimide ring is also susceptible to hydrolysis, especially at higher pH.[6]
-
Mitigation: If conjugate stability is an issue, consider alternative conjugation chemistries that form more stable linkages. After conjugation, lowering the pH can help stabilize the adduct.
-
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound to ensure its stability?
A1: this compound is sensitive to oxidation and should be handled with care. For long-term storage, it is recommended to keep it in a tightly sealed container at -15°C to -25°C under an inert atmosphere such as argon or nitrogen, and protected from light.[2] For use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.
Q2: What is the difference between the radical-mediated and nucleophilic addition reactions involving this compound?
A2:
-
Radical-mediated Thiol-Yne Reaction: This "click" reaction involves the addition of the thiol group across the alkyne of a reaction partner.[3][4] It is typically initiated by UV light in the presence of a photoinitiator or by a radical initiator like AIBN.[3][5] This reaction is highly efficient and tolerant of many functional groups.[9][10]
-
Nucleophilic Thiol-Michael Addition: In this reaction, the thiol group of this compound acts as a nucleophile and attacks an electron-deficient double bond, such as that in a maleimide.[6][11] This reaction is pH-dependent and does not require an initiator.[6]
Q3: Can I use reducing agents like DTT or TCEP in my bioconjugation reaction?
A3: Yes, reducing agents are often used to prevent the formation of disulfide bonds. However, their compatibility with your overall reaction scheme must be considered.
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is generally a good choice as it is a potent reducing agent and is less prone to reacting with some functional groups compared to DTT. However, it has been shown to react with maleimides to form a non-productive ylene byproduct, which will inhibit your desired conjugation.[7]
-
DTT (Dithiothreitol): DTT is also a strong reducing agent. However, being a dithiol, it can potentially interfere with the thiol-yne reaction by competing with this compound.
If using a maleimide as the conjugation partner, it is advisable to remove the reducing agent before adding the maleimide-containing molecule.[7]
Q4: How can I monitor the progress of my bioconjugation reaction?
A4: The progress of the reaction can be monitored by various analytical techniques:
-
Chromatography: Techniques like HPLC or LC-MS can be used to separate and identify the starting materials, desired product, and any side products.
-
Spectroscopy: NMR spectroscopy can be used to follow the disappearance of the alkyne or thiol protons and the appearance of new signals corresponding to the product.
-
Gel Electrophoresis (for protein conjugations): SDS-PAGE can show a shift in the molecular weight of the protein upon successful conjugation.[12]
Experimental Protocols
General Protocol for Radical-Mediated Thiol-Yne Bioconjugation
This protocol provides a general guideline for the conjugation of this compound to an alkyne-containing biomolecule.
-
Reagent Preparation:
-
Dissolve the alkyne-containing biomolecule in a suitable, degassed buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Prepare a stock solution of this compound in a degassed organic solvent (e.g., DMSO or DMF).
-
Prepare a stock solution of a suitable photoinitiator (e.g., Irgacure 2959 for aqueous solutions) in the same organic solvent.
-
-
Reaction Setup:
-
In a UV-transparent reaction vessel, combine the biomolecule solution and the desired molar excess of the this compound stock solution.
-
Add the photoinitiator to the reaction mixture. The final concentration will depend on the specific initiator and reaction scale.
-
Ensure the reaction mixture is thoroughly mixed and degassed by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
-
Photo-initiation:
-
Expose the reaction mixture to a UV light source (e.g., 365 nm) for a specified period (typically ranging from a few minutes to an hour). The reaction time should be optimized for your specific system.
-
Maintain the reaction at a controlled temperature (e.g., room temperature) during irradiation.
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete (as determined by your monitoring method), the product can be purified from unreacted starting materials and byproducts.
-
Purification methods will depend on the nature of the bioconjugate and may include dialysis, size-exclusion chromatography, or affinity chromatography.
-
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Thiol-Yne Reaction Selectivity
| Condition | Base | Atmosphere | Light | Predominant Product |
| 1 | Pyridine | Argon | Visible | Anti-Markovnikov Radical Product |
| 2 | DBU | Argon | Visible | Markovnikov Nucleophilic Product |
| 3 | DBU | Air | Visible | Disulfide |
| 4 | None | Air | None (heated) | E/Z Isomers of Anti-Markovnikov Product |
This table is a summary of findings on selectivity control in thiol-yne reactions and may require optimization for specific substrates.[13]
Visualizations
Caption: Radical-mediated thiol-yne reaction mechanism.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. This compound | 77213-88-8 | Benchchem [benchchem.com]
- 2. sceti.co.jp [sceti.co.jp]
- 3. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. bachem.com [bachem.com]
- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 4-Pentyne-1-thiol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the progress of 4-pentyne-1-thiol reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a this compound reaction?
A1: The most common and effective methods for monitoring the progress of a this compound reaction, a type of thiol-yne click reaction, include Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Q2: How can I use Thin Layer Chromatography (TLC) to monitor the reaction?
A2: TLC is a quick and straightforward method to qualitatively track the reaction's progress.[1][2][3] By co-spotting the reaction mixture with the starting materials (this compound and the corresponding alkyne), you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the vinyl sulfide product. The reaction is considered complete when the starting material spots are no longer visible.
Q3: What changes should I look for in the ¹H NMR spectrum?
A3: In the ¹H NMR spectrum, you should monitor the disappearance of the signals corresponding to the thiol proton (-SH) of this compound and the acetylenic proton (-C≡CH) of the alkyne. Concurrently, new signals will appear in the vinylic region (typically between 5 and 7 ppm), corresponding to the protons of the newly formed carbon-carbon double bond in the vinyl sulfide product.[4][5]
Q4: What are the key peaks to observe in FT-IR spectroscopy?
A4: FT-IR spectroscopy is particularly useful for monitoring the disappearance of characteristic functional group stretches.[4] You should track the disappearance of the S-H stretching band of the thiol at approximately 2570 cm⁻¹ and the alkyne C≡C stretching band around 2120 cm⁻¹.[4][6] For terminal alkynes like 4-pentyne-1-ol, the ≡C-H stretch will also disappear from around 3300 cm⁻¹.[4]
Q5: Can I use Mass Spectrometry to monitor the reaction?
A5: Yes, Mass Spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a highly sensitive technique for monitoring the formation of the product.[7][8] You can take small aliquots from the reaction mixture at different time points, dilute them, and directly infuse them into the mass spectrometer. You should look for the appearance of a peak corresponding to the mass-to-charge ratio (m/z) of the expected vinyl sulfide product.[7][9]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No reaction observed on TLC (starting material spots remain unchanged) | Inactive catalyst or initiator. | Ensure the catalyst or radical initiator is fresh and has been stored correctly. For photochemically initiated reactions, check the light source. |
| Low reaction temperature. | Increase the reaction temperature according to the protocol. | |
| Presence of inhibitors. | Ensure solvents and reagents are pure and free from radical inhibitors (e.g., certain antioxidants). | |
| Multiple new spots on TLC, indicating side products | Incorrect stoichiometry. | Carefully check the molar ratios of the thiol and alkyne. An excess of one reactant can sometimes lead to side reactions. |
| Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. | |
| For radical reactions, oxygen contamination can sometimes lead to side products. | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Broad or complex NMR signals in the product | Presence of both E and Z isomers of the vinyl sulfide product. | This is common in thiol-yne reactions.[10] The ratio can sometimes be influenced by the catalyst and reaction conditions. |
| Residual starting materials or solvent peaks. | Compare the spectrum with the spectra of the starting materials and solvent. Purify the product using column chromatography. | |
| Incomplete reaction after an extended period (residual starting material peaks in NMR or FT-IR) | Insufficient catalyst or initiator. | Add a small amount of fresh catalyst or initiator. |
| Reversible reaction or equilibrium has been reached. | Consider removing a byproduct if possible to drive the reaction to completion (Le Chatelier's principle). | |
| Steric hindrance of the substrates. | Increase the reaction temperature or try a more active catalyst. |
Experimental Protocols
Monitoring by Thin Layer Chromatography (TLC)
-
Materials: TLC plates (silica gel 60 F254), developing chamber, appropriate eluent (e.g., a mixture of hexane and ethyl acetate), UV lamp.
-
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber and let it saturate.
-
On the baseline of a TLC plate, spot the this compound starting material, the alkyne starting material, and a co-spot of both.
-
Take a small aliquot from the reaction mixture with a capillary tube and spot it on the TLC plate next to the starting material spots.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
The reaction is complete when the spots corresponding to the starting materials have disappeared from the reaction mixture lane, and a new product spot is observed.
-
Monitoring by ¹H NMR Spectroscopy
-
Materials: NMR tubes, deuterated solvent (e.g., CDCl₃), NMR spectrometer.
-
Procedure:
-
At desired time intervals, take a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Evaporate the solvent in vacuo.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Monitor the disappearance of the thiol proton signal (typically a broad singlet) and the alkyne proton signal, and the appearance of new signals in the vinyl region.[4][5]
-
Monitoring by FT-IR Spectroscopy
-
Materials: FT-IR spectrometer, salt plates (e.g., NaCl or KBr) or an ATR accessory.
-
Procedure:
-
At the start of the reaction (t=0), acquire an FT-IR spectrum of the reaction mixture.
-
At subsequent time points, take a small aliquot of the reaction mixture.
-
Place a drop of the aliquot between two salt plates or directly onto the ATR crystal.
-
Acquire the FT-IR spectrum.
-
Monitor the decrease in the intensity of the S-H stretch (~2570 cm⁻¹) and the C≡C stretch (~2120 cm⁻¹) and/or ≡C-H stretch (~3300 cm⁻¹).[4][6]
-
Data Presentation
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Monitoring
| Group | This compound (Starting Material) | Product (Vinyl Sulfide) |
| Thiol Proton (-SH) | ~1.3-1.6 (broad) | Absent |
| Acetylenic Proton (≡C-H) | ~1.9-2.0 | Absent |
| Vinylic Protons (=CH) | Absent | ~5.5-6.5 |
Note: Exact chemical shifts may vary depending on the solvent and the specific alkyne used.
Table 2: Key FT-IR Stretching Frequencies (cm⁻¹) for Monitoring
| Functional Group | Vibrational Mode | Starting Materials | Product |
| Thiol | S-H stretch | ~2570 | Absent |
| Alkyne | C≡C stretch | ~2120 | Absent |
| Terminal Alkyne | ≡C-H stretch | ~3300 | Absent |
| Alkene | C=C stretch | Absent | ~1600-1650 |
Visualizations
Caption: Workflow for monitoring a this compound reaction.
Caption: A logical troubleshooting flowchart for an unreactive thiol-yne reaction.
References
- 1. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ddd.uab.cat [ddd.uab.cat]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Thiol-Containing Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-Pentyne-1-thiol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: The primary methods for removing unreacted this compound include liquid-liquid extraction, flash column chromatography, and the use of scavenger resins. The choice of method depends on the scale of the reaction, the properties of the desired product, and the required level of purity.
Q2: How do I choose the most suitable purification method for my experiment?
A2: Consider the following factors:
-
Solubility: The solubility of your product of interest will dictate suitable solvents for extraction and chromatography.
-
Scale: For small-scale reactions, scavenger resins or a simple extraction may be sufficient. For larger-scale purifications, flash chromatography is often more practical.
-
Purity Requirements: High-purity requirements may necessitate a multi-step purification approach, such as an initial extraction followed by flash chromatography.
-
Product Stability: Ensure your desired product is stable to the pH conditions of extraction or the solvents used in chromatography.
Q3: Are there any safety precautions I should take when working with this compound?
A3: Yes, this compound is a thiol and likely possesses a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Issue 1: Poor Separation During Liquid-Liquid Extraction
Symptom: The aqueous and organic layers do not separate cleanly, or a significant amount of the desired product is lost to the aqueous phase.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect pH of the aqueous phase | The thiol group of this compound is acidic. Extraction with a basic aqueous solution (e.g., 5% NaOH or NaHCO3) will deprotonate the thiol, forming a water-soluble thiolate salt, which can then be separated from the organic layer containing your product.[1] |
| Emulsion formation | Break up emulsions by adding brine (saturated NaCl solution), gently swirling the separatory funnel, or by passing the mixture through a bed of Celite. |
| Product is also extracted into the aqueous phase | If your product has acidic or basic functionalities, it may also be extracted. In such cases, consider alternative methods like flash chromatography or scavenger resins. |
Issue 2: Unreacted Thiol Co-elutes with the Product During Flash Chromatography
Symptom: Fractions collected from the column still contain a significant amount of this compound along with the desired product.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate solvent system | Develop a solvent system with optimal selectivity using thin-layer chromatography (TLC) first. A common starting point for small organic molecules is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A less polar solvent system will generally result in better separation of the more polar thiol from a less polar product. |
| Column overloading | Do not load too much crude material onto the column. As a general rule, the amount of crude mixture should be about 1-5% of the mass of the silica gel. |
| Acidic nature of silica gel | If your product is acid-sensitive, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[2] |
Issue 3: Incomplete Removal of Thiol Using Scavenger Resins
Symptom: After treatment with a scavenger resin, a significant amount of this compound remains in the reaction mixture.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient amount of scavenger resin | Use a sufficient excess of the scavenger resin. A typical starting point is 3-5 equivalents of the resin's functional group relative to the amount of unreacted thiol. |
| Inadequate reaction time or mixing | Ensure the resin is well-suspended in the reaction mixture and allow for sufficient reaction time. Gentle agitation or stirring is recommended. Reaction times can range from a few hours to overnight. |
| Incorrect resin choice | Select a resin specifically designed for scavenging thiols. Resins with electrophilic functional groups are effective. Examples include those based on maleimide or iodoacetamide chemistry. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is suitable for the removal of unreacted this compound from a reaction mixture where the desired product is not sensitive to basic conditions.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
5% aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 5% aqueous NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with 5% NaOH solution two more times.
-
Wash the organic layer with an equal volume of brine to remove any residual water-soluble impurities.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 2: Flash Column Chromatography
This protocol is a general guideline for the purification of a reaction mixture containing unreacted this compound.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., hexanes/ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Develop a Solvent System: Use TLC to determine an appropriate solvent system that provides good separation between your product and this compound. The thiol is expected to be more polar than many organic products.
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a stronger solvent if necessary. Carefully apply the sample to the top of the silica bed.
-
Elute the Column: Add the mobile phase to the top of the column and apply gentle pressure to begin elution.
-
Collect Fractions: Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Thiol Scavenger Resin
This protocol describes the use of a commercially available thiol scavenger resin.
Materials:
-
Crude reaction mixture in a suitable solvent
-
Thiol scavenger resin (e.g., Biotage MP-Thiol or similar)[3]
-
Reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
To the crude reaction mixture, add the thiol scavenger resin (typically 3-5 equivalents based on the estimated amount of unreacted thiol).
-
Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the thiol, but a typical duration is 2-16 hours.[4]
-
Monitor the removal of the thiol by a suitable analytical technique (e.g., TLC, GC-MS).
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 77213-88-8 |
| Molecular Formula | C5H8S |
| Molecular Weight | 100.18 g/mol [5] |
| Boiling Point | 41 °C @ 15 Torr |
| Density | 0.920 g/cm³ |
| pKa | ~10.11 |
Table 2: Comparison of Purification Methods for Thiol Removal
| Method | Advantages | Disadvantages | Typical Efficiency |
| Liquid-Liquid Extraction | Simple, inexpensive, good for large scales. | Product must be stable to base; potential for emulsion formation. | Moderate to High |
| Flash Chromatography | High resolution, applicable to a wide range of compounds. | More time-consuming and requires more solvent than extraction. | High |
| Scavenger Resins | High selectivity, simple work-up (filtration). | Can be expensive, may require longer reaction times. | Very High |
Visualizations
Caption: General experimental workflow for the purification of a reaction mixture containing unreacted this compound.
Caption: A representative bioconjugation signaling pathway using this compound, followed by a purification step to remove unreacted thiol.[6][7][8][9][10]
References
- 1. columbia.edu [columbia.edu]
- 2. Purification [chem.rochester.edu]
- 3. suprasciences.com [suprasciences.com]
- 4. sopachem.com [sopachem.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. mdpi.com [mdpi.com]
Troubleshooting low efficiency in surface functionalization with 4-Pentyne-1-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the surface functionalization of gold substrates with 4-Pentyne-1-thiol and subsequent bioconjugation via click chemistry.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow, providing potential causes and actionable solutions.
Issue 1: Low or Inconsistent Surface Coverage with this compound
| Potential Cause | Recommended Solution |
| Contaminated Gold Surface | Thoroughly clean the gold substrate before SAM formation. A common and effective method is using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. Alternatively, UV-ozone cleaning or argon plasma cleaning can be used. |
| Impure this compound | Use high-purity this compound. Thiolated impurities can compete for binding sites on the gold surface, leading to a disordered monolayer.[1] |
| Inappropriate Solvent | Use a high-purity, anhydrous solvent. 200-proof ethanol is commonly recommended for forming thiol SAMs on gold.[2] |
| Suboptimal Immersion Time | While initial monolayer formation is rapid, achieving a well-ordered SAM requires sufficient time. For short-chain thiols, an immersion time of 24-48 hours is recommended to improve monolayer packing.[2][3] |
| Suboptimal Thiol Concentration | A thiol concentration of 1-5 mM in ethanol is typically used for SAM formation.[2] Lower concentrations may require significantly longer immersion times to achieve good surface coverage.[4] |
| Oxidation of Thiol | Prepare the thiol solution immediately before use. Exposure to air can lead to the oxidation of thiols to disulfides, which can affect the quality of the SAM. Minimize oxygen exposure by reducing the headspace in the reaction container and backfilling with an inert gas like nitrogen or argon.[2][3] |
Issue 2: Low Efficiency in the Subsequent Click Chemistry Reaction (e.g., CuAAC)
| Potential Cause | Recommended Solution |
| Poor Quality of the this compound SAM | A disordered or incomplete SAM will present fewer accessible alkyne groups for the click reaction. Refer to the troubleshooting guide for "Low or Inconsistent Surface Coverage" to optimize SAM formation. Short-chain thiols like this compound are known to form less ordered monolayers compared to longer-chain thiols. |
| Inaccessible Alkyne Groups | Steric hindrance can prevent the azide-containing molecule from accessing the alkyne groups on the surface. Consider using a mixed monolayer approach by co-immobilizing a shorter, inert thiol (e.g., a short-chain oligo(ethylene glycol) thiol) to create more space between the this compound molecules. |
| Inefficient Copper Catalyst | The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state. Ensure an excess of a reducing agent, such as sodium ascorbate, is used.[5] The use of a Cu(I)-stabilizing ligand, such as TBTA or THPTA, is also crucial for an efficient reaction.[5][6] |
| Catalyst Sequestration | Components of your reaction mixture, such as buffers or the biomolecule itself, may chelate the copper catalyst, reducing its availability. If catalyst sequestration is suspected, a higher concentration of the copper catalyst may be required. |
| Inappropriate Reaction Conditions | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst. The reaction is typically carried out at room temperature for 30-60 minutes.[6] |
| Degraded Reagents | Use fresh, high-quality reagents for the click reaction, including the azide-modified molecule, copper source, reducing agent, and ligand. |
Frequently Asked Questions (FAQs)
Q1: Why is the efficiency of my surface functionalization with this compound lower than with longer-chain alkanethiols?
A1: The formation of a well-ordered self-assembled monolayer (SAM) is driven by both the affinity of the sulfur headgroup for the gold surface and the van der Waals interactions between the alkyl chains. This compound has a short alkyl chain (5 carbons), which results in weaker inter-chain van der Waals forces. This can lead to a more disordered monolayer with a higher density of defects compared to SAMs formed from longer-chain alkanethiols (typically >10 carbons).[1] This disorder can make the surface more susceptible to contamination and may result in a lower density of accessible alkyne groups for subsequent reactions.
Q2: How can I verify the quality of my this compound SAM?
A2: Several surface characterization techniques can be used to assess the quality of your SAM:
-
Contact Angle Goniometry: A clean gold surface is hydrophilic. After the formation of a hydrophobic SAM, the water contact angle should increase significantly. For a well-formed alkanethiol SAM, you can expect a water contact angle in the range of 95-110 degrees.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface. For a this compound SAM on gold, you should observe peaks corresponding to carbon, sulfur, and gold. The high-resolution S2p spectrum can confirm the formation of a gold-thiolate bond (peak around 162 eV).[7][8]
-
Ellipsometry: This technique can be used to measure the thickness of the SAM. The expected thickness for a this compound monolayer would be on the order of a few nanometers.
Q3: What are the optimal conditions for forming a this compound SAM on a gold surface?
A3: While optimal conditions should be determined empirically for your specific application, a good starting point is to immerse the clean gold substrate in a 1-5 mM solution of this compound in 200-proof ethanol for 24-48 hours at room temperature.[2] It is crucial to minimize exposure to oxygen during this process.[2][3]
Q4: Can I perform the click chemistry reaction in an aqueous buffer?
A4: Yes, CuAAC reactions can be performed in aqueous buffers. To ensure the solubility and stability of the Cu(I) catalyst in aqueous media, it is highly recommended to use a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).[5]
Q5: My fluorescent azide is not showing a strong signal after the click reaction. What could be the problem?
A5: This could be due to several factors:
-
Low reaction efficiency: Refer to the troubleshooting guide for "Low Efficiency in the Subsequent Click Chemistry Reaction."
-
Fluorescence quenching: The gold substrate can quench the fluorescence of dyes that are in close proximity. If your azide-containing fluorophore has a short linker, it may be too close to the gold surface after conjugation.
-
Photobleaching: Ensure you are using appropriate imaging conditions to minimize photobleaching of your fluorophore.
-
Incorrect buffer/pH: While the click reaction itself is relatively pH-insensitive, the fluorescence of your dye may be pH-dependent. Ensure your imaging buffer has a pH that is optimal for your fluorophore.
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on Gold
-
Substrate Cleaning:
-
Immerse the gold substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Extreme caution is advised.
-
Rinse the substrate thoroughly with deionized water and then with 200-proof ethanol.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in 200-proof ethanol.
-
Immediately place the cleaned, dry gold substrate into the thiol solution in a sealed container.
-
To minimize oxygen exposure, reduce the headspace above the solution and backfill the container with an inert gas.[2][3]
-
Allow the self-assembly to proceed for 24-48 hours at room temperature.[2][3]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse it thoroughly with 200-proof ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a stream of inert gas.
-
Store the functionalized substrate under an inert atmosphere until ready for the next step.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a this compound Functionalized Surface
-
Reagent Preparation:
-
Prepare a stock solution of your azide-containing molecule (e.g., a fluorescent probe or biomolecule) in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 100 mM).
-
Prepare a stock solution of a Cu(I)-stabilizing ligand (e.g., THPTA) in water (e.g., 200 mM).[5]
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water (e.g., 100 mM).[5]
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-containing molecule solution with a suitable reaction buffer (e.g., PBS or HEPES).
-
Add the copper(II) sulfate and ligand solutions. A 1:2 to 1:5 molar ratio of Cu(II):ligand is often used.[6]
-
Place the this compound functionalized substrate in the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. A 4 to 50-fold excess of the azide and a significant excess of the other click reagents relative to the estimated number of alkyne groups on the surface are typically used.[6]
-
Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light if using a fluorescent azide.[6]
-
-
Rinsing and Drying:
-
Remove the substrate from the reaction mixture.
-
Rinse the substrate thoroughly with deionized water, followed by ethanol.
-
Dry the substrate under a stream of inert gas.
-
The surface is now functionalized and ready for analysis.
-
Quantitative Data Summary
The following tables provide typical values for the characterization of alkanethiol SAMs on gold and for CuAAC reactions. Note that these are general values, and optimization for your specific system is recommended.
Table 1: Typical Parameters for SAM Formation and Characterization
| Parameter | Typical Value |
| Thiol Concentration | 1-5 mM in Ethanol[2] |
| Immersion Time | 24-48 hours[2][3] |
| Water Contact Angle (hydrophobic SAM) | 95° - 110° |
| SAM Thickness (short-chain thiol) | 0.5 - 2 nm |
Table 2: Typical Reagent Concentrations for CuAAC on a Surface
| Reagent | Typical Concentration |
| Azide-modified Molecule | 4-50 fold excess relative to surface alkynes[6] |
| Copper(II) Sulfate | 25-100 µM |
| Ligand (e.g., THPTA) | 50-500 µM |
| Sodium Ascorbate | 1-5 mM |
Visualizations
Caption: Experimental workflow for surface functionalization.
Caption: Troubleshooting flowchart for low efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. if.tugraz.at [if.tugraz.at]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Thiol-Yne Reactions with 4-Pentyne-1-thiol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for thiol-yne reactions involving 4-Pentyne-1-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for thiol-yne reactions with a terminal alkyne like this compound?
There are three main catalytic pathways for the thiol-yne reaction, each with its own set of catalysts and advantages:
-
Radical-Mediated: This is the most common method, especially for terminal alkynes. It is typically initiated by UV irradiation in the presence of a photoinitiator (e.g., AIBN, DMPA) or by thermal radical initiators.[1][2] This pathway generally leads to anti-Markovnikov addition.[1][2]
-
Base-Catalyzed (Nucleophilic Michael Addition): This method is effective when the alkyne is "activated" by an electron-withdrawing group.[3] For a non-activated terminal alkyne like this compound, a strong base may be required to deprotonate the thiol, forming a thiolate anion that then acts as a nucleophile.[4] Common bases include N-methylmorpholine (NMM), 1,4-diazabicyclo[2.2.2]octane (DABCO), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5]
-
Transition Metal-Catalyzed: Various transition metals, including rhodium, iridium, gold, and copper, can catalyze the thiol-yne reaction.[1][6] Copper nanoparticles on a titanium dioxide support (CuNPs/TiO2) have been shown to be effective for the hydrothiolation of activated alkynes.[3][7] These catalysts can offer high regio- and stereoselectivity.[6][8]
-
Photoredox Catalysis: Visible-light photoredox catalysis using compounds like Eosin Y has emerged as a milder alternative to UV-initiated reactions.[5][9]
Q2: How do I select the appropriate catalyst for my experiment with this compound?
The choice of catalyst depends on the desired product, the functional group tolerance of your substrate, and available equipment.
-
For simple and efficient anti-Markovnikov addition to the terminal alkyne of this compound, a radical-mediated approach is often the first choice due to its simplicity and high yields.[4]
-
If your molecule contains UV-sensitive functional groups, a thermally initiated radical reaction or a visible-light photoredox catalyzed reaction would be more suitable.[9]
-
If high stereoselectivity (specifically Z-isomers) is critical, a metal-catalyzed system, such as those based on copper or rhodium, should be considered.[6][8]
-
Base-catalyzed methods are generally less efficient for non-activated alkynes but can be an option. The choice of base is crucial; for instance, DABCO has shown quantitative conversion in some systems where other amines like DMAP and triethylamine performed poorly.[4]
Q3: What are the typical side reactions I should be aware of?
The most common side reactions in thiol-yne chemistry include:
-
Disulfide Formation: Thiols are susceptible to oxidation, which leads to the formation of disulfide bonds. This can be minimized by working under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Di-addition: The initial product of the thiol-yne reaction is a vinyl sulfide, which contains a double bond that can potentially react with another thiol molecule.[1] The rate of this second addition can sometimes be faster than the initial addition.[11] Reaction conditions can be tuned to favor mono-addition.
-
Polymerization: Since this compound is a bifunctional molecule, polymerization can occur where the thiol group of one molecule reacts with the alkyne of another.[10] This is more prevalent at high concentrations.
-
E/Z Isomerization: The initial mono-addition product is often a mixture of E and Z stereoisomers.[1] The ratio can sometimes be controlled by the choice of catalyst and reaction conditions, or isomerization can be promoted post-reaction if a specific isomer is desired.[4]
Troubleshooting Guide
Problem: Low or No Product Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst/Initiator | Ensure the radical initiator is fresh and has been stored correctly. For photo-reactions, verify the UV lamp's output and wavelength. For metal catalysts, ensure they have not been deactivated by impurities. |
| Insufficient Initiation | Increase the concentration of the radical initiator or the intensity/duration of UV exposure. For thermal initiation, ensure the temperature is optimal for the chosen initiator. |
| Oxygen Inhibition (Radical Reactions) | Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. Radical thiol-ene/yne reactions are generally less sensitive to oxygen than other radical polymerizations, but significant O₂ can still be problematic.[12] |
| Incorrect Solvent | While thiol-yne reactions are robust, solvent can play a role. Ensure your solvent is not interfering with the catalyst or reacting with intermediates. A wide range of solvents are typically suitable.[4] |
| Low Reactivity | While terminal alkynes are generally reactive, consider increasing the reaction temperature (for thermal or metal-catalyzed reactions) or reaction time. |
Problem: Predominance of Side Products (e.g., Disulfide)
| Possible Cause | Suggested Solution |
| Oxidation of Thiol | Work under strictly anaerobic conditions. Use degassed solvents and purge the reaction vessel with an inert gas. |
| Uncontrolled Di-addition | To favor mono-addition, use a stoichiometric excess of the alkyne relative to the thiol. Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is maximized. |
| Polymerization | Run the reaction at a lower concentration to reduce the likelihood of intermolecular reactions. |
Problem: Poor Stereoselectivity (Undesired E/Z ratio)
| Possible Cause | Suggested Solution |
| Radical Pathway | Radical additions to terminal alkynes often result in mixtures of E/Z isomers.[1] |
| Reaction Conditions | Temperature and solvent can influence the stereochemical outcome. Experiment with different conditions. |
| Isomerization | The product mixture may be isomerizing under the reaction conditions. It has been reported that heating in the presence of a catalytic amount of acid (e.g., HCl) or thiolate can promote isomerization to the more stable E-isomer.[4] |
| Catalyst Choice | For specific stereochemical control, transition metal catalysis is often superior. For example, certain copper-based catalysts have been shown to give high Z-stereoselectivity.[3][8] |
Quantitative Data on Catalyst Performance
The efficiency of thiol-yne reactions is highly dependent on the specific substrates and conditions. The following table summarizes general findings from the literature for reactions involving terminal alkynes.
| Catalyst System | Type | Conditions | Key Outcomes & Remarks |
| UV / Photoinitiator (e.g., AIBN) | Radical | Room Temp, UV irradiation | Generally high yields for anti-Markovnikov addition. Often results in E/Z mixtures. A widely used and robust method.[1][2] |
| N-Methylmorpholine | Base | Dichloromethane | Catalyzed the reaction of 4-Pentyn-1-thiol with propiolates, with yields depending on the substituent (91% for terminal, 62% for n-butyl substituted).[4] |
| DABCO | Base | Not specified | In a study on octanol addition to methyl propiolate, DABCO gave quantitative conversion in 2 hours, outperforming DMAP, triethylamine, and N-methylmorpholine.[4] |
| CuNPs/TiO₂ | Metal | 80 °C, 1,2-DCE | Highly efficient for activated alkynes, yielding anti-Markovnikov Z-vinyl sulfides. Catalyst can be recycled.[3][7] |
| Eosin Y / DBU / Green Light | Photoredox | Room Temp, Visible Light | A mild method for thiol-yne coupling. Selectivity can be tuned by the presence of a base and air.[5][9] |
Experimental Protocols
Caution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
1. General Protocol for Photoinitiated Radical Thiol-Yne Reaction
-
In a quartz reaction vessel, dissolve this compound (1 eq.) and a suitable photoinitiator (e.g., 1-5 mol% AIBN or DMPA) in a degassed solvent (e.g., THF, Dichloromethane).
-
Seal the vessel and purge with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Place the vessel under a UV lamp (e.g., 365 nm) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
2. General Protocol for Base-Catalyzed Thiol-Yne Reaction
-
To a round-bottom flask under an inert atmosphere, add this compound (1 eq.) and a suitable solvent (e.g., Dichloromethane).
-
Add the base catalyst (e.g., 20 mol% N-methylmorpholine or DABCO).[4]
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with a suitable aqueous solution to remove the catalyst (e.g., dilute HCl if using an amine base).
-
Extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Below are diagrams illustrating key workflows and mechanisms relevant to the thiol-yne reaction.
Caption: Radical-mediated mechanism for the thiol-yne reaction.
Caption: Workflow for selecting a catalyst for thiol-yne reactions.
References
- 1. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Hydrothiolation of alkynes with thiol–catechol derivatives catalysed by CuNPs/TiO 2 : exploring the reaction mechanism by DFT calculations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00169E [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 77213-88-8 | Benchchem [benchchem.com]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. researchgate.net [researchgate.net]
Effect of solvent on the rate of 4-Pentyne-1-thiol reactions
Welcome to the technical support center for 4-Pentyne-1-thiol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in various chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, providing potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | Inappropriate Solvent Choice: The solvent polarity can significantly impact the reaction rate. For nucleophilic additions, polar solvents generally accelerate the reaction, while for radical-initiated reactions, the solvent effect can be more complex.[1] | - For nucleophilic Michael additions, consider switching to a more polar solvent such as acetonitrile, DMF, or even water.[1] - For radical reactions, non-polar solvents may increase the chain transfer rate constant.[2] Experiment with solvents like toluene or THF. |
| Inefficient Initiation (Radical Reactions): The choice and concentration of the radical initiator are crucial. Common initiators include AIBN or photoinitiators like DMPA.[3] | - Ensure the initiator is fresh and has been stored correctly. - Optimize the initiator concentration. - For photoinitiated reactions, ensure the UV lamp has the correct wavelength and intensity for the chosen photoinitiator. | |
| Base Catalyst Inactivity (Nucleophilic Reactions): The base may be too weak or sterically hindered to efficiently deprotonate the thiol. | - Switch to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). - Ensure the base is not consumed by acidic impurities in the reactants or solvent. | |
| Oxygen Inhibition (Radical Reactions): Oxygen can quench radical species, inhibiting the polymerization. | - Degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during the reaction. | |
| Formation of Side Products (e.g., Disulfides) | Oxidation of Thiol: The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfide bonds, especially in the presence of air or certain impurities. | - Work under an inert atmosphere. - Use freshly distilled or purified this compound. |
| Uncontrolled Polymerization (Di-addition in Radical Reactions): In radical-mediated thiol-yne reactions, the initial vinyl sulfide product can react with a second thiol molecule, leading to a di-addition product.[3] | - Adjust the stoichiometry of the reactants. Using an excess of the alkyne component can favor mono-addition. - The rate of the second addition is often faster than the first, so careful monitoring of the reaction progress is necessary to isolate the mono-adduct if desired.[4] | |
| Inconsistent Reaction Rates | Variability in Reagent Purity: Impurities in this compound, the alkyne partner, or the solvent can affect reaction kinetics. | - Purify all reagents before use. - Ensure solvents are anhydrous, especially for nucleophilic reactions where water can interfere. |
| Temperature Fluctuations: Reaction rates are sensitive to temperature changes. | - Use a temperature-controlled reaction setup (e.g., an oil bath or a cryostat) to maintain a consistent temperature. |
Frequently Asked Questions (FAQs)
Q1: Which type of solvent is best for the nucleophilic addition of this compound to an activated alkyne?
A1: Generally, polar solvents enhance the rate of nucleophilic thiol-yne Michael additions.[1] Solvents with high dielectric constants, such as water, acetonitrile, and dimethylformamide (DMF), have been shown to give high yields in short reaction times.[1] In some cases, water has been proposed to facilitate the reaction through hydrogen bonding.[1] Nonpolar solvents like toluene and n-hexane tend to result in slower reactions and lower conversions.[1]
Quantitative Impact of Solvent on Nucleophilic Thiol-Yne Reaction Rates (Illustrative Data)
| Solvent | Dielectric Constant (approx.) | Relative Reaction Rate |
| n-Hexane | 1.9 | Very Slow |
| Toluene | 2.4 | Slow |
| Dichloromethane | 9.1 | Moderate |
| Acetonitrile | 37.5 | Fast |
| DMF | 38.3 | Fast |
| Water | 80.1 | Very Fast |
This table provides an illustrative summary based on general findings for thiol-yne Michael additions. Actual rates for this compound may vary depending on the specific reaction partner and conditions.
Q2: How does solvent choice affect radical-mediated reactions of this compound?
A2: For radical thiol-yne reactions, the solvent's role is more complex. Studies on analogous thiol-ene reactions have shown that non-polar solvents can increase the chain transfer rate constant, which can influence the overall polymerization kinetics.[2] However, propagation reactions are generally less sensitive to the solvent environment.[2] The choice of solvent can also affect the solubility of the resulting polymer, which is an important consideration in polymerization reactions.
Q3: What are the key differences between radical-initiated and base-catalyzed thiol-yne reactions with this compound?
A3: The key differences lie in the mechanism, regioselectivity, and potential for side reactions.
| Feature | Radical-Initiated Reaction | Base-Catalyzed (Nucleophilic) Reaction |
| Mechanism | Proceeds via a free-radical chain reaction involving a thiyl radical.[3] | Involves the deprotonation of the thiol to form a thiolate anion, which acts as a nucleophile.[5] |
| Initiation | Requires a radical initiator (e.g., AIBN, photoinitiator) and often UV light or heat.[3] | Requires a base (e.g., triethylamine, DBU) to generate the thiolate.[6] |
| Regioselectivity | Typically results in anti-Markovnikov addition.[3] | The regioselectivity depends on the substrate; for Michael additions, it's a 1,4-conjugate addition. |
| Potential for Di-addition | High, as the intermediate vinyl sulfide is often more reactive than the initial alkyne.[4] | Generally, mono-addition is favored, especially with activated alkynes. |
Q4: How can I monitor the progress of my this compound reaction?
A4: The reaction progress can be monitored using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to follow the disappearance of the alkyne proton signal and the appearance of new vinyl proton signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic alkyne C≡C and S-H stretching bands can be monitored.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to identify and quantify the reactants and products.
Experimental Protocols
General Protocol for a Base-Catalyzed Nucleophilic Thiol-Yne Reaction
This protocol describes a general procedure for the nucleophilic addition of this compound to an activated alkyne (e.g., an α,β-unsaturated ester).
-
Reagent Preparation:
-
Dissolve the activated alkyne (1 equivalent) in a suitable polar aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF).
-
Add this compound (1.1 equivalents) to the solution.
-
-
Reaction Initiation:
-
Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or ¹H NMR until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a weak acid (e.g., 1 M HCl) to remove the base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for a Photoinitiated Radical Thiol-Yne Reaction
This protocol outlines a general procedure for the radical-mediated addition of this compound to an alkyne.
-
Reagent Preparation:
-
In a quartz reaction vessel, dissolve the alkyne (1 equivalent), this compound (stoichiometry dependent on desired mono- or di-addition), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%) in a suitable solvent (e.g., THF or toluene).
-
-
Degassing:
-
Purge the solution with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
-
Initiation:
-
While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at a controlled temperature.
-
-
Reaction Monitoring:
-
Monitor the conversion of the reactants using FTIR (disappearance of S-H and C≡C stretches) or ¹H NMR.
-
-
Work-up and Purification:
-
After completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Visualizations
Caption: Nucleophilic Thiol-Yne Addition Pathway.
Caption: Radical-Mediated Thiol-Yne Reaction Mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 4. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Characterization of 4-Pentyne-1-thiol Functionalized Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the surface characteristics of self-assembled monolayers (SAMs) generated from 4-pentyne-1-thiol on gold substrates. Due to the limited availability of a complete dataset for this compound in a single source, this guide leverages a comparative study of a long-chain terminal alkyne (1-octadecyne, C18-alkyne) and its corresponding alkanethiol (1-octadecanethiol, C18-thiol) to highlight the influence of the terminal alkyne functionality. This is contrasted with data for a short-chain alkanethiol (hexanethiol, C6-thiol) to provide a broader comparison. The data presented is essential for researchers in drug development and related fields who utilize functionalized surfaces for applications such as biosensing, drug delivery, and cell culture.
Data Presentation: Comparative Analysis of Surface Properties
The following table summarizes key quantitative data from various analytical techniques used to characterize thiol and alkyne-based self-assembled monolayers on gold.
| Property | This compound (Expected) | 1-Octadecyne (C18-alkyne) on Au[1] | 1-Octadecanethiol (C18-thiol) on Au[1] | Hexanethiol (C6-thiol) on Au[2] |
| Water Contact Angle (θ) | Moderately Hydrophobic | 102° ± 2° | 111° ± 1° | ~80-90% of final value within minutes |
| Ellipsometric Thickness | ~0.6 - 0.8 nm | 1.8 ± 0.1 nm | 2.2 ± 0.1 nm | Not explicitly stated, but formation is a two-step process[2] |
| XPS: C 1s/Au 4f Signal Ratio | Lower than corresponding alkanethiol | 1.14 | 1.55 | Not specified |
| Relative Packing Density | Lower than corresponding alkanethiol | 74% (relative to C18-thiol) | 100% (reference) | 50% coverage in the initial fast adsorption step[2] |
| AFM Surface Roughness | Expected to be smooth, but potentially with different domain structures than alkanethiols. | Not specified | Not specified | Smooth and homogenous at the 4 µm scale[2] |
Note: Data for this compound is extrapolated and based on the trends observed in the comparison between longer chain alkynes and alkanethiols. The terminal alkyne group leads to a lower packing density and consequently a more hydrophilic character compared to its saturated counterpart.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are synthesized from established practices in the field.
Self-Assembled Monolayer (SAM) Formation
Gold substrates are prepared by thermal evaporation of a fresh layer of gold onto a silicon wafer with a chromium adhesion layer. The substrates are then cleaned using an oxygen plasma treatment. SAMs are formed by immersing the gold substrates into a 5 mM ethanolic solution of the respective thiol or alkyne for 16 hours. For terminal alkynes, the self-assembly is typically carried out at an elevated temperature (e.g., 60°C), while thiol SAMs are formed at room temperature.[1] Following incubation, the surfaces are thoroughly rinsed with ethanol and n-hexane and then dried under a stream of argon or nitrogen.[1]
X-ray Photoelectron Spectroscopy (XPS)
XPS measurements are performed to determine the elemental composition and chemical states of the SAMs. A monochromatic Al Kα X-ray source is used for analysis. The binding energy scale is typically referenced to the Au 4f7/2 peak at 84.0 eV.[3] High-resolution spectra of C 1s, S 2p, and Au 4f are acquired to determine the relative atomic concentrations and to confirm the formation of the Au-thiolate bond.[3][4]
Contact Angle Goniometry
Static water contact angles are measured to assess the surface wettability. A droplet of deionized water is placed on the SAM-functionalized surface, and the contact angle is measured using a goniometer. Multiple measurements are taken at different locations on the surface to ensure reproducibility.[1]
Ellipsometry
Spectroscopic ellipsometry is employed to determine the thickness of the SAMs. Measurements are typically performed over a range of wavelengths at multiple angles of incidence. The obtained data is fitted to a model, often a Cauchy layer on a gold substrate, to calculate the film thickness.[5][6]
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography and morphology of the SAMs. Imaging is typically performed in tapping mode to minimize damage to the monolayer. The root-mean-square (RMS) roughness is calculated from the AFM images to quantify the surface smoothness.[7][8]
Mandatory Visualization
Experimental Workflow for SAM Characterization
Caption: Workflow for the preparation and characterization of self-assembled monolayers.
Logical Relationship of Characterization Techniques
Caption: Interrelation of techniques and derived surface properties for SAM characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AFM-assisted fabrication of thiol SAM pattern with alternating quantified surface potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming 4-Pentyne-1-thiol Conjugation: A Guide to Analytical Techniques
For researchers, scientists, and drug development professionals utilizing the versatile bifunctional molecule 4-pentyne-1-thiol in conjugation reactions, rigorous analytical confirmation is paramount. This guide provides a comparative overview of the primary analytical techniques employed to verify the successful covalent linkage of this compound to target molecules, typically through thiol-yne click chemistry. We present detailed experimental protocols, data interpretation guidelines, and a comparison of alternative analytical methods.
Spectroscopic and Spectrometric Confirmation
The conjugation of this compound results in the formation of a new chemical entity with distinct spectral and spectrometric properties compared to the starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are the foundational techniques for confirming this transformation.
Data Comparison of Analytical Techniques
The following table summarizes the expected qualitative and quantitative changes observed with each technique upon successful conjugation.
| Analytical Technique | Parameter | This compound (Reactant) | Conjugated Product (Expected) | Alternative Techniques |
| ¹H NMR | Chemical Shift (δ) | ~1.3-1.6 ppm (t, -SH), ~2.0 ppm (t, -C≡CH), ~2.2-2.7 ppm (-CH₂-SH and -CH₂-C≡C-) | Disappearance of -SH and -C≡CH protons. Appearance of new signals for vinyl protons (~5.5-7.0 ppm). Shifts in adjacent methylene protons. | 2D NMR (COSY, HSQC) for structural elucidation. |
| ¹³C NMR | Chemical Shift (δ) | ~15-35 ppm (-CH₂-), ~68 ppm (≡CH), ~84 ppm (-C≡) | Disappearance of alkyne carbons. Appearance of new signals for vinyl carbons (~120-140 ppm). | DEPT-135 to distinguish CH, CH₂, and CH₃ groups. |
| Mass Spectrometry | Mass-to-charge (m/z) | [M+H]⁺ = 101.03 | [M+H]⁺ = (Molar mass of this compound + Molar mass of conjugation partner + H)⁺ | High-Resolution Mass Spectrometry (HRMS) for precise mass determination and elemental composition confirmation. |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | ~2550 cm⁻¹ (S-H stretch), ~3300 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch) | Disappearance of S-H and ≡C-H/C≡C stretches. Appearance of new C=C stretch (~1600-1650 cm⁻¹) and C-S stretch (~600-800 cm⁻¹). | Raman Spectroscopy, which is also sensitive to C=C and C≡C bonds. |
| X-ray Photoelectron Spectroscopy (XPS) | Binding Energy (eV) | S 2p peak at ~163-164 eV (thiol) | Shift in S 2p binding energy due to thioether formation. Appearance of characteristic peaks for the conjugation partner. | Auger Electron Spectroscopy (AES) for surface elemental analysis. |
Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for confirming this compound conjugation.
Caption: Experimental workflow for this compound conjugation and subsequent analytical confirmation.
This logical flow ensures a multi-faceted confirmation of the conjugation, where each technique provides a unique and complementary piece of evidence.
Caption: Logical relationship between analytical techniques and the evidence they provide for successful conjugation.
Detailed Experimental Protocols
1. Photo-initiated Thiol-Yne Conjugation
This protocol describes a general procedure for the conjugation of this compound to an alkene-containing molecule under UV irradiation.
-
Materials:
-
This compound
-
Alkene-containing substrate
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Degassed solvent (e.g., acetonitrile or dichloromethane)
-
UV lamp (e.g., 365 nm)
-
Schlenk flask or similar reaction vessel
-
-
Procedure:
-
In a Schlenk flask, dissolve the alkene-containing substrate and a stoichiometric excess of this compound (e.g., 1.2 equivalents) in the degassed solvent.
-
Add a catalytic amount of the photoinitiator (e.g., 1-5 mol%).
-
Seal the flask, and if necessary, purge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the reaction mixture with a UV lamp at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or one of the analytical techniques described below.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the desired conjugate.
-
2. NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
¹H NMR: Look for the disappearance of the characteristic triplet for the thiol proton (~1.3-1.6 ppm) and the terminal alkyne proton (~2.0 ppm) of this compound. Confirm the appearance of new signals in the vinyl region (~5.5-7.0 ppm) corresponding to the newly formed double bond.
-
¹³C NMR: Verify the disappearance of the alkyne carbon signals (~68 ppm and ~84 ppm). Identify the new signals for the sp² hybridized carbons of the vinyl group (~120-140 ppm).
-
3. Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent for the ionization method (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the molecular weight of the most abundant ion. This should correspond to the expected molecular weight of the conjugated product (often observed as [M+H]⁺ or [M+Na]⁺ adducts).
4. FTIR Spectroscopic Analysis
-
Sample Preparation: Prepare a sample of the purified product as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Confirm the absence of the characteristic S-H stretching band (~2550 cm⁻¹) and the terminal alkyne C-H and C≡C stretching bands (~3300 cm⁻¹ and ~2120 cm⁻¹, respectively). Look for the appearance of a new C=C stretching band around 1600-1650 cm⁻¹.
Comparison with Alternative Conjugation Chemistries
While thiol-yne chemistry is a robust method, other "click" reactions can also be employed for bioconjugation. The choice of reaction often depends on the specific functional groups available on the target molecule and the desired properties of the final conjugate.
| Conjugation Chemistry | Reactive Groups | Key Advantages | Key Disadvantages |
| Thiol-Michael Addition | Thiol + Activated Alkene (e.g., Maleimide) | High selectivity for thiols, rapid reaction at physiological pH. | Potential for retro-Michael addition (reversibility), maleimide hydrolysis. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | Bioorthogonal (no catalyst required), fast kinetics. | Cyclooctyne reagents can be sterically bulky and less stable. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | High efficiency and regioselectivity. | Copper catalyst can be cytotoxic, requiring removal for biological applications. |
By employing the analytical techniques and protocols outlined in this guide, researchers can confidently confirm the successful conjugation of this compound, ensuring the integrity and reliability of their subsequent experiments and applications.
4-Pentyne-1-thiol vs. other alkyne-thiol linkers in click chemistry
An Objective Comparison of 4-Pentyne-1-thiol and Alternative Alkyne-Thiol Linkers in Click Chemistry
Introduction to Alkyne-Thiol Linkers in Click Chemistry
Click chemistry provides a powerful toolkit for researchers, scientists, and drug development professionals, enabling rapid, efficient, and specific covalent bond formation under mild conditions. Among these reactions, the thiol-yne coupling has emerged as a versatile method for bioconjugation, polymer synthesis, and materials science. This reaction involves the coupling of a thiol (-SH) with an alkyne (C≡C), which can proceed through either a radical-mediated or a nucleophilic addition mechanism.[1]
Bifunctional linkers containing both a thiol and an alkyne group, such as this compound, are valuable reagents that offer unique advantages in constructing complex molecular architectures.[2] This guide provides an objective comparison of this compound with other classes of alkyne linkers used for thiol conjugation, supported by experimental data and detailed protocols.
Performance Comparison of Alkyne Linkers for Thiol Conjugation
The selection of an appropriate linker is critical and depends on the specific application, desired reaction mechanism, and the biological or chemical environment. This section compares terminal alkynes, exemplified by this compound, with strained cyclooctynes, which are prominent in strain-promoted azide-alkyne cycloaddition (SPAAC).
Key Performance Indicators
The performance of these linkers can be evaluated based on their reaction mechanism, specificity, reaction kinetics, and the stability of the final conjugate. A significant consideration in bioconjugation is the potential for off-target reactions, particularly with endogenous thiols like cysteine residues in proteins.[3][4]
Quantitative Data Summary
The following tables summarize available quantitative data for comparing the performance of different alkyne linkers. Direct comparison of reaction rates is often challenging due to varying experimental conditions across different studies.
Table 1: Stability of Strained Alkynes with Glutathione (GSH)
| Linker | Reaction Condition | Half-life (t½) | Citation |
| Bicyclo[6.1.0]nonyne (BCN) | Reaction with GSH | ~6 hours | [5] |
| Dibenzocyclooctyne (DBCO) | Reaction with GSH | ~71 minutes | [5] |
| Maleimide | Reaction with GSH | ~4 minutes | [5] |
This data highlights the relative stability of strained alkynes in the presence of a biological thiol. BCN exhibits significantly greater stability compared to DBCO and the commonly used maleimide linker.
Table 2: General Performance Characteristics of Alkyne Linkers
| Feature | This compound (Terminal Alkyne) | Strained Alkynes (e.g., BCN, DBCO) |
| Primary Reaction | Thiol-yne Addition (Radical or Nucleophilic) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Bioorthogonality | High, reaction requires specific initiator/catalyst.[6] | Moderate, can exhibit off-target reactivity with thiols.[3][4] |
| Reaction Conditions | Radical: UV/Thermal initiator. Nucleophilic: Base catalyst.[1] | Physiological conditions (e.g., 37 °C, aqueous buffer).[4] |
| Key Advantage | Controlled reactivity; dual functionality in one molecule.[2] | Copper-free click reaction with azides; fast kinetics.[7] |
| Key Disadvantage | Requires external initiator/catalyst for reaction. | Potential for azide-independent side reactions with thiols.[8] |
Experimental Protocols
This section provides a representative experimental protocol for a photoinitiated radical thiol-yne reaction, a common application for linkers like this compound.
Protocol: Photoinitiated Thiol-Yne Conjugation
This protocol describes a general procedure for conjugating a thiol-containing molecule to an alkyne-containing substrate using a photoinitiator.
Materials:
-
Alkyne-functionalized substrate (e.g., polymer, surface)
-
Thiol-containing molecule (e.g., this compound, cysteine-peptide)
-
Photoinitiator (e.g., DMPA, Irgacure 651)
-
Anhydrous, de-gassed solvent (e.g., THF, DMF)
-
UV lamp (e.g., 365 nm)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a quartz reaction vessel, dissolve the alkyne-functionalized substrate and a 2-fold molar excess of the thiol-containing molecule in the chosen solvent. Note: A stoichiometric excess of thiol ensures that each alkyne group reacts with two thiol molecules for complete conversion to a dithioether.
-
Initiator Addition: Add the photoinitiator to the solution at a concentration of 0.1-1.0 wt% relative to the total mass of reactants.
-
De-gassing: Sparge the solution with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Initiation: While stirring, expose the reaction mixture to UV irradiation (e.g., 365 nm) at room temperature. The irradiation time will vary depending on the reactants and desired conversion (typically 5-60 minutes).
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them using techniques like ¹H NMR (to observe the disappearance of alkyne and thiol protons) or mass spectrometry.
-
Quenching & Purification: Once the desired conversion is reached, turn off the UV lamp. The product can then be purified from excess thiol and initiator using methods such as precipitation, dialysis, or chromatography.
Reaction Mechanisms and Pathways
The reactivity of alkyne-thiol linkers is dictated by their chemical structure and the reaction conditions. The diagrams below illustrate the key mechanistic pathways.
Radical-Mediated Thiol-Yne Reaction
This mechanism is common for terminal alkynes like this compound and is initiated by UV light or thermal energy. It proceeds in a two-step addition process. The rate constant for the addition of the thiol to the vinyl sulfide intermediate (Step 2) is often faster than the initial addition to the alkyne (Step 1).[9]
Conclusion
This compound and other terminal alkyne-thiol linkers are highly effective reagents for click chemistry, particularly when controlled reaction initiation is desired. Their reactivity is triggered by specific catalysts or initiators, providing a high degree of specificity and minimizing off-target reactions in complex biological environments. In contrast, while strained alkynes offer the advantage of rapid, catalyst-free reactions with azides, their utility in thiol-containing systems can be compromised by azide-independent side reactions. The choice between these linker types should be guided by the specific requirements of the application, with terminal alkynes being favored for systems requiring high bioorthogonality and controlled conjugation, while strained alkynes are ideal for rapid labeling via the SPAAC pathway in environments where free thiols can be masked or are absent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 77213-88-8 | Benchchem [benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
Comparing the efficiency of Cu(I)-catalyzed vs. radical-initiated thiol-yne reactions
For Researchers, Scientists, and Drug Development Professionals
The thiol-yne reaction, a powerful click chemistry tool for forming carbon-sulfur bonds, offers two primary pathways: copper(I)-catalyzed and radical-initiated. The choice between these methods significantly impacts reaction efficiency, selectivity, and substrate scope. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.
At a Glance: Key Differences
| Feature | Cu(I)-Catalyzed Thiol-Yne | Radical-Initiated Thiol-Yne |
| Mechanism | Typically proceeds via a migratory insertion or nucleophilic addition mechanism. | Proceeds via a free-radical chain mechanism. |
| Selectivity | Generally offers higher selectivity, favoring mono-addition and specific stereoisomers (e.g., Z-isomer).[1] | Often leads to a mixture of mono- and di-addition products and E/Z stereoisomers.[2] |
| Reaction Conditions | Requires a Cu(I) catalyst, often with a ligand, and can be performed at room or elevated temperatures. | Initiated by UV light, sunlight, or a thermal radical initiator (e.g., AIBN) at elevated temperatures.[3][4] |
| Functional Group Tolerance | Can be sensitive to certain functional groups that may coordinate with the copper catalyst. | Generally exhibits high functional group tolerance.[5] |
| Key Advantages | High selectivity for specific products. | Robust, often metal-free, and tolerant of a wide range of functional groups.[6] |
| Key Disadvantages | Potential for catalyst contamination of the product; sensitivity to certain functional groups. | Lower selectivity, often requiring purification to isolate the desired product. |
Quantitative Performance Data
The following tables summarize quantitative data from representative studies of Cu(I)-catalyzed and radical-initiated thiol-yne reactions. It is important to note that the data presented are from different studies with varying substrates and conditions, and thus serve as an illustrative comparison rather than a direct head-to-head analysis under identical conditions.
Table 1: Cu(I)-Catalyzed Thiol-Yne Reaction Data
| Entry | Alkyne | Thiol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product (Z:E Ratio) | Reference |
| 1 | 2-Ethynylpyridine | 1-Octadecanethiol | CuNPs/TiO₂ (10 mg) | 1,2-DCE | 80 | 20 | >95 | Z-vinyl sulfide favored | [7] |
| 2 | Methyl propiolate | Thiol with catechol | CuNPs/TiO₂ (10 mg) | 1,2-DCE | 80 | 20 | 97 | 85:15 | [5] |
| 3 | Propiolic acid | Thiol with catechol | CuNPs/TiO₂ (10 mg) | 1,2-DCE | 80 | 96 | 47 | 99:1 | [5] |
Table 2: Radical-Initiated Thiol-Yne Reaction Data
| Entry | Alkyne | Thiol | Initiator/Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Product | Reference |
| 1 | Propargyl alcohol | Dodecanethiol | TBHP (0.05 mol%), Sunlight | Water | RT | 4 | 92 | Bis-hydrothiolated | [4] |
| 2 | Phenylacetylene | Dodecanethiol | TBHP (0.05 mol%), Sunlight | Water | RT | 6 | 85 | Mono-hydrothiolated | [4] |
| 3 | Various | Various | AIBN | Toluene | 70 | - | - | - | [3][8] |
| 4 | Various | Various | UV (365 nm) | Various | RT | - | - | - | [9] |
Experimental Protocols
Cu(I)-Catalyzed Thiol-Yne Reaction Protocol (General)
This protocol is a general representation based on the use of a heterogeneous copper catalyst.
-
Catalyst Preparation: If using a supported catalyst like CuNPs/TiO₂, ensure it is properly prepared and characterized.
-
Reaction Setup: To a reaction vessel, add the alkyne (0.1 mmol), thiol (0.1 mmol), and the Cu(I) catalyst (e.g., 10 mg of CuNPs/TiO₂).
-
Solvent Addition: Add the appropriate solvent (e.g., 2 mL of 1,2-dichloroethane).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 20-96 hours).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC or NMR spectroscopy.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If using a heterogeneous catalyst, it can be recovered by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired vinyl sulfide.
Radical-Initiated Thiol-Yne Reaction Protocol (Sunlight/TBHP)
This protocol is a general representation for a sunlight-mediated reaction using a radical initiator.
-
Reaction Setup: In a suitable reaction vessel, dissolve the alkyne (1.0 mmol) and the thiol (2.2 mmol for bis-addition, 1.1 mmol for mono-addition) in the solvent (e.g., 2 mL of water).
-
Initiator Addition: Add a catalytic amount of the radical initiator, such as tert-butyl hydroperoxide (TBHP, 0.05 mol%).
-
Reaction Conditions: Expose the reaction mixture to sunlight and stir at room temperature for the required duration (e.g., 4-6 hours).
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After the reaction is complete, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The resulting crude product is purified by column chromatography to yield the pure product.
Visualizing the Pathways and Outcomes
Caption: General workflow for comparing Cu(I)-catalyzed and radical-initiated thiol-yne reactions.
Caption: Product distribution comparison between the two thiol-yne reaction pathways.
Conclusion
Both Cu(I)-catalyzed and radical-initiated thiol-yne reactions are valuable methods for the synthesis of vinyl sulfides and their derivatives. The choice of method should be guided by the specific requirements of the target molecule. For applications demanding high chemo- and stereoselectivity to yield a single, well-defined product, the Cu(I)-catalyzed approach is generally superior.[1] Conversely, when broad functional group tolerance and metal-free conditions are paramount, and a mixture of products can be tolerated or separated, the radical-initiated pathway offers a robust and versatile alternative.[6] Researchers should carefully consider the trade-offs between selectivity, reaction conditions, and substrate compatibility when designing their synthetic strategies.
References
- 1. Synthesis and structural studies of Cu(i) methylthiosalicylate complexes and their catalytic application in thiol-yne click reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 4-Pentyne-1-thiol Reaction Products: ESI-MS and Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of Electrospray Ionization Mass Spectrometry (ESI-MS) and other key analytical techniques for the study of reactions involving 4-pentyne-1-thiol, a bifunctional molecule with significant applications in chemical synthesis and materials science.
This compound is a versatile building block due to its terminal alkyne and thiol functional groups.[1] Its reactivity allows for a variety of chemical transformations, primarily the thiol-yne click reaction to form vinyl sulfides.[2][3] However, the thiol group is also susceptible to oxidation, leading to the formation of disulfides, and under more vigorous conditions, sulfenic, sulfinic, and sulfonic acids.[1][4] Accurate identification and quantification of these products are crucial for reaction optimization and quality control.
This guide compares the performance of ESI-MS with alternative methods such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique depends on several factors including the properties of the analytes, the required sensitivity, and the desired level of structural information.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| ESI-MS | Soft ionization of molecules in solution to form gas-phase ions. | High sensitivity, suitable for polar and large molecules, easily coupled with liquid chromatography (LC).[5] | Can be sensitive to salt and buffer concentrations, may produce multiply charged ions complicating spectra.[6] | Rapid screening of reaction mixtures, identification of polar reaction products, and online reaction monitoring. |
| MALDI-TOF MS | Laser-induced desorption and ionization of sample co-crystallized with a matrix. | High sensitivity, tolerant of salts, primarily produces singly charged ions simplifying spectra.[5][7] | Matrix interference can be an issue for small molecules, not easily coupled with LC.[2][7] | Analysis of a wide range of molecules, including less polar compounds and polymers.[8] |
| GC-MS | Separation of volatile compounds followed by electron ionization and mass analysis. | High resolution separation, provides detailed structural information through fragmentation patterns. | Requires volatile and thermally stable analytes; derivatization of thiols may be necessary.[1] | Analysis of volatile reaction products and impurities. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Non-destructive, provides unambiguous structural elucidation and quantitative analysis without the need for standards.[3] | Lower sensitivity compared to MS techniques, requires larger sample amounts. | Detailed structural characterization of purified products, and quantitative analysis of reaction mixtures.[9][10] |
Expected Reaction Products of this compound
The primary reaction of this compound is the thiol-yne addition, but side reactions, particularly oxidation of the thiol group, can occur.
| Reaction Type | Reactant | Product | Expected Mass Shift (Da) |
| Thiol-yne Addition | An alkyne | Vinyl sulfide | + Mass of alkyne |
| Oxidation (mild) | Oxidizing agent (e.g., air, I₂) | Disulfide | Dimerization (-2 H) |
| Oxidation (strong) | Strong oxidizing agent (e.g., H₂O₂) | Sulfenic acid | +16 |
| Oxidation (strong) | Strong oxidizing agent (e.g., H₂O₂) | Sulfinic acid | +32 |
| Oxidation (strong) | Strong oxidizing agent (e.g., H₂O₂) | sulfonic acid | +48 |
Experimental Protocols
ESI-MS Analysis of Thiol-yne Reaction
This protocol is adapted from a study on the thiol-yne click reaction in a petroleum medium.[8]
-
Reaction Setup: In a test tube, add the catalyst (e.g., (IMes)Pd(acac)Cl, 1 mol%). Add the solvent (e.g., petroleum ether), this compound (1 equivalent), and the alkyne reactant (1 equivalent). For enhanced ESI-MS detection, a derivatized alkyne with an ionizable tag (e.g., an imidazole group) can be used.[2][3][8]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 100 °C) for a specified time (e.g., 4 hours).
-
Sample Preparation for ESI-MS: Take a small aliquot (e.g., 5 µL) of the reaction mixture and dilute it significantly with a solvent suitable for ESI, such as acetonitrile. The dilution factor will depend on the initial concentration of the reactants.
-
ESI-MS Analysis: Infuse the diluted sample into the ESI-MS instrument. Acquire mass spectra in the positive ion mode over a relevant m/z range.
GC-MS Analysis of this compound and its Derivatives
-
Derivatization (if necessary): To improve volatility and thermal stability, the thiol group of this compound and its products can be derivatized.[1] A common derivatizing agent is N-ethylmaleimide (NEM).[1][5]
-
Sample Preparation: Dissolve the derivatized or underivatized sample in a volatile organic solvent (e.g., dichloromethane).
-
GC Conditions: Inject the sample into the GC. Use a suitable column (e.g., a non-polar column like DB-5ms). Program the oven temperature with a gradient to separate the compounds based on their boiling points.
-
MS Conditions: The separated compounds are introduced into the mass spectrometer, typically using electron ionization (EI). Acquire mass spectra over a suitable m/z range.
NMR Analysis for Structural Elucidation and Quantification
-
Sample Preparation: Dissolve a sufficient amount of the purified reaction product or the crude reaction mixture in a deuterated solvent (e.g., CDCl₃). Add an internal standard with a known concentration for quantitative analysis.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other NMR experiments like COSY and HSQC can be performed for more detailed structural assignment.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of reactants and products for quantitative analysis.[9][10] Analyze the chemical shifts and coupling constants to confirm the structure of the reaction products.
Visualizing Reaction and Analytical Workflows
Caption: Thiol-Yne addition reaction pathway.
Caption: Oxidation pathways of the thiol group.
Caption: Workflow for ESI-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of thiolated ligand exchange on gold nanoparticles monitored by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Structure of 4-Pentyne-1-thiol Adducts: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel molecules is paramount. The thiol-yne "click" reaction, a powerful tool for creating carbon-sulfur bonds, is frequently employed in the synthesis of new chemical entities, including 4-pentyne-1-thiol adducts. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the structural verification of these adducts, complete with representative data and detailed experimental protocols.
The addition of a thiol to an alkyne, known as the thiol-yne reaction, can proceed via either a radical-mediated or a nucleophilic pathway, potentially yielding a mixture of products.[1] A simple radical-mediated thiol-yne addition has the potential to yield up to six different reaction products due to issues with regio- and stereochemistry.[1] Therefore, robust analytical techniques are crucial to confirm the formation of the desired adduct and to characterize its structure accurately.
Comparative Analysis of Analytical Techniques
NMR spectroscopy, MS, and FTIR are complementary techniques that provide distinct and corroborative information for the structural elucidation of this compound adducts.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | FTIR Spectroscopy |
| Information Provided | Detailed atomic connectivity, stereochemistry, and 3D structure.[2] | Molecular weight and elemental composition.[3] | Presence of specific functional groups.[2][4] |
| Strengths | Unambiguous structure determination, identification of isomers. | High sensitivity, confirmation of molecular formula. | Rapid and non-destructive, good for reaction monitoring. |
| Limitations | Lower sensitivity compared to MS, complex spectra for mixtures. | Does not provide connectivity information, isomers are often indistinguishable. | Limited structural information, overlapping peaks can be ambiguous. |
| Typical Application | Definitive structural confirmation of purified product. | Confirmation of product formation and purity assessment. | Monitoring the disappearance of starting materials (S-H and C≡C bonds).[5] |
NMR Spectroscopy: The Gold Standard for Structural Verification
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of this compound adducts. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework.
Expected NMR Data for the Anti-Markovnikov Adduct
The thiol-yne reaction of this compound can result in both Markovnikov and anti-Markovnikov adducts, with the latter often being the major product under radical conditions. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the anti-Markovnikov bis-adduct, a common product of the thiol-yne reaction.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| CH (vinyl) | 5.5 - 6.5 | 110 - 140 |
| CH₂-S | 2.5 - 3.0 | 30 - 40 |
| CH₂-CH₂-S | 1.6 - 1.9 | 25 - 35 |
| CH₂-CH₂-CH | 1.5 - 1.8 | 20 - 30 |
| CH₃ | 0.9 - 1.2 | 10 - 20 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the adduct.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY): Perform a Correlation Spectroscopy experiment to identify proton-proton couplings within the molecule.
-
2D NMR (HSQC): Run a Heteronuclear Single Quantum Coherence experiment to correlate directly bonded proton and carbon atoms.[6]
-
2D NMR (HMBC): Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify long-range (2-3 bond) correlations between protons and carbons.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the 2D spectra to piece together the molecular structure.
Caption: Workflow for NMR-based structural verification.
Complementary Techniques: MS and FTIR
While NMR provides the most detailed structural information, MS and FTIR are invaluable for rapid and complementary analysis.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the adduct, confirming that the desired reaction has occurred. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.
Expected MS Data: For the bis-adduct of this compound, the expected molecular ion peak [M+H]⁺ would correspond to the combined mass of two thiol molecules and one alkyne molecule.
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the adduct in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode.
Caption: Radical-initiated thiol-yne reaction pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for monitoring the progress of the thiol-yne reaction. The disappearance of the characteristic S-H stretching vibration (around 2550-2600 cm⁻¹) and the C≡C stretching vibration (around 2100-2260 cm⁻¹) indicates the consumption of the starting materials.[1]
Expected FTIR Data:
| Functional Group | Wavenumber (cm⁻¹) | Status in Adduct |
| S-H stretch | 2550 - 2600 | Absent |
| C≡C stretch | 2100 - 2260 | Absent |
| C=C stretch | 1620 - 1680 | Present |
| C-S stretch | 600 - 800 | Present |
Experimental Protocol for FTIR:
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal of the FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum.
Conclusion
For the definitive structural verification of this compound adducts, a multi-technique approach is recommended. FTIR and MS serve as rapid and efficient methods to confirm the successful formation of the adduct and to assess its purity. However, NMR spectroscopy, through a combination of 1D and 2D experiments, remains the indispensable tool for the complete and unambiguous elucidation of the adduct's chemical structure, including its regiochemistry and stereochemistry. By employing these techniques in a complementary fashion, researchers can confidently characterize their synthesized molecules, paving the way for further development and application.
References
- 1. This compound | 77213-88-8 | Benchchem [benchchem.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
A Head-to-Head Battle for Bioconjugation: 4-Pentyne-1-thiol vs. Maleimide Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable linking of molecules to proteins, peptides, and other biomolecules is paramount. Among the plethora of chemical strategies available, thiol-reactive chemistries have gained prominence due to the unique reactivity of cysteine residues. This guide provides a comprehensive, data-driven comparison of two prominent thiol-reactive chemistries: the classic maleimide-based Michael addition and the increasingly popular thiol-yne "click" reaction, specifically utilizing 4-Pentyne-1-thiol. We will delve into the core principles, reaction kinetics, stability of the resulting conjugates, and practical considerations to aid researchers in selecting the optimal chemistry for their specific application.
Executive Summary
Maleimide chemistry has long been the workhorse for thiol-based bioconjugation, prized for its rapid reaction rates at physiological pH. However, the stability of the resulting thioether bond has been a persistent concern, with the potential for retro-Michael addition leading to conjugate degradation. In contrast, the thiol-yne reaction, a "click" chemistry, offers the promise of a more stable and irreversible linkage. This guide will explore the nuances of each chemistry, supported by experimental data, to provide a clear and objective comparison.
At a Glance: this compound vs. Maleimide Chemistry
| Feature | This compound (Thiol-Yne) | Maleimide Chemistry |
| Reaction Type | Photo-initiated radical addition ("click" chemistry) | Michael addition |
| Reaction Speed | Can be very fast (seconds to minutes) with photo-initiation | Fast (minutes to hours) |
| Specificity | High for thiols | High for thiols at pH 6.5-7.5 |
| Stability of Adduct | Highly stable thioether bond | Susceptible to retro-Michael addition and thiol exchange |
| Reaction Conditions | Requires UV irradiation and a photoinitiator | Typically performed at pH 6.5-7.5 |
| Stoichiometry | Can achieve 1:1 stoichiometry with control | Can lead to multiple additions if excess maleimide is used |
| Side Reactions | Potential for side reactions if other radical-sensitive groups are present | Can react with other nucleophiles (e.g., amines) at higher pH |
Reaction Mechanisms
To understand the fundamental differences between these two chemistries, it is crucial to examine their reaction mechanisms.
Quantitative Comparison of Performance
The choice between these two chemistries often comes down to a trade-off between reaction speed and conjugate stability. The following tables summarize key quantitative data from the literature.
Table 1: Reaction Kinetics
| Parameter | This compound (Thiol-Yne) | Maleimide Chemistry | Citation |
| Reaction Time | Seconds to minutes (photo-initiated) | 30 minutes to 2 hours | [1] |
| Reaction Conditions | UV irradiation (e.g., 365 nm), photoinitiator (e.g., Irgacure 2959) | pH 6.5-7.5, Room Temperature | [1] |
| Molar Ratio (Reagent:Thiol) | Typically 1:1 to 1.2:1 | 2:1 to 20:1 (reagent in excess) | [1][2] |
| Conjugation Efficiency | High, can approach 100% | 58% to 84% (can be lower depending on conditions) | [1][2] |
Table 2: Conjugate Stability
| Parameter | This compound Adduct | Maleimide Adduct | Citation |
| Bond Type | Thioether | Thioether (Thiosuccinimide) | |
| Stability Concern | Generally considered highly stable | Susceptible to retro-Michael addition and thiol exchange | [3][4] |
| Half-life in Serum/Plasma | Not extensively reported, but expected to be very long | Can be as low as hours to days, highly dependent on linker and conjugation site | [5] |
| Stabilization Strategies | Not generally required | Hydrolysis of the succinimide ring, use of next-generation maleimides | [4] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are generalized protocols for both chemistries, which should be optimized for specific applications.
Protocol 1: Maleimide-Thiol Conjugation
Materials:
-
Thiol-containing protein/peptide (e.g., containing a cysteine residue)
-
Maleimide-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution at a molar ratio of 2:1 to 20:1 (maleimide:protein). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
Quenching: Quench any unreacted maleimide by adding a 10-fold molar excess of L-cysteine or β-mercaptoethanol and incubate for an additional 30 minutes.
-
Purification: Remove excess reagents and byproducts by SEC or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy or mass spectrometry to determine the degree of labeling.
Protocol 2: this compound (Thiol-Yne) Bioconjugation
Materials:
-
Thiol-containing protein/peptide
-
This compound
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Reaction Buffer: PBS, pH 7.4, degassed
-
UV lamp (e.g., 365 nm)
-
Purification system: SEC or dialysis
Procedure:
-
Protein and Reagent Preparation: Dissolve the thiol-containing protein and this compound in the reaction buffer to the desired concentrations. A slight molar excess of the alkyne may be used (e.g., 1.2:1 alkyne:thiol).
-
Photoinitiator Addition: Add the photoinitiator to the reaction mixture. The final concentration of the photoinitiator should be optimized but is typically in the range of 0.05-0.1% (w/v).
-
UV Irradiation: Expose the reaction mixture to UV light (e.g., 365 nm) for a predetermined time (typically seconds to minutes). The irradiation time and intensity should be optimized to achieve high conjugation efficiency while minimizing potential photodamage to the protein. The reaction should be carried out in a UV-transparent vessel.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted reagents and the photoinitiator.
-
Characterization: Characterize the conjugate using SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm successful conjugation and determine the degree of labeling.
Experimental Workflow and Logical Relationships
The general workflow for both bioconjugation chemistries follows a similar path, from preparation of reactants to characterization of the final conjugate.
Discussion and Recommendations
Maleimide Chemistry:
-
Advantages: The primary advantage of maleimide chemistry is its rapid reaction kinetics under mild, aqueous conditions without the need for a catalyst or external initiation.[6] This simplicity has made it a go-to method for many researchers.
-
Disadvantages: The major drawback is the reversibility of the thiol-maleimide adduct. The retro-Michael reaction can lead to the detachment of the conjugated molecule, and subsequent thiol exchange with other molecules like glutathione in a biological environment can result in off-target effects.[3] While strategies like hydrolysis of the succinimide ring can improve stability, this adds complexity to the protocol and may not be completely effective. Furthermore, controlling the stoichiometry can be challenging, often leading to a heterogeneous mixture of products.[7]
This compound (Thiol-Yne) Chemistry:
-
Advantages: The thiol-yne reaction forms a highly stable thioether bond that is not susceptible to the reversibility issues that plague maleimide chemistry.[8] This "click" reaction is highly specific and can achieve a well-defined 1:1 stoichiometry, leading to a more homogeneous product.[7] The reaction is also very fast when initiated by UV light.
-
Disadvantages: The requirement for UV irradiation and a photoinitiator can be a limitation, as some biomolecules may be sensitive to UV light, potentially leading to photodamage. The photoinitiator must also be removed from the final product. While the reaction is highly specific for thiols, the radical mechanism could potentially lead to side reactions with other sensitive functional groups in the biomolecule.
The choice between this compound and maleimide chemistry is application-dependent. For applications where absolute stability of the conjugate is critical, such as in vivo therapeutics where long circulation times are required, the thiol-yne chemistry offers a clear advantage due to the irreversible nature of the linkage. The improved homogeneity of the conjugate is another significant benefit.
For applications where rapid and simple conjugation is the primary concern, and some degree of instability can be tolerated, maleimide chemistry remains a viable and well-established option. The development of next-generation maleimides with improved stability is also an active area of research that may address some of its current limitations.
Ultimately, researchers must carefully consider the specific requirements of their project, including the nature of the biomolecule, the desired stability of the conjugate, and the available equipment, to make an informed decision. This guide provides the foundational data and protocols to assist in that decision-making process, empowering scientists to advance their research with robust and reliable bioconjugation strategies.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of Thioether Bonds in Bioconjugation: Focus on 4-Pentyne-1-thiol
For researchers, scientists, and professionals in drug development, the stability of the covalent linkage used in bioconjugation is of paramount importance. An unstable linker can lead to premature cleavage of a payload, reducing efficacy and potentially causing off-target toxicity. The thiol-yne "click" reaction, which couples a thiol such as 4-Pentyne-1-thiol with an alkyne, forms a vinyl sulfide—a type of thioether bond. This guide provides an objective comparison of the stability of this linkage against other common thioether-forming chemistries, supported by available experimental data.
The radical-mediated thiol-yne reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, proceeding rapidly under mild conditions, often initiated by UV light.[1] This reaction can result in a mono-addition product, the vinyl sulfide, or a di-addition product where a second thiol adds across the remaining double bond.[1]
Comparative Stability of Thioether Linkages
The stability of a thioether bond is highly dependent on the chemistry used for its formation. The most common method for thiol-specific bioconjugation has been the Michael addition of a thiol to a maleimide, forming a succinimidyl thioether. However, this linkage is known to have limited stability under physiological conditions.[2][3] It is susceptible to a retro-Michael reaction, which re-forms the maleimide and the thiol, and to thiol exchange with endogenous thiols like glutathione (GSH), a highly abundant tripeptide in the cellular environment.[4]
This inherent instability has driven the development of alternative, more stable linkages. While direct head-to-head quantitative stability data for vinyl sulfides from thiol-yne reactions under bioconjugation-relevant conditions is limited in the literature, the nature of the carbon-sulfur bond suggests a higher stability compared to the succinimidyl thioether. The vinyl sulfide bond is generally stable to reduction under physiological conditions.[5] The table below summarizes the stability of various linkages based on available data.
| Linkage Type | Formation Chemistry | Key Stability Characteristics | Half-life (t½) in presence of 10 mM GSH (pH 7.4, 37°C) |
| Vinyl Sulfide | Thiol-yne (e.g., this compound + Alkyne) | Generally considered stable; part of the "click chemistry" family suggesting robustness. The C=C-S bond is not prone to the same retro-Michael reaction as the maleimide adduct.[1][5] | Data not readily available in comparative studies. |
| Succinimidyl Thioether | Thiol-Maleimide Michael Addition | Susceptible to retro-Michael reaction and thiol exchange with endogenous thiols (e.g., glutathione), leading to conjugate cleavage.[2][6][7] | ~20 - 80 hours (highly dependent on maleimide N-substituent and local environment)[2][7] |
| Hydrolyzed Thioether | Hydrolysis of Succinimidyl Thioether | Ring-opening of the succinimide moiety renders the thioether bond highly resistant to thiol exchange.[6][8] | > 2 years[6] |
| Thiazine Linker | N-terminal Cysteine + Maleimide (rearrangement) | Markedly slower degradation compared to succinimidyl thioether; over 20 times less susceptible to glutathione adduct formation.[2][3] | Significantly longer than succinimidyl thioether. |
| Sulfone Thioether | Thiol + Vinyl Sulfone | The resulting thioether is stable, and the reaction is efficient under mild, aqueous conditions.[1] | Data not readily available in comparative studies. |
| Disulfide Bond | Thiol-Disulfide Exchange | Reductively labile; designed for cleavage in the reducing environment of the cell. Much less stable than thioether bonds in the presence of thiols.[1][7] | ~8 - 45 minutes[7] |
Experimental Protocols
To assess and compare the stability of different bioconjugate linkages, a standardized set of experiments is crucial. Below are detailed methodologies for key assays.
Protocol 1: Glutathione (GSH) Stability Assay
This assay evaluates the stability of a bioconjugate in the presence of a high concentration of glutathione, mimicking the reducing intracellular environment and testing for susceptibility to thiol exchange.
1. Materials:
-
Bioconjugate of interest (e.g., formed from this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Internal standard for HPLC analysis
-
Quenching solution (e.g., 5% trifluoroacetic acid in acetonitrile)
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column
2. Procedure:
-
Prepare a stock solution of the bioconjugate in an appropriate solvent (e.g., DMSO or water).
-
Prepare a stock solution of GSH in PBS (e.g., 100 mM).
-
In a microcentrifuge tube, add the bioconjugate stock solution to pre-warmed PBS (37°C) to a final concentration of 0.1 mM.
-
To initiate the reaction, add GSH stock solution to the bioconjugate solution to a final concentration of 10 mM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution and the internal standard. This will stop the reaction and precipitate proteins.
-
Centrifuge the quenched sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the disappearance of the parent bioconjugate peak and the appearance of any degradation or exchange products over time.
-
Quantify the peak area of the parent bioconjugate relative to the internal standard at each time point.
-
Plot the natural log of the percentage of remaining parent bioconjugate versus time. The half-life (t½) can be calculated from the slope of this plot.
Protocol 2: Plasma Stability Assay
This assay assesses the stability of the conjugate in a more biologically complex medium.
1. Materials:
-
Bioconjugate of interest
-
Human or animal plasma (e.g., from a commercial source)
-
PBS, pH 7.4
-
Acetonitrile (ACN) with 1% formic acid (for protein precipitation)
-
LC-MS/MS system
2. Procedure:
-
Pre-warm plasma to 37°C.
-
Spike the bioconjugate into the plasma at a final concentration of, for example, 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot.
-
Immediately add the plasma aliquot to a tube containing 3-4 volumes of ice-cold ACN with 1% formic acid to precipitate plasma proteins.
-
Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis to quantify the remaining intact bioconjugate.
Visualizations
Reaction Mechanisms and Stability Comparison
The following diagrams illustrate the chemical reactions and the logical flow of a stability assessment.
Caption: Radical-mediated Thiol-Yne reaction mechanism.
Caption: Stability pathways of different thioether linkages.
Caption: Workflow for assessing bioconjugate stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible and irreversible protein glutathionylation: biological and clinical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prolynxinc.com [prolynxinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 4-Pentyne-1-thiol in Biological Buffers: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of bifunctional linkers is critical for the successful synthesis of stable and effective bioconjugates. 4-Pentyne-1-thiol, a molecule featuring both a terminal alkyne and a thiol group, is a versatile reagent for "thiol-yne" click chemistry. This guide provides a comparative overview of its performance characteristics in various biological buffers, offering insights into its stability, reactivity, and utility against other common thiol-based conjugation reagents.
While direct quantitative comparisons of this compound across a range of biological buffers are not extensively documented in publicly available literature, this guide synthesizes general principles of thiol and alkyne chemistry, along with data from related systems, to provide a robust framework for its application.
Stability and Reactivity in Common Biological Buffers
The stability of this compound is paramount for its effective use. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species, thereby reducing its availability for conjugation. The choice of biological buffer, particularly its pH and composition, can significantly influence this stability.
Key Considerations:
-
pH: The reactivity of the thiol group is pH-dependent. At higher pH values (typically above 7.5-8.0), the thiolate anion (R-S⁻) concentration increases. The thiolate is a much stronger nucleophile than the neutral thiol (R-SH), leading to faster reaction rates in thiol-yne click chemistry. However, higher pH also increases the rate of thiol oxidation. Therefore, a balance must be struck to achieve efficient conjugation while minimizing degradation. For many applications, a pH range of 7.0-8.0 is considered optimal.
-
Buffer Composition: Buffers containing metal ions, such as those not treated with chelating agents like EDTA, can catalyze the oxidation of thiols. Phosphate-buffered saline (PBS), Tris-based buffers, and HEPES are commonly used. The choice among them may depend on the specific requirements of the biomolecule being conjugated and the downstream application.
-
Reducing Agents: To maintain the thiol in its reduced, active state, the inclusion of a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be beneficial, especially during storage or long reaction times. However, the compatibility of the reducing agent with other components of the reaction mixture must be considered.
Comparison with Alternative Thiol Reagents
This compound offers distinct advantages over other thiol-containing molecules and alternative conjugation chemistries.
| Feature | This compound (Thiol-Yne) | Cysteine | Maleimide-Thiol Conjugation |
| Reaction Type | Thiol-yne "click" chemistry | Can be used in thiol-yne, but also has amine and carboxyl groups that can lead to side reactions. | Michael addition |
| Stability of Linkage | Forms a stable thioether bond.[1][2] | Stability depends on the conjugation method used. | Prone to retro-Michael reaction and thiol exchange, leading to potential conjugate instability in vivo.[2] |
| Specificity | Highly specific reaction between the thiol and an activated alkyne. | Multiple reactive groups can lead to lower specificity without protecting groups. | Highly specific for thiols at neutral pH. |
| Reaction Conditions | Typically mild, aqueous conditions. Can be radical-initiated (UV) or nucleophilic (base-catalyzed).[3] | Requires specific activation or catalysis depending on the desired reaction. | Mild, aqueous conditions at neutral pH. |
| Bioorthogonality | The alkyne group is bioorthogonal, allowing for specific subsequent reactions (e.g., with azides). | Not bioorthogonal. | The maleimide group can react with other nucleophiles at higher pH. |
Experimental Protocols
To aid researchers in evaluating the performance of this compound for their specific applications, the following are detailed methodologies for key experiments.
Protocol 1: Quantification of this compound Stability using Ellman's Assay
This protocol allows for the determination of the concentration of free thiols over time in different buffers.
Materials:
-
This compound
-
Biological buffers of interest (e.g., PBS, Tris-HCl, HEPES at various pHs)
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Cysteine or another stable thiol for standard curve generation
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).
-
Prepare working solutions of this compound at a known concentration (e.g., 1 mM) in each of the biological buffers to be tested.
-
Incubate the working solutions at a desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Prepare a standard curve using known concentrations of cysteine in the Reaction Buffer.
-
For the assay , add a small volume of the this compound aliquot and the cysteine standards to separate wells of the 96-well plate.
-
Add the DTNB solution to each well and mix.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiol in the this compound samples by comparing their absorbance to the cysteine standard curve.
-
Plot the concentration of this compound as a function of time for each buffer to determine its stability.
Protocol 2: Monitoring Thiol-Yne Reaction Kinetics by HPLC
This protocol can be used to follow the progress of a conjugation reaction between this compound and an alkyne-containing molecule.
Materials:
-
This compound
-
An alkyne-containing reaction partner (e.g., a fluorescent probe with an alkyne handle)
-
Biological buffer of choice
-
Reaction initiator (e.g., a base for nucleophilic addition or a photoinitiator for radical addition)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)
-
Quenching solution (e.g., a solution to stop the reaction, such as an acidic buffer)
Procedure:
-
Prepare stock solutions of this compound and the alkyne reaction partner.
-
Initiate the reaction by mixing the reactants and the initiator in the chosen biological buffer at a defined temperature.
-
At various time points , withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the quenched samples by HPLC. Develop a gradient method that separates the reactants and the product.
-
Monitor the disappearance of the reactants and the appearance of the product by integrating the respective peak areas in the chromatograms.
-
Plot the concentration of the product over time to determine the reaction kinetics.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Factors influencing the stability of this compound in solution.
Caption: Workflow for assessing this compound stability in various buffers.
Caption: A simplified representation of the thiol-yne click chemistry reaction.
References
The Selective Reactivity of 4-Pentyne-1-thiol: A Comparative Guide to Functional Group Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the chemoselectivity of bifunctional reagents is paramount for the successful synthesis of complex molecules and bioconjugates. This guide provides an objective comparison of the cross-reactivity of 4-pentyne-1-thiol with a variety of common functional groups, supported by established chemical principles and experimental observations.
This compound is a versatile bifunctional molecule featuring a terminal thiol and a terminal alkyne group. This unique structure allows for a range of chemical transformations, with the thiol-yne "click" reaction being a prominent application for forming stable carbon-sulfur bonds. A critical aspect of its utility lies in the selective reactivity of its functional groups, enabling targeted modifications in the presence of other reactive moieties. This guide explores the cross-reactivity of this compound with key functional groups, providing insights into its orthogonal reactivity.
Comparative Reactivity of this compound with Various Functional Groups
The reactivity of this compound is dictated by its two functional groups: the nucleophilic thiol (-SH) and the electrophilic-when-activated alkyne (-C≡CH). The following table summarizes the expected reactivity of this compound with other common functional groups under typical reaction conditions.
| Functional Group | Reactivity with Thiol Group of this compound | Reactivity with Alkyne Group of this compound | Overall Cross-Reactivity |
| Thiols (-SH) | Disulfide formation (oxidative conditions) | High (Thiol-Yne Reaction) | High |
| Amines (Primary, -NH₂) | Low to negligible | Negligible (requires specific catalysts) | Very Low |
| Carboxylic Acids (-COOH) | Low (Thioester formation requires activation) | Negligible (requires specific catalysts) | Very Low |
| Aldehydes (-CHO) | Moderate (Thioacetal formation, often reversible) | Negligible | Low to Moderate |
| Ketones (-C=O) | Low (Thioketal formation, less favorable than with aldehydes) | Negligible | Low |
| Alcohols (-OH) | Negligible | Negligible | Negligible |
In-Depth Analysis of Cross-Reactivity
High Selectivity for Thiols: The Thiol-Yne Reaction
The most significant and synthetically useful reaction of this compound is the thiol-yne reaction , where an external thiol adds across the alkyne triple bond. This reaction is a cornerstone of "click chemistry" due to its high efficiency, specificity, and mild reaction conditions.[1][2] The reaction can be initiated by radicals or, more commonly for selective transformations, by a base. The base deprotonates the external thiol to a thiolate, which then acts as a potent nucleophile attacking the alkyne.[3]
Crucially, the thiol-yne reaction exhibits high chemoselectivity, proceeding efficiently even in the presence of other nucleophilic functional groups like alcohols.[3] This orthogonality is a key advantage in complex chemical environments such as in bioconjugation.
Low Reactivity with Amines and Carboxylic Acids
Under physiological or neutral pH conditions, the thiol group of this compound is not expected to react with primary amines. While thiols are nucleophilic, they do not readily react with the basic amino group. Similarly, the terminal alkyne is generally unreactive towards amines in the absence of specific transition metal catalysts (e.g., gold, ruthenium).[4]
Direct reaction between the thiol group of this compound and a carboxylic acid to form a thioester is generally not observed without specific activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents).[5] The alkyne group is also unreactive towards carboxylic acids unless catalyzed by specific metals.[6][7] This low reactivity profile with amines and carboxylic acids underscores the high degree of orthogonality of this compound.
Moderate to Low Reactivity with Aldehydes and Ketones
Thiols can react with aldehydes and ketones to form thioacetals and thioketals, respectively.[8] This reaction is typically acid-catalyzed and reversible. The formation of thioacetals from aldehydes is generally more favorable than the formation of thioketals from ketones. However, these reactions are often less efficient with monothiols compared to the formation of cyclic thioacetals with dithiols. In a competitive scenario, the thiol-yne reaction with another thiol would be significantly faster and more favorable than the reaction of the thiol group of this compound with an aldehyde or ketone. The alkyne moiety of this compound does not typically react with aldehydes or ketones under standard conditions.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a competitive reaction experiment can be designed.
Protocol: Competitive Reactivity Assay
Objective: To determine the relative reactivity of this compound towards a thiol, a primary amine, and a carboxylic acid.
Materials:
-
This compound
-
N-acetylcysteine (thiol competitor)
-
N-acetyllysine (amine competitor)
-
Acetic acid (carboxylic acid competitor)
-
Internal standard (e.g., dodecane)
-
Acetonitrile (solvent)
-
Triethylamine (base catalyst for thiol-yne reaction)
-
Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Prepare a stock solution of this compound (10 mM) in acetonitrile.
-
Prepare a stock solution containing N-acetylcysteine (10 mM), N-acetyllysine (10 mM), and acetic acid (10 mM) in acetonitrile.
-
In a reaction vial, combine 1 mL of the this compound stock solution and 1 mL of the competitor stock solution.
-
Add the internal standard to the mixture.
-
Take an initial time point sample (t=0) for analysis.
-
To initiate the reaction, add a catalytic amount of triethylamine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Take aliquots of the reaction mixture at various time points (e.g., 1h, 2h, 4h, 8h, 24h).
-
Quench the reaction in the aliquots by adding a dilute acid solution.
-
Analyze the samples by GC-MS or HPLC to quantify the consumption of this compound and the formation of any products.
Expected Outcome: The results are expected to show a significant decrease in the concentration of this compound and N-acetylcysteine over time, corresponding to the formation of the thiol-yne adduct. The concentrations of N-acetyllysine and acetic acid are expected to remain largely unchanged, demonstrating the high selectivity of the thiol-yne reaction.
Visualizing Reaction Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Base-catalyzed thiol-yne reaction pathway.
Caption: Workflow for the competitive reactivity assay.
Conclusion
This compound demonstrates remarkable chemoselectivity, with its reactivity being predominantly directed towards other thiol-containing molecules via the thiol-yne click reaction. Its cross-reactivity with other common functional groups such as primary amines, carboxylic acids, aldehydes, and ketones is significantly lower, especially under mild, base-catalyzed conditions. This high degree of orthogonality makes this compound an excellent building block for complex molecular synthesis and bioconjugation, where selective modification is crucial. The provided experimental protocol offers a framework for quantitatively confirming this selectivity in a laboratory setting.
References
- 1. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Achieving Aliphatic Amine Addition to Alkynes via the Lewis Acid Assisted Triazole-Gold (TA-Au) Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis [mdpi.com]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
Safe Disposal of 4-Pentyne-1-thiol: A Procedural Guide
For immediate reference, all personnel handling 4-Pentyne-1-thiol must adhere to the following disposal protocols to ensure laboratory safety and environmental compliance. This guide provides step-by-step instructions for the proper management of waste containing this reactive organosulfur compound.
Researchers and laboratory personnel must handle this compound with caution due to its reactivity and strong, unpleasant odor. The presence of a terminal thiol group necessitates specific disposal procedures to mitigate hazards and environmental impact. The primary method for deactivating residual this compound on contaminated labware is through oxidation.
Waste Management and Disposal Plan
Proper disposal of this compound and associated waste is critical. The following procedures outline the necessary steps for handling liquid waste, solid waste, and contaminated glassware.
1. Liquid Waste Containing this compound:
-
All liquid waste containing this compound must be collected in a designated, labeled, and sealed waste container.
-
The waste container must be clearly marked as "Hazardous Waste: Contains Thiols" to inform environmental health and safety (EH&S) personnel of its contents.[1]
-
Never dispose of this compound directly down the drain.
-
The final disposal of the collected liquid waste must be conducted through an approved waste disposal plant in accordance with local regulations.[2][3][4]
2. Solid Waste:
-
Contaminated solid waste, such as gloves, paper towels, and other disposable materials, should be placed in a sealed plastic bag.[1]
-
This bag must be labeled as "Solid Waste Containing Thiols" and disposed of in the appropriate solid hazardous waste container.
3. Decontamination of Glassware:
-
All glassware that has come into contact with this compound must be decontaminated immediately after use to oxidize the residual thiol, which helps to mitigate its strong odor.[1][5]
-
A bleach bath is the recommended method for decontamination.[1][5]
-
Prepare a bleach bath by combining bleach and water in a 1:1 ratio in a designated plastic container.[1]
-
Submerge the glassware in the bleach bath and allow it to soak for at least 14 hours (overnight).[1]
-
For larger glassware that cannot be fully submerged, fill the items with the bleach solution, seal them, and let them soak in a fume hood.[1]
-
After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning methods.[1]
Physicochemical Data for this compound
For reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 77213-88-8[5][6] |
| Molecular Formula | C₅H₈S[5][6] |
| Molecular Weight | 100.18 g/mol [5][6] |
| Boiling Point | 41 °C (at 15 Torr)[5] |
| Density | 0.920±0.06 g/cm³[5] |
Experimental Protocol: Preparation of a Bleach Bath for Thiol Decontamination
This protocol details the preparation of a bleach solution for the effective decontamination of glassware contaminated with this compound.
Materials:
-
Commercial grade bleach (sodium hypochlorite solution)
-
Water
-
A plastic container (e.g., a bucket) large enough to submerge glassware[1]
-
Aluminum foil or a lid for the container
Procedure:
-
Select a suitable plastic container and place it in a fume hood.
-
Pour the desired amount of commercial bleach into the container.
-
Carefully add an equal volume of water to the bleach to create a 1:1 bleach-to-water solution.[1]
-
Ensure the liquid level is at least four inches below the top of the container to prevent overflow when glassware is added.[1]
-
Cover the container with aluminum foil or a lid to minimize vapors.[1]
-
Label the container clearly as "Bleach Bath for Thiol Decontamination".[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 4-Pentyne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for handling 4-pentyne-1-thiol in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact. This compound is an organosulfur compound that is volatile and possesses a strong, unpleasant odor.[1][2] While its toxicity in small research quantities may be moderate, its vapor can cause nausea and headaches, and at high concentrations, it can lead to more severe health effects.[1][3][4]
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended personal protective equipment for handling this compound. Proper selection and use of PPE are the first line of defense against exposure.
| Protection Type | Required Equipment | Specifications and Recommendations |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5] | Goggles should be worn at all times. A face shield is required when there is a risk of splashing, such as during transfers of larger volumes or when working with reactions under pressure.[5][6] |
| Hand Protection | Chemical-resistant gloves (Nitrile). | Double-gloving is recommended. Gloves should be inspected for tears or holes before use and changed frequently, especially if contamination is suspected. No glove material is impervious to all chemicals, so prolonged contact should be avoided.[5] |
| Body Protection | Flame-resistant lab coat. | A lab coat should be worn and fully buttoned. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit may be necessary.[6] |
| Respiratory Protection | Use in a certified chemical fume hood. | All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation of its volatile and malodorous vapors.[7][8] For situations where airborne concentrations may exceed acceptable levels, a NIOSH-certified respirator with an organic vapor cartridge may be required.[6] |
| Foot Protection | Closed-toe shoes. | Shoes should be made of a material that offers protection from spills. |
Operational Plan: Step-by-Step Handling Procedures
Following a strict operational protocol is crucial to prevent exposure and accidental release.
1. Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.[7]
-
Prepare a bleach bath for decontaminating glassware and small spills. A 1:1 mixture of household bleach and water is effective.[9]
-
Have a designated and labeled hazardous waste container ready for liquid and solid waste.[10]
-
Inform colleagues in the vicinity that you will be working with a thiol.[1]
2. Handling and Use:
-
Always handle this compound inside a chemical fume hood.[8]
-
Keep the container tightly sealed when not in use.[11]
-
Use a syringe or cannula for transferring the liquid to minimize the release of vapors. Avoid pouring.[8]
-
When running reactions, use a setup that includes a trap (e.g., a cold trap or a bleach trap) to capture any volatile thiols from the exhaust.[8]
3. Emergency Procedures:
-
Spills: For small spills within the fume hood, absorb the liquid with an inert material (e.g., vermiculite or sand), then treat the area with a bleach solution.[4][12] The absorbent material should be placed in a sealed bag and disposed of as hazardous waste.[12] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[13][14]
-
In all cases of exposure, seek immediate medical attention.[13]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and foul odors.
-
Liquid Waste: All liquid waste containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[10] Do not pour thiol waste down the drain.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and absorbent materials, should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[8][12]
-
Glassware Decontamination: All glassware that has come into contact with this compound should be immediately rinsed with a small amount of a suitable solvent (the rinsate should be disposed of as liquid hazardous waste) and then submerged in a bleach bath for at least 24 hours to oxidize the thiol.[9][10][12] After soaking, the glassware can be washed normally.[10]
Caption: Workflow for the safe handling of this compound.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. This compound | 77213-88-8 | Benchchem [benchchem.com]
- 3. open.alberta.ca [open.alberta.ca]
- 4. nj.gov [nj.gov]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. download.basf.com [download.basf.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. chemistry.ucla.edu [chemistry.ucla.edu]
- 9. How To [chem.rochester.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. sceti.co.jp [sceti.co.jp]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. aksci.com [aksci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
